1-Chloro-3-methylcyclopentane
Description
Properties
IUPAC Name |
1-chloro-3-methylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTDXLYILUJOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707374 | |
| Record name | 1-Chloro-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142857-44-1 | |
| Record name | 1-Chloro-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Chloro-3-methylcyclopentane from 3-methylcyclopentanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-methylcyclopentane from 3-methylcyclopentanol (B93247). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the primary synthetic methodologies, including reaction mechanisms, stereochemical considerations, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Introduction
This compound is a versatile intermediate in organic synthesis, utilized in the construction of more complex molecular architectures for pharmaceutical and materials science applications. Its synthesis from the readily available precursor, 3-methylcyclopentanol, is a fundamental transformation that can be achieved through various chlorination methods. The choice of reagent and reaction conditions is critical as it dictates the stereochemical outcome of the product, a crucial consideration in the synthesis of chiral molecules. This guide will focus on two principal methods: reaction with hydrohalic acids (in the form of the Lucas reagent) and reaction with thionyl chloride.
Synthetic Pathways and Mechanisms
The conversion of 3-methylcyclopentanol to this compound involves the substitution of the hydroxyl group with a chlorine atom. The two primary methods discussed proceed through different mechanistic pathways, leading to distinct stereochemical outcomes.
SN1 Pathway using Lucas Reagent (HCl/ZnCl₂)
The reaction of a secondary alcohol such as 3-methylcyclopentanol with a strong hydrohalic acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), typically proceeds through a first-order nucleophilic substitution (SN1) mechanism.
The key steps in this pathway are:
-
Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the acidic medium, it is protonated to form a good leaving group, water.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the carbon atom. This carbocation is planar.
-
Nucleophilic Attack: The chloride ion can attack the planar carbocation from either face with equal probability.
This non-stereospecific attack results in a mixture of stereoisomers. If the starting material is a single enantiomer of 3-methylcyclopentanol, the product will be a racemic mixture of the corresponding enantiomers of this compound. If the starting material is a cis/trans mixture, a complex mixture of all possible stereoisomers of the product will be formed.
SNi and SN2 Pathways using Thionyl Chloride (SOCl₂)
Thionyl chloride is a versatile reagent for the conversion of alcohols to alkyl chlorides. The mechanism can be either substitution nucleophilic internal (SNi) or bimolecular nucleophilic substitution (SN2), depending on the reaction conditions.
-
SNi Mechanism (Retention of Stereochemistry): In the absence of a base, the reaction often proceeds with retention of configuration. The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule.
-
SN2 Mechanism (Inversion of Stereochemistry): In the presence of a base such as pyridine (B92270), the mechanism shifts to SN2. Pyridine reacts with the HCl byproduct, preventing it from participating in side reactions. The chloride ion, now a free nucleophile, attacks the carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry.[1][2]
Quantitative Data Summary
While specific yield data for the synthesis of this compound from 3-methylcyclopentanol is not extensively reported in the literature, the following table summarizes typical yields for the chlorination of secondary alcohols using the described methods and provides known spectroscopic data for the product isomers.
| Parameter | Lucas Reagent (HCl/ZnCl₂) | Thionyl Chloride (SOCl₂) | Thionyl Chloride / Pyridine |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Stereochemistry | Racemization/Mixture of Isomers | Retention | Inversion |
| Reaction Conditions | Room temperature or gentle heating | 0 °C to reflux | 0 °C to room temperature |
| Byproducts | Water | SO₂, HCl | SO₂, Pyridinium hydrochloride |
Table 1: Comparison of Synthetic Methods.
| Compound | 13C NMR Data (ppm) |
| cis-1-Chloro-3-methylcyclopentane | Not explicitly found, but data for the cis isomer is available on PubChem.[3] |
| trans-1-Chloro-3-methylcyclopentane | A 13C NMR spectrum is available in SpectraBase.[4] |
Table 2: Spectroscopic Data for this compound Isomers.
Experimental Protocols
The following protocols are representative examples for the chlorination of a secondary alcohol and should be adapted and optimized for the specific substrate, 3-methylcyclopentanol.
General Protocol for Chlorination using Thionyl Chloride
This protocol is a general procedure and can be adapted for reactions with or without pyridine.
Materials:
-
3-methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In the flask, dissolve 3-methylcyclopentanol (1.0 eq) in anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise from the dropping funnel.
-
Addition of Pyridine (for SN2): If inversion of stereochemistry is desired, add pyridine (1.1 - 1.5 eq) dropwise after the addition of thionyl chloride, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add cold water to quench any excess thionyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.
Conclusion
The synthesis of this compound from 3-methylcyclopentanol can be effectively achieved through established chlorination protocols. The choice between the Lucas reagent and thionyl chloride (with or without a base) will primarily depend on the desired stereochemical outcome. The SN1 pathway with the Lucas reagent leads to a mixture of stereoisomers, while the use of thionyl chloride can be tuned to favor either retention (SNi) or inversion (SN2) of stereochemistry. The provided experimental guidelines offer a solid foundation for the practical execution of this important transformation in a laboratory setting. Further optimization of reaction conditions for this specific substrate is recommended to achieve maximum yield and purity.
References
Stereoselective Synthesis of cis-1-Chloro-3-methylcyclopentane: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1-Chloro-3-methylcyclopentane, a chiral halogenated cycloalkane of interest in medicinal chemistry and materials science. Control of the relative stereochemistry of the chloro and methyl groups on the cyclopentane (B165970) ring is crucial for the development of novel chemical entities with specific biological activities and material properties. This document outlines two primary synthetic strategies, commencing with the stereoselective synthesis of the key precursor, cis-3-methylcyclopentanol, followed by stereoretentive chlorination methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to facilitate the practical application of these synthetic routes.
Introduction
The spatial arrangement of substituents on a cyclic scaffold profoundly influences the molecule's interaction with biological targets and its physical properties. In the case of 1-Chloro-3-methylcyclopentane, the cis diastereomer presents a distinct three-dimensional structure compared to its trans counterpart. Achieving a high degree of stereocontrol in its synthesis is therefore a critical objective for its application in fields such as drug discovery and asymmetric synthesis. This guide focuses on robust and reproducible methods to obtain cis-1-Chloro-3-methylcyclopentane with high diastereoselectivity.
Synthetic Strategy Overview
The principal strategy for the stereoselective synthesis of cis-1-Chloro-3-methylcyclopentane involves a two-step sequence:
-
Stereoselective Reduction of 3-Methylcyclopentanone (B121447): The synthesis begins with the reduction of the prochiral ketone, 3-methylcyclopentanone, to establish the desired cis stereochemistry in the resulting alcohol, cis-3-methylcyclopentanol. The choice of reducing agent is paramount in achieving high diastereoselectivity.
-
Stereoretentive Chlorination of cis-3-Methylcyclopentanol: The subsequent conversion of the hydroxyl group to a chlorine atom must proceed with retention of configuration to preserve the cis arrangement. Standard chlorination methods that proceed via an S(_N)2 mechanism would lead to the undesired trans product. Therefore, specialized protocols that favor an S(_N)i (internal nucleophilic substitution) or a related retention mechanism are required.
An alternative, though typically less selective, approach involves the hydrochlorination of 3-methylcyclopentene. This method is also briefly discussed.
Experimental Protocols
Step 1: Stereoselective Synthesis of cis-3-Methylcyclopentanol
The diastereoselective reduction of 3-methylcyclopentanone to favor the cis isomer is effectively achieved using sterically hindered hydride reagents. L-Selectride® (lithium tri-sec-butylborohydride) is a particularly effective reagent for this transformation, as it approaches the carbonyl group from the less sterically hindered face, opposite to the methyl group, leading to the formation of the cis-alcohol.
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
Materials:
-
3-Methylcyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen or argon, dissolve 3-methylcyclopentanone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise to the stirred solution, ensuring the internal temperature is maintained at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure cis-3-methylcyclopentanol.
-
Quantitative Data:
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| L-Selectride® | -78 | >95:5 | >90 |
| Sodium Borohydride (NaBH(_4)) | 0 | ~60:40 | Variable |
Logical Workflow for Synthesis of cis-3-Methylcyclopentanol
Caption: Synthetic pathway to cis-3-methylcyclopentanol.
Step 2: Stereoretentive Chlorination of cis-3-Methylcyclopentanol
Two effective methods for the chlorination of cis-3-methylcyclopentanol with retention of configuration are presented below.
This method utilizes a Lewis acid catalyst, TiCl(_4), to promote a stereoretentive chlorination. The reaction proceeds through the in-situ formation of a chlorosulfite intermediate, which is then activated by TiCl(_4) to deliver the chloride nucleophile from the same face as the departing oxygen, leading to retention of stereochemistry.[1]
Experimental Protocol:
-
Materials:
-
cis-3-Methylcyclopentanol
-
Thionyl chloride (SOCl(_2))
-
Titanium (IV) chloride (TiCl(_4))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cis-3-methylcyclopentanol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C to form the chlorosulfite intermediate, add a solution of TiCl(_4) (10 mol% for catalytic reaction, or up to 2.0 equivalents for exclusive retention) in DCM dropwise, maintaining the temperature at 0 °C (or -78 °C for optimal stereoselectivity with stoichiometric TiCl(_4)).[1]
-
Stir the reaction for 15-30 minutes at the same temperature. Monitor the reaction by GC-MS.
-
Quench the reaction by carefully pouring it into a cold, saturated aqueous NaHCO(_3) solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate under reduced pressure. The crude product can be purified by distillation or flash chromatography.
-
Quantitative Data for TiCl(_4) Catalyzed Chlorination of Cyclic Alcohols:
| Substrate (Analogue) | TiCl(_4) (equiv.) | Temperature (°C) | Retention:Inversion Ratio | Yield (%) |
| cis-3-Methylcyclohexanol | 0.1 | 0 | 7:1 | ~65 |
| cis-3-Methylcyclohexanol | 2.0 | -78 | Exclusive Retention | ~60 |
Data adapted from analogous systems and indicates expected outcomes.[1]
Reaction Pathway for TiCl(_4) Catalyzed Chlorination
References
An In-depth Technical Guide to the Stereospecific Synthesis of (1R,3S)-1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed stereospecific synthesis for (1R,3S)-1-Chloro-3-methylcyclopentane. This route is constructed based on established principles of stereoselective organic synthesis and analogous reactions reported in the scientific literature. To the best of our knowledge, a direct, published synthesis for this specific stereoisomer is not currently available. Therefore, the presented protocols and expected outcomes are hypothetical and would require experimental validation.
Introduction
Substituted cyclopentanes are prevalent structural motifs in a wide array of biologically active molecules and natural products. The precise control of stereochemistry in these five-membered rings is often crucial for their desired pharmacological activity. This guide details a proposed two-step stereospecific synthesis of (1R,3S)-1-Chloro-3-methylcyclopentane, a chiral halogenated cyclopentane (B165970) derivative with potential applications as a building block in medicinal chemistry and materials science. The synthetic strategy hinges on establishing the two stereocenters in a controlled manner, starting from a commercially available chiral precursor.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The retrosynthetic analysis for (1R,3S)-1-Chloro-3-methylcyclopentane identifies (1R,3S)-3-methylcyclopentanol as a key intermediate. This alcohol can be obtained through the diastereoselective reduction of the corresponding ketone, (S)-3-methylcyclopentanone. The stereochemistry at the C3 position is set by using the enantiopure ketone as the starting material, while the stereochemistry at the C1 position is established during the reduction step. The final conversion of the alcohol to the chloride is proposed to proceed with retention of configuration.
Caption: Retrosynthetic analysis of (1R,3S)-1-Chloro-3-methylcyclopentane.
Experimental Protocols
Step 1: Diastereoselective Reduction of (S)-3-Methylcyclopentanone to (1R,3S)-3-Methylcyclopentanol
The critical step in this synthesis is the diastereoselective reduction of (S)-3-methylcyclopentanone to favor the formation of the trans alcohol, (1R,3S)-3-methylcyclopentanol. The use of a less sterically hindered reducing agent, such as sodium borohydride (B1222165), typically favors the formation of the thermodynamically more stable trans product through equatorial attack of the hydride. The addition of a Lewis acid like cerium(III) chloride (Luche reduction) can enhance this selectivity.
Materials:
-
(S)-3-Methylcyclopentanone (commercially available)
-
Methanol (B129727) (anhydrous)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-3-methylcyclopentanone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (1R,3S)-3-methylcyclopentanol.
Step 2: Stereospecific Chlorination of (1R,3S)-3-Methylcyclopentanol to (1R,3S)-1-Chloro-3-methylcyclopentane
The conversion of the secondary alcohol to the corresponding chloride with retention of configuration can be effectively achieved using thionyl chloride in the presence of a catalytic amount of titanium(IV) tetrachloride. This method is known to proceed with high stereoretention for cyclic alcohols.
Materials:
-
(1R,3S)-3-Methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Titanium(IV) tetrachloride (TiCl₄) (catalytic amount, e.g., 10 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve (1R,3S)-3-methylcyclopentanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution.
-
After stirring for 10 minutes, add a catalytic amount of titanium(IV) tetrachloride (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to obtain (1R,3S)-1-Chloro-3-methylcyclopentane.
Data Presentation
The following table summarizes the expected, yet hypothetical, quantitative data for the proposed synthesis based on analogous reactions found in the literature. Actual experimental results may vary.
| Step | Transformation | Reagents and Conditions | Expected Diastereomeric Ratio (trans:cis) | Expected Yield (%) |
| 1 | (S)-3-Methylcyclopentanone → (1R,3S)-3-Methylcyclopentanol | NaBH₄, CeCl₃·7H₂O, Methanol, 0 °C | >90:10 | 85-95 |
| 2 | (1R,3S)-3-Methylcyclopentanol → (1R,3S)-1-Chloro-3-methylcyclopentane | SOCl₂, cat. TiCl₄, DCM, 0 °C to rt | >98% retention | 80-90 |
Mandatory Visualizations
Caption: Proposed synthetic workflow for (1R,3S)-1-Chloro-3-methylcyclopentane.
Conclusion
This technical guide presents a plausible and scientifically grounded two-step synthetic route for the stereospecific preparation of (1R,3S)-1-Chloro-3-methylcyclopentane. The proposed methodology leverages a diastereoselective reduction followed by a stereoretentive chlorination to control the stereochemistry at both chiral centers. While the described protocols are based on well-established transformations, experimental validation is necessary to optimize reaction conditions and confirm the yields and stereoselectivities for this specific substrate. This work provides a valuable starting point for researchers and scientists in need of this particular chiral building block for their drug discovery and development programs.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-3-methylcyclopentane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the cis- and trans-isomers of 1-chloro-3-methylcyclopentane. This information is critical for professionals in research and development who require a thorough understanding of these compounds for applications in areas such as medicinal chemistry, materials science, and organic synthesis.
Stereoisomers of this compound
This compound exists as two diastereomers: cis-1-chloro-3-methylcyclopentane and trans-1-chloro-3-methylcyclopentane. The stereochemistry of these isomers significantly influences their physical and chemical behavior.
Physical Properties
Table 1: Computed and Precursor Physical Properties
| Property | cis-1-Chloro-3-methylcyclopentane (Computed) | trans-1-Chloro-3-methylcyclopentane (Computed) | 3-Methylcyclopentanol (B93247) (Mixture of Isomers, Experimental) |
| Molecular Formula | C₆H₁₁Cl | C₆H₁₁Cl | C₆H₁₂O |
| Molecular Weight | 118.60 g/mol [1][2] | 118.60 g/mol | 100.16 g/mol |
| Boiling Point | Not available | Not available | 149-150 °C |
| Density | Not available | Not available | 0.91 g/mL at 25 °C |
| Refractive Index | Not available | Not available | n20/D 1.446 |
| XLogP3-AA | 2.5 | 2.5 | 1.2 |
Chemical Properties and Reactivity
The chemical reactivity of the this compound isomers is primarily dictated by the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ2) Reactions
Both cis- and trans-1-chloro-3-methylcyclopentane can undergo bimolecular nucleophilic substitution (Sₙ2) reactions. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the carbon center undergoing substitution.
For example, the reaction of (1S,3S)-1-chloro-3-methylcyclopentane (a trans-isomer) with a nucleophile like methanethiol (B179389) in the presence of a base proceeds with inversion of configuration at the C-1 position.
Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, this compound isomers can undergo bimolecular elimination (E2) reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are dependent on the stereochemistry of the starting material.
For the E2 mechanism to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar conformation. This conformational requirement dictates the major and minor products formed from the cis- and trans-isomers.
-
cis-1-Chloro-3-methylcyclopentane: Can form both 3-methylcyclopentene (B105217) and 4-methylcyclopentene (B168065).
-
trans-1-Chloro-3-methylcyclopentane: The major product is typically 4-methylcyclopentene due to steric hindrance from the methyl group, which disfavors the formation of the more substituted alkene (Zaitsev's rule is not the dominant factor).
Experimental Protocols
Synthesis of this compound via Chlorination of 3-Methylcyclopentanol
A common method for the synthesis of alkyl chlorides from alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[3]
General Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylcyclopentanol (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, a mixture of cis- and trans-1-chloro-3-methylcyclopentane, can be purified by distillation.
Separation of cis- and trans-Isomers by Gas Chromatography
Due to the likely small differences in boiling points, separation of the cis and trans diastereomers of this compound can be effectively achieved by gas chromatography (GC), particularly using a polar stationary phase.
General GC Protocol:
-
Column Selection: A capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl polysiloxane, is recommended to exploit potential differences in polarity between the isomers.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector: ~200-250°C.
-
Detector (FID): ~250-300°C.
-
-
Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A suggested starting point is:
-
Initial Temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp Rate: 2-5°C/min up to 150-180°C.
-
Final Hold: 5-10 minutes.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the isomer mixture in a volatile solvent like dichloromethane or hexane.
The less polar trans-isomer is generally expected to elute before the more polar cis-isomer on a polar stationary phase.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons in the cyclopentane (B165970) ring will differ between the cis and trans isomers due to the different magnetic environments created by the relative positions of the chloro and methyl groups. The proton attached to the carbon bearing the chlorine (H-1) is expected to be a key diagnostic signal.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C-1, C-3, and the adjacent carbons, will be distinct for the cis and trans isomers. SpectraBase contains 13C NMR data for both cis- and trans-1-chloro-3-methylcyclopentane.[2][4]
Infrared (IR) Spectroscopy:
The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for the cyclopentane ring and the methyl group. The C-Cl stretching frequency will also be present, typically in the range of 600-800 cm⁻¹. Subtle differences in the fingerprint region may be observable between the two isomers.
This guide provides a foundational understanding of the physical and chemical properties of this compound isomers. For specific quantitative data and detailed experimental procedures, further investigation into specialized chemical databases and peer-reviewed literature is recommended.
References
- 1. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of trans-1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-1-chloro-3-methylcyclopentane. In the absence of readily available experimental spectra in public databases, this document leverages high-quality computational prediction to offer valuable insights into the structural characterization of this molecule. This guide also outlines standardized experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and the NMR data acquisition workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for trans-1-chloro-3-methylcyclopentane. The predictions were generated using established computational algorithms that are widely used in the scientific community for their reliability in forecasting NMR chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for trans-1-Chloro-3-methylcyclopentane
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1 | 4.25 | Multiplet | - |
| 2a | 2.15 | Multiplet | - |
| 2b | 1.85 | Multiplet | - |
| 3 | 1.95 | Multiplet | - |
| 4a | 1.75 | Multiplet | - |
| 4b | 1.30 | Multiplet | - |
| 5a | 2.05 | Multiplet | - |
| 5b | 1.55 | Multiplet | - |
| 6 (CH₃) | 1.05 | Doublet | 6.5 |
Note: The assignments are based on the numbering provided in the chemical structure diagram below. Protons on the same carbon (a/b) are diastereotopic and thus have different chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for trans-1-Chloro-3-methylcyclopentane
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 68.5 |
| 2 | 42.0 |
| 3 | 35.5 |
| 4 | 34.0 |
| 5 | 40.5 |
| 6 (CH₃) | 21.0 |
Note: The assignments are based on the numbering provided in the chemical structure diagram below.
Chemical Structure
The following diagram illustrates the chemical structure of trans-1-chloro-3-methylcyclopentane with atom numbering corresponding to the NMR data tables.
Experimental Protocols
The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like trans-1-chloro-3-methylcyclopentane.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Temperature: Typically room temperature (e.g., 298 K).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 220 ppm).
-
Temperature: Typically room temperature (e.g., 298 K).
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the typical workflow from sample preparation to final spectral analysis for a small molecule.
Mass Spectrometry of Halogenated Cyclopentane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of halogenated cyclopentane (B165970) derivatives. It covers fundamental principles, detailed experimental protocols, and in-depth analysis of fragmentation patterns to aid in the structural elucidation and quantification of these compounds, which are prevalent in pharmaceutical and environmental contexts.
Introduction to the Mass Spectrometry of Halogenated Cyclopentanes
Halogenated cyclopentane derivatives represent a significant class of compounds with diverse applications, ranging from pharmaceutical intermediates to agrochemicals and industrial solvents. Their analysis is crucial for drug development, metabolic studies, and environmental monitoring. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as a powerful tool for the identification and quantification of these molecules.
The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) introduces unique characteristics to the mass spectra of these cyclopentane derivatives. The natural isotopic abundances of chlorine and bromine, for instance, produce distinctive M+2 and M+4 peaks, which are invaluable for confirming the presence and number of these atoms in a molecule. Understanding the interplay between the cyclopentyl ring structure and the halogen substituents is key to interpreting their fragmentation patterns and obtaining unambiguous structural information.
Ionization Techniques for Halogenated Cyclopentane Analysis
The choice of ionization technique is critical and depends on the volatility and thermal stability of the analyte, as well as the desired level of fragmentation.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample molecules. This method induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. EI is highly suitable for volatile and thermally stable halogenated cyclopentanes, often analyzed by GC-MS.
-
Advantages: Produces extensive, reproducible fragmentation patterns useful for structural elucidation and library matching.
-
Disadvantages: The molecular ion may be weak or absent for some compounds, making molecular weight determination challenging.
Chemical Ionization (CI)
Chemical Ionization (CI) is a "soft" ionization technique that employs a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through ion-molecule reactions. This results in less fragmentation and often a more prominent protonated molecule [M+H]⁺ or adduct ion.
-
Positive Chemical Ionization (PCI): Useful for confirming the molecular weight of the analyte.
-
Negative Chemical Ionization (NCI): Particularly sensitive for compounds with high electron affinity, such as halogenated molecules. NCI can provide high sensitivity and selectivity for the analysis of chlorinated and brominated cyclopentane derivatives.
A comparison of EI and NCI mass spectra for α-hexachlorocyclohexane, a related compound, demonstrates the reduced fragmentation in NCI, where the molecular ion cluster is more prominent.[1]
Fragmentation Pathways of Halogenated Cyclopentane Derivatives
The fragmentation of halogenated cyclopentane derivatives in EI-MS is a combination of processes characteristic of both cycloalkanes and halogenated hydrocarbons.
General Fragmentation of the Cyclopentane Ring
The primary fragmentation pathway for the cyclopentane molecular ion involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da), resulting in a prominent M-28 peak.[2][3] The initial ionization is believed to weaken a C-C bond, leading to ring-opening and subsequent fragmentation.
Caption: Fragmentation of the cyclopentane molecular ion.
Influence of Halogen Substitution
The presence of a halogen atom introduces additional and often competing fragmentation pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the halogen.
-
Loss of a Halogen Radical: Direct cleavage of the carbon-halogen bond to lose a halogen radical (e.g., •Cl or •Br). This results in a [M-X]⁺ ion.
-
Loss of Hydrogen Halide: Elimination of a hydrogen halide molecule (e.g., HCl or HBr) from the molecular ion, leading to a [M-HX]⁺• ion. This is a common pathway for chloro- and bromoalkanes.
The following diagram illustrates these competing fragmentation pathways for a monosubstituted halogenated cyclopentane.
Caption: Competing fragmentation pathways.
Data Presentation: Quantitative Mass Spectra
The following tables summarize the key fragment ions and their relative intensities for representative halogenated cyclopentane derivatives under Electron Ionization (EI) conditions.
Table 1: Mass Spectrum of Chlorocyclopentane
| m/z | Relative Intensity (%) | Proposed Fragment |
| 106 | 5 | [C₅H₉³⁷Cl]⁺• (M+2) |
| 104 | 15 | [C₅H₉³⁵Cl]⁺• (M⁺) |
| 69 | 100 | [C₅H₉]⁺ (Loss of •Cl) |
| 68 | 40 | [C₅H₈]⁺• (Loss of HCl) |
| 42 | 30 | [C₃H₆]⁺• |
| 41 | 85 | [C₃H₅]⁺ |
Data sourced from NIST WebBook.
Table 2: Mass Spectrum of Bromocyclopentane
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150 | 25 | [C₅H₉⁸¹Br]⁺• (M+2) |
| 148 | 25 | [C₅H₉⁷⁹Br]⁺• (M⁺) |
| 69 | 100 | [C₅H₉]⁺ (Loss of •Br) |
| 42 | 15 | [C₃H₆]⁺• |
| 41 | 70 | [C₃H₅]⁺ |
Data sourced from NIST WebBook.
Table 3: Mass Spectrum of trans-1,2-Dichlorocyclopentane
| m/z | Relative Intensity (%) | Proposed Fragment |
| 142 | 1 | [C₅H₈³⁷Cl₂]⁺• (M+4) |
| 140 | 6 | [C₅H₈³⁵Cl³⁷Cl]⁺• (M+2) |
| 138 | 9 | [C₅H₈³⁵Cl₂]⁺• (M⁺) |
| 103 | 65 | [C₅H₈³⁵Cl]⁺ (Loss of •Cl) |
| 67 | 100 | [C₅H₇]⁺ (Loss of •Cl and HCl) |
| 41 | 40 | [C₃H₅]⁺ |
Data sourced from NIST WebBook.[4]
While the primary fragmentation pathways for cis- and trans-1,2-dichlorocyclopentane are similar, subtle differences in the relative abundances of fragment ions may arise due to stereochemical influences.[5]
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for the accurate analysis of halogenated cyclopentane derivatives. GC-MS is the most common technique for these volatile compounds.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): Suitable for extracting analytes from aqueous samples using an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Solid-Phase Extraction (SPE): Used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.
-
Purge and Trap (P&T) / Headspace Analysis: Ideal for volatile organic compounds (VOCs) in water or solid samples. The volatile analytes are purged from the sample using an inert gas and trapped on a sorbent before being introduced into the GC-MS.[6][7][8]
Caption: Sample preparation workflow for GC-MS analysis.
GC-MS Method for Dichlorocyclopentane Isomers
This protocol is specifically designed for the separation and analysis of dichlorocyclopentane isomers but can be adapted for other halogenated cyclopentanes.[9]
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: A polar stationary phase is recommended for separating isomers. A Polyethylene Glycol (PEG) based column (e.g., WAX column) is a good choice. A mid-polarity phase like a 50% Phenyl Polysiloxane can also be effective.
-
Example Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted for trace analysis).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Final Hold: Hold at 180 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
LC-MS/MS Method for Less Volatile Derivatives
For less volatile or thermally labile halogenated cyclopentane derivatives, LC-MS/MS is the preferred method.
-
Liquid Chromatograph: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MS/MS Analysis: Selected Reaction Monitoring (SRM) for quantitative analysis, using specific precursor-product ion transitions.
Conclusion
The mass spectrometric analysis of halogenated cyclopentane derivatives is a multifaceted task that requires a thorough understanding of ionization processes, fragmentation mechanisms, and chromatographic principles. By selecting the appropriate ionization technique and carefully interpreting the resulting mass spectra, particularly the characteristic isotopic patterns and fragmentation pathways, researchers can confidently identify and quantify these important compounds. The detailed experimental protocols provided in this guide serve as a robust starting point for method development and routine analysis in pharmaceutical, environmental, and industrial laboratories.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Cyclopentane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 7. os.copernicus.org [os.copernicus.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-3-methylcyclopentane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 1-chloro-3-methylcyclopentane, a substituted cycloalkane with significant stereochemical complexity. Understanding the precise three-dimensional arrangement of atoms is paramount in fields such as drug discovery and materials science, where stereoisomerism can drastically alter a molecule's biological activity and physical properties.
Introduction to Stereoisomerism in this compound
This compound possesses two stereocenters, at carbon 1 (C1) and carbon 3 (C3). A stereocenter is a carbon atom that is bonded to four different groups. The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2n stereoisomers. Therefore, for this compound, there are 22 = 4 possible stereoisomers.
These stereoisomers can be classified into two main categories: enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.
Cahn-Ingold-Prelog (CIP) Priority Rules and R/S Configuration
To unambiguously define the three-dimensional arrangement of substituents at each stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[1] This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the stereocenter based on atomic number.[2]
The rules for assigning priority are as follows:
-
Atoms with higher atomic numbers receive higher priority.
-
If there is a tie, the atoms attached to the tied atoms are compared until a point of difference is found.
-
Multiple bonds are treated as multiple single bonds to the same type of atom.
Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. If the sequence is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the sequence is counter-clockwise, the configuration is designated as 'S' (from the Latin sinister, meaning left).
The Four Stereoisomers of this compound
Applying the CIP rules to the two stereocenters of this compound results in four possible stereoisomers:
-
(1R,3R)-1-chloro-3-methylcyclopentane
-
(1S,3S)-1-chloro-3-methylcyclopentane
-
(1R,3S)-1-chloro-3-methylcyclopentane
-
(1S,3R)-1-chloro-3-methylcyclopentane
The relationship between these isomers is as follows:
-
(1R,3R) and (1S,3S) are a pair of enantiomers.
-
(1R,3S) and (1S,3R) are a pair of enantiomers.
-
Any other pairing, for example (1R,3R) and (1R,3S), are diastereomers.
Cis/Trans Isomerism and its Relation to R/S Configuration
In cyclic compounds, the relative orientation of substituents on the ring can be described using the terms cis and trans. Cis indicates that the substituents are on the same side of the ring, while trans indicates they are on opposite sides.[3]
For this compound:
-
cis-1-chloro-3-methylcyclopentane refers to the isomers where the chlorine atom and the methyl group are on the same face of the cyclopentane (B165970) ring. This corresponds to the (1R,3S) and (1S,3R) configurations.[4] These two isomers are enantiomers of each other.
-
trans-1-chloro-3-methylcyclopentane refers to the isomers where the chlorine atom and the methyl group are on opposite faces of the ring. This corresponds to the (1R,3R) and (1S,3S) configurations.[2][5] These two isomers are also enantiomers of each other.
The following diagram illustrates the logical flow for determining the full IUPAC name of a stereoisomer of this compound.
Caption: Logical workflow for the IUPAC nomenclature of this compound stereoisomers.
Conformational Analysis and Stereoisomer Stability
Cyclopentane exists in non-planar conformations, primarily the envelope and twist forms, to relieve ring strain. The substituents in this compound will occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the stereoisomers is influenced by the steric interactions between the substituents.
Generally, conformations that minimize steric hindrance are more stable. In the case of 1,3-disubstituted cyclopentanes, the cis isomer can often adopt a conformation where both substituents are in equatorial-like positions, which is sterically favorable. In the trans isomer, one substituent is typically in an axial-like position and the other in an equatorial-like position. The larger the substituent, the greater the steric strain it experiences in an axial-like position.
A detailed analysis of the conformational energies would require computational chemistry methods.
Quantitative Data Summary
| Stereoisomer | IUPAC Name | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| (1R,3R)-1-chloro-3-methylcyclopentane | trans-1-chloro-3-methylcyclopentane | Data not available | Data not available |
| (1S,3S)-1-chloro-3-methylcyclopentane | trans-1-chloro-3-methylcyclopentane | Data not available | Data not available |
| (1R,3S)-1-chloro-3-methylcyclopentane | cis-1-chloro-3-methylcyclopentane | Data not available | Data not available |
| (1S,3R)-1-chloro-3-methylcyclopentane | cis-1-chloro-3-methylcyclopentane | Data not available | Data not available |
Note: The relative energies are calculated with respect to the most stable conformer.
Experimental Protocols for Stereoisomer Differentiation
Distinguishing between the stereoisomers of this compound requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating diastereomers, as they have distinct NMR spectra. Enantiomers, however, have identical NMR spectra in an achiral solvent. To distinguish enantiomers, a chiral resolving agent or a chiral solvent can be used to induce diastereomeric interactions, leading to different chemical shifts.
Protocol for Diastereomer Analysis by 1H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts and coupling constants of the protons, particularly those on C1 and C3 and the methyl group. Diastereomers will exhibit different chemical shifts for corresponding protons.
-
Quantification: The relative ratio of diastereomers can be determined by integrating the signals corresponding to each isomer.
The following diagram outlines the experimental workflow for NMR analysis.
Caption: Experimental workflow for the differentiation of this compound diastereomers by NMR.
X-ray Crystallography
X-ray crystallography provides the absolute configuration of a chiral molecule by determining the three-dimensional arrangement of atoms in a crystal. This technique is definitive but requires a suitable single crystal of the compound.
Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow a single crystal of one of the enantiomerically pure stereoisomers. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Conclusion
The IUPAC nomenclature of this compound stereoisomers requires a systematic application of the Cahn-Ingold-Prelog rules to assign the absolute configuration (R/S) at each of the two stereocenters. The relative orientation of the substituents is described using cis/trans notation, which corresponds to specific pairs of enantiomers. The four stereoisomers consist of two pairs of enantiomers, with each pair being diastereomeric to the other. The differentiation and characterization of these stereoisomers are crucial for their application in stereospecific synthesis and drug development and can be achieved through advanced analytical techniques such as NMR spectroscopy and X-ray crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Draw the Cis-1-chloro-3-methylcyclopentane | Filo [askfilo.com]
- 4. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-(1S,3S)-1-chloro-3-methylcyclopentane | C6H11Cl | CID 95369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction mechanism of 3-methylcyclopentanol with thionyl chloride
An In-depth Technical Guide: The Reaction Mechanism of 3-Methylcyclopentanol (B93247) with Thionyl Chloride
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science.[1] Thionyl chloride (SOCl₂) is a premier reagent for this purpose, offering a distinct advantage over other methods like hydrohalogenation by avoiding harsh acidic conditions that can lead to carbocation rearrangements.[2] The reaction's stereochemical outcome is highly dependent on the conditions employed, particularly the presence or absence of a base such as pyridine (B92270).[3][4][5] This guide provides a detailed examination of the reaction between 3-methylcyclopentanol, a chiral secondary alcohol, and thionyl chloride, focusing on the mechanistic dichotomy that governs the product's stereochemistry.
Core Reaction Mechanisms
The reaction of a secondary alcohol like 3-methylcyclopentanol with thionyl chloride proceeds through an initial, common step: the formation of an alkyl chlorosulfite intermediate.[3][4][6] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7] This activation step transforms the hydroxyl group into a much better leaving group.[1][8] From this intermediate, the reaction can diverge into two distinct pathways depending on the solvent system.
Sₙi Mechanism: Reaction without Pyridine (Retention of Stereochemistry)
In the absence of a base and typically in a non-polar solvent, the reaction proceeds through an Sₙi (Substitution Nucleophilic internal) mechanism.[3][4] This pathway is characterized by the retention of configuration at the stereocenter.[4][6]
The mechanism involves the decomposition of the alkyl chlorosulfite intermediate into a tight, intimate ion pair.[4] The resulting carbocation and the chlorosulfite anion are held closely together in a solvent cage.[5] The chloride ion is then delivered to the carbocation from the same face from which the leaving group departed.[6][7] This "internal return" of the chloride ion is the key feature of the Sₙi mechanism and is responsible for the observed retention of stereochemistry.[3][5] The driving force for this step is the favorable formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
Caption: Sₙi reaction pathway of an alcohol with thionyl chloride.
Sₙ2 Mechanism: Reaction with Pyridine (Inversion of Stereochemistry)
The addition of a weak base, most commonly pyridine, dramatically alters the reaction mechanism and its stereochemical outcome.[4][5] In the presence of pyridine, the reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic bimolecular) pathway, resulting in inversion of configuration at the chiral center.[3][8]
Pyridine serves two critical roles. First, it acts as a base to neutralize the HCl produced during the formation of the alkyl chlorosulfite intermediate.[8][9] Second, and more importantly, pyridine (a good nucleophile) attacks the sulfur atom of the alkyl chlorosulfite intermediate.[5] This attack displaces the chloride ion, which is now free in the solution as an external nucleophile.[4][5] This free chloride ion then performs a backside attack on the carbon atom bearing the leaving group, leading to the characteristic inversion of stereochemistry associated with the Sₙ2 mechanism.[2][3]
Caption: Sₙ2 reaction pathway in the presence of pyridine.
Data Presentation: Mechanistic Comparison
| Feature | Sₙi Mechanism (without Pyridine) | Sₙ2 Mechanism (with Pyridine) |
| Reagents | Alcohol, SOCl₂ | Alcohol, SOCl₂, Pyridine (or other tertiary amine) |
| Solvent | Typically non-polar, aprotic (e.g., ether, neat)[3] | Aprotic, can be polar or non-polar |
| Key Intermediate | Alkyl chlorosulfite, intimate ion pair[4][6] | Alkyl chlorosulfite, free chloride ion (Cl⁻)[5] |
| Stereochemistry | Retention of configuration[3][4][10] | Inversion of configuration[3][4][5] |
| Nucleophile | Internal chloride from the chlorosulfite group[4] | External, free chloride ion[4][5] |
| Kinetics | Second order: rate = k[ROH][SOCl₂][6] | Second order: rate = k[RO-SOCl-Py⁺][Cl⁻] |
| Rearrangements | Rare, as no free carbocation is formed[3] | Not a concern, characteristic of Sₙ2 reactions[8] |
| Byproducts | SO₂(g), HCl(g)[3] | SO₂(g), Pyridinium hydrochloride (precipitate)[7] |
Experimental Protocols
The following are representative protocols for the chlorination of 3-methylcyclopentanol under both Sₙi and Sₙ2 conditions. These procedures are adapted from general methods for converting secondary alcohols to alkyl chlorides.
Protocol 1: Synthesis of 3-Chloro-1-methylcyclopentane with Retention (Sₙi)
Objective: To synthesize 3-chloro-1-methylcyclopentane from 3-methylcyclopentanol with retention of stereochemistry.
Materials:
-
3-methylcyclopentanol (10.0 g, 0.1 mol)
-
Thionyl chloride (13.1 g, 8.0 mL, 0.11 mol)[7]
-
Anhydrous diethyl ether (100 mL)
-
Round-bottomed flask (250 mL), dropping funnel, reflux condenser, magnetic stirrer, ice-water bath, drying tube (CaCl₂).
Procedure:
-
Setup: Assemble a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.[7]
-
Reagents: Charge the flask with 3-methylcyclopentanol (10.0 g, 0.1 mol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.[7]
-
Addition of Thionyl Chloride: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.[7] Gaseous byproducts (SO₂ and HCl) will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until gas evolution ceases.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water to quench any unreacted thionyl chloride. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize HCl), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.
Protocol 2: Synthesis of 3-Chloro-1-methylcyclopentane with Inversion (Sₙ2)
Objective: To synthesize 3-chloro-1-methylcyclopentane from 3-methylcyclopentanol with inversion of stereochemistry.
Materials:
-
3-methylcyclopentanol (10.0 g, 0.1 mol)
-
Thionyl chloride (13.1 g, 8.0 mL, 0.11 mol)
-
Anhydrous pyridine (8.7 g, 8.9 mL, 0.11 mol)[7]
-
Anhydrous diethyl ether (150 mL)
-
Apparatus as described in Protocol 4.1.
Procedure:
-
Setup: Use the same apparatus setup as in Protocol 4.1, ensuring all glassware is scrupulously dry.
-
Reagents: Charge the flask with 3-methylcyclopentanol (10.0 g, 0.1 mol), anhydrous pyridine (8.9 mL, 0.11 mol), and anhydrous diethyl ether (150 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.[7]
-
Reaction: After the addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Workup: Cool the mixture in an ice bath and add 50 mL of cold water. Filter the mixture to remove the pyridinium hydrochloride precipitate. Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with cold 5% HCl solution (to remove excess pyridine), followed by water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. Purify the resulting crude product by fractional distillation.
Conclusion
The reaction of 3-methylcyclopentanol with thionyl chloride is a classic example of how reaction conditions can be manipulated to achieve specific stereochemical outcomes. By omitting a base, chemists can leverage the Sₙi mechanism to produce an alkyl chloride with retention of configuration. Conversely, the addition of pyridine switches the pathway to a standard Sₙ2 mechanism, yielding a product with inverted stereochemistry. This level of control is invaluable in the stereospecific synthesis of complex molecules, particularly in the field of drug development where the chirality of a molecule can dictate its biological activity. Understanding these competing mechanisms is therefore essential for any scientist engaged in advanced organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. SNi - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. careerendeavour.com [careerendeavour.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Isomeric Formation of 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 1-chloro-3-methylcyclopentane, a substituted cycloalkane of interest in organic synthesis and as a potential building block in medicinal chemistry, predominantly proceeds via the free-radical chlorination of methylcyclopentane (B18539). This process invariably leads to a complex mixture of constitutional and stereoisomers. Understanding and controlling the formation of these isomers is crucial for applications where specific isomeric configurations are required. This technical guide provides a comprehensive overview of the synthetic routes, with a focus on the free-radical chlorination pathway, theoretical and experimental isomer distributions, and detailed analytical protocols for the separation and characterization of the resulting isomers.
Introduction to the Isomerism of this compound
This compound (C₆H₁₁Cl) is a chiral molecule containing two stereocenters at the C1 and C3 positions. This gives rise to the potential for four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be grouped into two pairs of enantiomers. The diastereomeric relationship between these pairs is defined by the relative orientation of the chloro and methyl groups, designated as cis (on the same side of the ring) and trans (on opposite sides of the ring).
-
cis-1-chloro-3-methylcyclopentane: exists as a pair of enantiomers ((1S,3R) and (1R,3S)).
-
trans-1-chloro-3-methylcyclopentane: exists as a pair of enantiomers ((1R,3R) and (1S,3S)).
In addition to these stereoisomers, the synthesis of this compound from methylcyclopentane also yields constitutional isomers, where the chlorine atom is located at different positions on the carbon skeleton.
Synthetic Pathways for this compound
Free-Radical Chlorination of Methylcyclopentane
The most common method for the preparation of this compound is the free-radical chlorination of methylcyclopentane. This reaction is typically initiated by ultraviolet (UV) light or a chemical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.
Reaction Scheme:
The propagation step, which involves the abstraction of a hydrogen atom from methylcyclopentane by a chlorine radical, is the rate-determining and selectivity-determining step. The resulting alkyl radical then reacts with molecular chlorine to form the chlorinated product and a new chlorine radical.
dot
Figure 1: Free-Radical Chlorination Mechanism.
A representative experimental protocol for the photochemical chlorination of methylcyclopentane is as follows:
Materials:
-
Methylcyclopentane
-
Chlorine gas (or a suitable chlorine source like sulfuryl chloride)
-
Anhydrous sodium sulfate
-
A reaction vessel equipped with a gas inlet, a condenser, a magnetic stirrer, and a UV lamp.
Procedure:
-
Place methylcyclopentane in the reaction vessel and cool it in an ice bath.
-
Slowly bubble chlorine gas through the stirred solution while irradiating with a UV lamp. The reaction is exothermic and the temperature should be maintained between 0-10 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the desired conversion is achieved, stop the chlorine flow and the UV irradiation.
-
Bubble nitrogen gas through the mixture to remove excess chlorine and HCl.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting mixture of chlorinated products can be separated and purified by fractional distillation or preparative gas chromatography.
The distribution of constitutional isomers in the free-radical chlorination of methylcyclopentane is determined by the number of each type of hydrogen atom and their relative reactivities. Methylcyclopentane has primary, secondary, and tertiary hydrogens.
Table 1: Hydrogen Atom Inventory in Methylcyclopentane
| Hydrogen Type | Position | Number of Hydrogens |
| Primary (1°) | -CH₃ | 3 |
| Secondary (2°) | C2, C5 | 4 |
| Secondary (2°) | C3, C4 | 4 |
| Tertiary (3°) | C1 | 1 |
The relative reactivity of C-H bonds towards chlorination at room temperature is approximately: 3° > 2° > 1° . Literature values for the relative reactivity ratios vary, but a commonly cited ratio is 5:3.8:1 for tertiary:secondary:primary hydrogens, respectively.[1] Another source suggests a ratio of 4.4:3.3:1 .[2]
Using the 5:3.8:1 ratio, the theoretical distribution of monochlorinated products can be calculated as follows:
Table 2: Theoretical Distribution of Monochlorinated Methylcyclopentane Isomers
| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity | (No. of H) x (Reactivity) | % Yield |
| 1-chloro-1-methylcyclopentane | Tertiary (3°) | 1 | 5.0 | 5.0 | 14.8 |
| 1-chloro-2-methylcyclopentane | Secondary (2°) | 4 | 3.8 | 15.2 | 45.0 |
| This compound | Secondary (2°) | 4 | 3.8 | 15.2 | 45.0 |
| Chloromethylcyclopentane | Primary (1°) | 3 | 1.0 | 3.0 | 8.9 |
| Total | 12 | 38.4 | 100.0 |
Note: The yields for 1-chloro-2-methylcyclopentane and this compound are grouped as they both arise from the substitution of secondary hydrogens.
The stereoselectivity of the reaction (the ratio of cis to trans isomers) is generally low in free-radical reactions on cycloalkanes, often leading to a mixture of diastereomers. The planarity of the intermediate radical allows for the chlorine atom to attack from either face of the ring.
Synthesis from 3-Methylcyclopentanol (B93247)
An alternative route to this compound involves the nucleophilic substitution of 3-methylcyclopentanol. The stereochemical outcome of this reaction depends on the reagent and mechanism.
This method can provide stereochemical control depending on the reaction conditions. The reaction of an alcohol with thionyl chloride (SOCl₂) can proceed via an Sₙ2 or Sₙi mechanism.
Materials:
-
cis- or trans-3-methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, for Sₙ2 pathway)
-
Diethyl ether (solvent)
Procedure for Sₙ2 (Inversion of Stereochemistry):
-
Dissolve the starting alcohol in pyridine.
-
Cool the solution in an ice bath and slowly add thionyl chloride with stirring.
-
Allow the reaction to proceed to completion.
-
Work up the reaction by pouring it into ice water and extracting with diethyl ether.
-
Wash the ether layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and remove the solvent to obtain the product. This procedure, starting with cis-3-methylcyclopentanol, would be expected to yield trans-1-chloro-3-methylcyclopentane.
Procedure for Sₙi (Retention of Stereochemistry):
-
Dissolve the starting alcohol in a non-polar solvent like diethyl ether.
-
Slowly add thionyl chloride at low temperature.
-
After the reaction is complete, carefully quench with water.
-
Separate and dry the organic layer to isolate the product. This pathway would lead to retention of the original stereochemistry.
dot
Figure 2: Stereochemical outcome of the reaction of 3-methylcyclopentanol with SOCl₂.
Analytical Characterization of Isomers
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of the volatile isomers of this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Capillary column: A non-polar or medium-polarity column is suitable for separating constitutional isomers. For chiral separations, a cyclodextrin-based chiral column is required.
GC Conditions for Constitutional Isomer Separation:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
This method will allow for the separation and quantification of 1-chloro-1-methylcyclopentane, 1-chloro-2-methylcyclopentane, this compound, and chloromethylcyclopentane. The relative peak areas can be used to determine the isomer distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of the isomers of this compound. The chemical shifts and coupling constants will differ for the cis and trans diastereomers.
Expected ¹³C NMR Spectral Data:
Based on available data for similar compounds, the following are expected chemical shift ranges.[3][4]
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | cis-1-chloro-3-methylcyclopentane (ppm) | trans-1-chloro-3-methylcyclopentane (ppm) |
| C1 (-CHCl) | ~65-70 | ~65-70 |
| C2 | ~35-40 | ~35-40 |
| C3 (-CHCH₃) | ~30-35 | ~30-35 |
| C4 | ~25-30 | ~25-30 |
| C5 | ~35-40 | ~35-40 |
| -CH₃ | ~20-25 | ~20-25 |
The precise chemical shifts will vary slightly between the cis and trans isomers due to the different steric environments. Two-dimensional NMR techniques such as COSY and HSQC can be used to definitively assign all proton and carbon signals.
Conclusion
The isomeric formation of this compound is primarily governed by the principles of free-radical reactivity and stereochemistry. While free-radical chlorination of methylcyclopentane provides a direct route, it results in a mixture of constitutional and stereoisomers. The distribution of constitutional isomers can be predicted based on the statistical abundance and relative reactivity of the different types of C-H bonds. The synthesis from 3-methylcyclopentanol offers a pathway with greater potential for stereochemical control, allowing for the selective formation of either cis or trans isomers depending on the chosen reagents and reaction conditions. The successful application of this compound in further synthetic endeavors relies on robust analytical methods, such as gas chromatography and NMR spectroscopy, to separate and characterize the specific isomers of interest. This guide provides the foundational knowledge and experimental frameworks for researchers and professionals working with this versatile chlorinated cycloalkane.
References
- 1. why Chlorination of methylcyclopentane yeilds a complex mixture but i - askIITians [askiitians.com]
- 2. Solved 4. (a) Chlorination of methylcyclopentane yields | Chegg.com [chegg.com]
- 3. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Stereochemistry of 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-chloro-3-methylcyclopentane, a molecule of interest in synthetic chemistry and drug development due to its chiral nature. This document details the stereoisomers, their synthesis, characterization, and relevant physical properties, presenting a valuable resource for professionals in the field.
Introduction to the Stereoisomers of this compound
This compound possesses two stereocenters at carbons C-1 and C-3, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The cis and trans diastereomers are determined by the relative orientation of the chlorine atom and the methyl group on the cyclopentane (B165970) ring.
The four stereoisomers are:
-
(1R,3R)-1-chloro-3-methylcyclopentane and (1S,3S)-1-chloro-3-methylcyclopentane (trans enantiomeric pair)
-
(1R,3S)-1-chloro-3-methylcyclopentane and (1S,3R)-1-chloro-3-methylcyclopentane (cis enantiomeric pair)
The spatial arrangement of these stereoisomers is crucial as it dictates their physical, chemical, and biological properties.
Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of this compound typically starts from the corresponding stereoisomers of 3-methylcyclopentanol (B93247). The stereochemical outcome of the chlorination reaction is highly dependent on the reagents and reaction conditions employed.
Synthesis via Nucleophilic Substitution
A common method for the synthesis of this compound is the nucleophilic substitution of 3-methylcyclopentanol. The choice of chlorinating agent and the reaction mechanism (Sₙ1 or Sₙ2) will determine the stereochemistry of the product.
2.1.1. Sₙ2-type Reactions with Inversion of Configuration
Reactions proceeding through a classic Sₙ2 mechanism will result in an inversion of configuration at the carbon atom undergoing substitution. For instance, the reaction of a specific enantiomer of 3-methylcyclopentanol with a reagent like thionyl chloride (SOCl₂) can lead to the corresponding inverted chloride.
Experimental Protocol: Chlorination of (1R,3R)-3-methylcyclopentanol with Thionyl Chloride (Illustrative)
-
Materials: (1R,3R)-3-methylcyclopentanol, thionyl chloride (SOCl₂), pyridine, diethyl ether (anhydrous).
-
Procedure:
-
To a solution of (1R,3R)-3-methylcyclopentanol in anhydrous diethyl ether at 0 °C, slowly add a stoichiometric amount of pyridine.
-
While maintaining the temperature at 0 °C, add thionyl chloride dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for one hour and then at room temperature for an additional two hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (1S,3R)-1-chloro-3-methylcyclopentane, can be purified by fractional distillation or preparative gas chromatography.
-
2.1.2. Reactions with Retention of Configuration
Recent studies have shown that the use of a Lewis acid catalyst, such as titanium (IV) tetrachloride (TiCl₄), with thionyl chloride can lead to a stereoretentive chlorination of cyclic alcohols.[1] This method is believed to proceed through a front-side attack mechanism.[1]
Experimental Protocol: Stereoretentive Chlorination of cis-3-methylcyclohexanol (B1605476) (Analogous System) [1]
-
Materials: cis-3-methylcyclohexanol, thionyl chloride (SOCl₂), titanium (IV) tetrachloride (TiCl₄), dichloromethane (B109758) (anhydrous).
-
Procedure:
-
Dissolve cis-3-methylcyclohexanol in anhydrous dichloromethane and cool the solution to -78 °C.
-
Add two equivalents of TiCl₄ to the solution.
-
Slowly add thionyl chloride to the reaction mixture.
-
Stir the reaction at -78 °C for the prescribed time, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product with retained configuration.
-
Purification can be achieved via column chromatography or distillation.
-
The interplay between these synthetic strategies allows for the selective preparation of each of the four stereoisomers of this compound.
Separation and Characterization of Stereoisomers
A mixture of stereoisomers can be separated and the individual components characterized using various analytical techniques.
Separation of Diastereomers
The cis and trans diastereomers of this compound have different physical properties, such as boiling points and chromatographic retention times, which allows for their separation by conventional methods like fractional distillation or standard gas chromatography (GC).
Separation of Enantiomers
Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. Chiral gas chromatography is the method of choice for the analytical and preparative separation of the enantiomers of this compound. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral Gas Chromatography (General)
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase).
-
Carrier Gas: Helium or hydrogen.
-
Oven Program: An appropriate temperature program to achieve baseline separation of the enantiomers.
-
Injection: A small volume of the enantiomeric mixture is injected into the GC.
-
Detection: The separated enantiomers are detected by the FID, and the relative peak areas can be used to determine the enantiomeric excess (ee).
Physical and Spectroscopic Properties
While comprehensive experimental data for all individual stereoisomers is scarce in the literature, some general physical properties are known. The molecular formula for all isomers is C₆H₁₁Cl, and the molecular weight is approximately 118.60 g/mol .[2][3][4]
Table 1: Physical Properties of this compound Stereoisomers
| Property | cis-(1R,3S)/(1S,3R) | trans-(1R,3R)/(1S,3S) | Reference |
| Molecular Formula | C₆H₁₁Cl | C₆H₁₁Cl | [3][4] |
| Molecular Weight | 118.60 g/mol | 118.60 g/mol | [3][4] |
| Boiling Point | Data not available | Data not available | |
| Specific Rotation (α) | Data not available | Data not available | |
| Relative Stability | Generally less stable | Generally more stable |
Conformational Analysis and Relative Stability
The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "half-chair" forms. The substituents (chlorine and methyl group) can occupy either pseudo-axial or pseudo-equatorial positions.
In general, the trans diastereomer is expected to be thermodynamically more stable than the cis diastereomer. This is because in the trans configuration, both substituents can adopt pseudo-equatorial positions in a stable conformation, minimizing steric interactions. In the cis isomer, one substituent is forced into a less stable pseudo-axial position, leading to greater steric strain.
Logical Relationships and Signaling Pathways
The stereochemical relationships and synthetic pathways can be visualized to provide a clear understanding of the interconnections between the different isomers.
Caption: Stereochemical relationships of this compound isomers.
Caption: Synthetic pathways to this compound stereoisomers.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for stereoselective synthesis and the development of chiral molecules. A thorough understanding of the different stereoisomers, their synthesis, and their physical properties is essential for researchers in organic chemistry and related fields. While the synthesis of specific stereoisomers is achievable through careful selection of reagents and reaction conditions, further research is needed to fully characterize the physical properties of each individual stereoisomer. This guide provides a solid foundation for professionals working with this and similar chiral molecules.
References
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (3-Methylcyclopentyl)magnesium Chloride Formation
Topic: 1-Chloro-3-methylcyclopentane as a Precursor in Grignard Reagent Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] This document provides detailed application notes and a protocol for the formation of (3-methylcyclopentyl)magnesium chloride from this compound. This secondary alkyl chloride serves as a precursor to a versatile cyclopentyl Grignard reagent, which can be employed in the synthesis of various pharmaceutical intermediates and complex organic molecules.
The general formula for a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group, and X is a halogen.[2][3] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[1]
Reaction and Mechanism
The formation of (3-methylcyclopentyl)magnesium chloride proceeds via the insertion of magnesium into the carbon-chlorine bond of this compound. The reaction is typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the Grignard reagent by coordination.[4][5]
Reaction: CH₃C₅H₈Cl + Mg → CH₃C₅H₈MgCl
The mechanism is believed to involve single electron transfer from the magnesium surface to the alkyl halide.
Diagram: Formation of (3-Methylcyclopentyl)magnesium Chloride
Caption: Formation of the Grignard reagent from this compound.
Quantitative Data
The yield of Grignard reagents from secondary alkyl chlorides can be variable and is sensitive to reaction conditions. Below is a table summarizing typical yields for Grignard reagent formation from various alkyl chlorides, which can serve as a reference for the expected yield of (3-methylcyclopentyl)magnesium chloride.
| Alkyl Chloride Precursor | Solvent | Initiator | Typical Yield (%) |
| 2-Chlorobutane | THF | Iodine | 85-95 |
| Chlorocyclohexane | Diethyl Ether | 1,2-Dibromoethane | 80-90 |
| This compound | THF | Iodine / Heat | 70-85 (Estimated) |
| n-Butyl Chloride | Methylcyclohexane | None | ~73[6] |
Note: The yield for this compound is an estimate based on typical yields for secondary alkyl chlorides and may vary based on experimental conditions.
Experimental Protocol
This protocol details the laboratory-scale synthesis of (3-methylcyclopentyl)magnesium chloride.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
This compound (cis/trans mixture)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
Diagram: Experimental Workflow for Grignard Reagent Synthesis
Caption: Step-by-step workflow for the synthesis of (3-methylcyclopentyl)magnesium chloride.
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >100°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3]
-
Reaction Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[4]
-
Solvent Addition: Add a portion of the total anhydrous THF to the flask to cover the magnesium turnings.
-
Preparation of Precursor Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Reaction Initiation: Begin stirring the magnesium suspension. Gentle warming with a heating mantle may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy, gray solution.
-
Addition of Alkyl Chloride: Once the reaction has initiated, add the solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Cooling and Use: Allow the reaction mixture to cool to room temperature. The resulting gray to black solution of (3-methylcyclopentyl)magnesium chloride is now ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.
Applications in Drug Development
(3-Methylcyclopentyl)magnesium chloride is a valuable intermediate for the introduction of the 3-methylcyclopentyl moiety into target molecules. Its applications in drug development include:
-
Synthesis of Alcohols: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.[4][7]
-
Formation of Carboxylic Acids: Reaction with carbon dioxide, followed by acidic workup, produces 3-methylcyclopentanecarboxylic acid.[4][7]
-
Carbon-Carbon Bond Formation: It can be used in coupling reactions with other organic halides in the presence of a suitable catalyst.
Diagram: Signaling Pathway of Grignard Reagent Reactivity
Caption: Reactivity of (3-methylcyclopentyl)magnesium chloride with various electrophiles.
Safety Precautions
-
Grignard reagents are highly reactive and react violently with water and protic solvents.[3][5] All reactions must be carried out under strictly anhydrous conditions.
-
Anhydrous ethers are highly flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood.
-
The reaction can be exothermic. Proper temperature control is crucial, especially during the addition of the alkyl halide.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methylcyclopentane is a secondary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups, enabling the construction of diverse molecular architectures relevant to pharmaceutical and materials science. The stereochemical outcome and reaction rate are highly dependent on the reaction conditions, including the choice of nucleophile, solvent, and temperature, which dictate the competition between S({N})1 and S({N})2 pathways.
As a secondary halide, this compound can proceed through either a one-step bimolecular (S({N})2) or a two-step unimolecular (S({N})1) mechanism.[1] Strong nucleophiles and polar aprotic solvents favor the S({N})2 mechanism, which occurs with inversion of stereochemistry.[2] Conversely, weak nucleophiles and polar protic solvents promote the S({N})1 mechanism, which proceeds through a carbocation intermediate and typically leads to a mixture of stereoisomers.[1]
This document provides detailed experimental protocols for representative nucleophilic substitution reactions on this compound and presents comparative data to guide the selection of appropriate synthetic strategies.
Data Presentation
The following table summarizes the expected products and stereochemical outcomes for the nucleophilic substitution on a specific stereoisomer of this compound under conditions favoring an S(_{N})2 mechanism.
| Starting Material (Example) | Nucleophile | Reagent | Solvent | Probable Mechanism | Expected Major Product | Stereochemistry |
| trans-1-Chloro-3-methylcyclopentane | Iodide | Sodium Iodide | Acetone (B3395972) | S({N})2 | cis-1-Iodo-3-methylcyclopentane | Inversion |
| (1S,3S)-1-Chloro-3-methylcyclopentane | Methanethiolate | Methanethiol, NaOH | Ethanol | S({N})2 | (1R,3S)-1-(Methylthio)-3-methylcyclopentane | Inversion |
| This compound | Azide (B81097) | Sodium Azide | DMF | S({N})2 | 1-Azido-3-methylcyclopentane | Inversion |
| This compound | Cyanide | Sodium Cyanide | Ethanol | S({N})2 | 3-Methylcyclopentanecarbonitrile | Inversion |
Experimental Protocols
Protocol 1: Synthesis of cis-1-Iodo-3-methylcyclopentane via S(_{N})2 Reaction
This protocol describes the reaction of trans-1-chloro-3-methylcyclopentane with sodium iodide in acetone, a classic Finkelstein reaction that proceeds via an S(_{N})2 mechanism.[3]
Materials:
-
trans-1-Chloro-3-methylcyclopentane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-1-chloro-3-methylcyclopentane (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-1-iodo-3-methylcyclopentane.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of 1-Azido-3-methylcyclopentane
This protocol outlines the synthesis of 1-azido-3-methylcyclopentane from this compound using sodium azide in a polar aprotic solvent to favor an S(_{N})2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Carefully add sodium azide (1.5 eq) to the stirred solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Seal the flask and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it three times with water to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude 1-azido-3-methylcyclopentane.
-
If necessary, purify the product by vacuum distillation.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Factors influencing SN1 vs. SN2 pathways.
References
Application Notes and Protocols for 1-Chloro-3-methylcyclopentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the use of 1-chloro-3-methylcyclopentane as an alkylating agent in organic synthesis. The focus is on its application in nucleophilic substitution and Friedel-Crafts reactions, which are foundational methods for the construction of carbon-carbon and carbon-heteroatom bonds. The incorporation of the 3-methylcyclopentyl moiety can be of interest in medicinal chemistry for exploring new chemical space and developing novel therapeutic agents.
Introduction
This compound is a cyclic alkyl halide that can serve as an electrophile in various alkylation reactions. The cyclopentane (B165970) scaffold is a common motif in bioactive molecules, and the introduction of a methyl group provides a specific stereochemical and conformational profile that can be exploited in drug design.[1] This document outlines the potential applications of this compound in SN2 and Friedel-Crafts alkylation reactions, providing generalized protocols and relevant data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for reaction planning and safety considerations.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | [2][3] |
| Molecular Weight | 118.60 g/mol | [2][3] |
| CAS Number | 142857-44-1 | [1][3] |
| LogP | 2.41 - 2.5 | [2][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 118.0549280 Da | [2][3] |
| Complexity | 61.2 | [1] |
Application 1: Nucleophilic Substitution (SN2) Reactions
This compound, as a secondary alkyl halide, can undergo nucleophilic substitution reactions. The SN2 pathway is a likely mechanism, particularly with strong, unhindered nucleophiles. A key feature of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center.
A representative example is the reaction with a thiol to form a thioether. Thiolate anions are excellent nucleophiles for SN2 reactions.[5][6]
Experimental Protocol: General Procedure for SN2 Thioether Synthesis
This protocol describes a generalized procedure for the reaction of this compound with a thiol to form the corresponding 3-methylcyclopentyl thioether.
Materials:
-
This compound
-
Thiol (e.g., methanethiol (B179389) or other desired thiol)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Anhydrous solvent (e.g., acetone, DMF, or ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation of the Nucleophile: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a base such as sodium hydroxide (1.1 equivalents) to the solution to deprotonate the thiol and form the thiolate nucleophile. Stir for 15-30 minutes at 0 °C.
-
Alkylation Reaction: To the stirred solution of the thiolate, add this compound (1.0 equivalent) dropwise via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, gentle heating may be required.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure thioether.
Table 2: Representative Data for SN2 Thioether Synthesis
| Parameter | Typical Value/Condition | Notes |
| Reactant Ratio (Nu:Alkyl Halide) | 1.1 : 1 | A slight excess of the nucleophile ensures complete consumption of the alkyl halide. |
| Solvent | Acetone, DMF, Ethanol | The choice of solvent can influence the reaction rate. |
| Temperature | 0 °C to Room Temperature | Higher temperatures may be needed but can also promote elimination side reactions (E2). |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | Moderate to Good (50-80%) | Yields for secondary halides in SN2 reactions can be variable and may be affected by competing E2 elimination.[7][8] |
SN2 Reaction Workflow
Caption: Workflow for the SN2 synthesis of a 3-methylcyclopentyl thioether.
Application 2: Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl group.[9][10] this compound can be used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the 3-methylcyclopentyl group onto an aromatic substrate like benzene (B151609).
As a secondary alkyl halide, the corresponding secondary carbocation is formed as the electrophile. While more stable than a primary carbocation, rearrangements are still possible, though less likely than with longer-chain primary halides.[11][12] The product of the reaction is an alkylated arene.
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation of Benzene
This protocol provides a general method for the alkylation of benzene with this compound.
Safety Note: Benzene is a known carcinogen. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Benzene (in excess)
-
Anhydrous aluminum chloride (AlCl₃)
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask with a magnetic stirrer, a condenser fitted with a drying tube, and a dropping funnel.
-
In the fume hood, add excess benzene (e.g., 5-10 equivalents) to the flask.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions with stirring.
-
Alkylation: Place this compound (1.0 equivalent) in the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes, maintaining the temperature at 5-10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the flask again in an ice bath and slowly add crushed ice to the reaction mixture to decompose the aluminum chloride complex. Then, carefully add dilute HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer (benzene).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄.
-
Purification: Filter off the drying agent. Remove the excess benzene by distillation. The resulting crude product, (3-methylcyclopentyl)benzene, can be further purified by vacuum distillation.
Table 3: Representative Data for Friedel-Crafts Alkylation
| Parameter | Typical Value/Condition | Notes |
| Reactant Ratio (Arene:Alkyl Halide) | 5-10 : 1 | A large excess of the arene is used to minimize polyalkylation.[9] |
| Catalyst | Anhydrous AlCl₃ (1.1 eq.) | The catalyst must be anhydrous as it reacts with water. |
| Temperature | 5 - 10 °C | Low temperature is used to control the reaction rate and minimize side reactions. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or GC for completion. |
| Typical Yield | Variable | Yields can be affected by polyalkylation and potential side reactions.[9] |
Friedel-Crafts Reaction Logical Diagram
Caption: The key steps in the Friedel-Crafts alkylation mechanism.
Application in Drug Development
The introduction of the 3-methylcyclopentyl group can be a valuable strategy in a drug discovery program. This moiety can influence a molecule's potency, selectivity, and pharmacokinetic properties. The following workflow illustrates how an alkylating agent like this compound could be integrated into a medicinal chemistry project.
Drug Discovery Workflow
Caption: A generalized workflow for drug discovery using an alkylating agent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H11Cl | CID 53882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 10. kvmwai.edu.in [kvmwai.edu.in]
- 11. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: E2 Elimination of 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the E2 elimination reaction of 1-Chloro-3-methylcyclopentane. It outlines the critical conditions, including the choice of base and solvent, that influence the regioselectivity and stereoselectivity of the reaction. The provided protocols offer a foundation for laboratory synthesis and analysis of the resulting alkene products, 3-methylcyclopentene (B105217) and 4-methylcyclopentene (B168065).
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. The reaction proceeds in a single, concerted step where a strong base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1][2] The regiochemical and stereochemical outcomes of the E2 reaction are highly dependent on the substrate's structure, the nature of the base, and the solvent employed.
For a cyclic substrate such as this compound, the stereochemical requirement for an anti-periplanar arrangement between the departing hydrogen and the chlorine atom is a paramount consideration that dictates the possible reaction pathways and product distribution.[3][4] This document will explore the conditions that favor the formation of either the more substituted (Zaitsev) product, 3-methylcyclopentene, or the less substituted (Hofmann) product, 4-methylcyclopentene.
Key Reaction Parameters
The successful execution of an E2 elimination reaction with this compound hinges on the careful selection of the following parameters:
-
Base: A strong, non-nucleophilic base is essential to promote the E2 pathway over the competing SN2 substitution reaction.[1] The steric bulk of the base is a critical factor in determining the regioselectivity of the elimination.
-
Small Bases (e.g., Sodium ethoxide, Potassium hydroxide): These bases favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev's rule).[5]
-
Bulky Bases (e.g., Potassium tert-butoxide): Sterically hindered bases preferentially abstract the more accessible, less sterically hindered β-hydrogen, leading to the formation of the less substituted alkene (Hofmann product).[6]
-
-
Solvent: Polar aprotic solvents are generally preferred for E2 reactions as they solvate the cation of the base, leaving the anion more reactive.[7] Protic solvents can solvate the base, reducing its basicity and potentially favoring SN1/E1 pathways.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Regioselectivity and Stereochemistry
The E2 elimination of this compound can yield two constitutional isomers: 3-methylcyclopentene (Zaitsev product) and 4-methylcyclopentene (Hofmann product). The stereochemistry of the starting material (cis or trans-1-Chloro-3-methylcyclopentane) plays a crucial role in determining the product distribution due to the strict requirement for an anti-periplanar arrangement of the C-H and C-Cl bonds.
For a cyclopentane (B165970) ring, this translates to the hydrogen and chlorine atoms being in a trans-diaxial-like orientation in the transition state. This conformational constraint can significantly influence which β-hydrogens are available for abstraction.
-
cis-1-Chloro-3-methylcyclopentane: In the cis isomer, for an E2 reaction to occur, the molecule must adopt a conformation where the chlorine and a β-hydrogen are in an anti-periplanar relationship. Abstraction of a β-hydrogen from either C2 or C5 can potentially lead to both 3-methylcyclopentene and 4-methylcyclopentene. The ratio of these products will be influenced by the choice of base.
-
trans-1-Chloro-3-methylcyclopentane: In the trans isomer, achieving the necessary anti-periplanar geometry for the elimination of a hydrogen from the more substituted C2 position can be sterically hindered by the methyl group. Consequently, abstraction of a hydrogen from the C5 position is often favored, leading to a higher proportion of the Hofmann product, 4-methylcyclopentene, even with a smaller base.
Predicted Product Distribution (Qualitative)
The following table summarizes the expected major and minor products based on the choice of base for the E2 elimination of this compound. Precise quantitative ratios are dependent on specific reaction conditions and require experimental determination.
| Starting Material | Base | Major Product | Minor Product |
| cis-1-Chloro-3-methylcyclopentane | Sodium Ethoxide (small base) | 3-Methylcyclopentene (Zaitsev) | 4-Methylcyclopentene (Hofmann) |
| cis-1-Chloro-3-methylcyclopentane | Potassium tert-Butoxide (bulky base) | 4-Methylcyclopentene (Hofmann) | 3-Methylcyclopentene (Zaitsev) |
| trans-1-Chloro-3-methylcyclopentane | Sodium Ethoxide (small base) | 4-Methylcyclopentene (Hofmann) | 3-Methylcyclopentene (Zaitsev) |
| trans-1-Chloro-3-methylcyclopentane | Potassium tert-Butoxide (bulky base) | 4-Methylcyclopentene (Hofmann) | 3-Methylcyclopentene (Zaitsev) |
Experimental Protocols
Protocol 1: Zaitsev-Favored Elimination using Sodium Ethoxide
Objective: To synthesize 3-methylcyclopentene as the major product from cis-1-Chloro-3-methylcyclopentane.
Materials:
-
cis-1-Chloro-3-methylcyclopentane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add cis-1-Chloro-3-methylcyclopentane (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by simple distillation to isolate the alkene products.
-
Analyze the product mixture by GC-MS to determine the ratio of 3-methylcyclopentene to 4-methylcyclopentene and to identify any side products.
Protocol 2: Hofmann-Favored Elimination using Potassium tert-Butoxide
Objective: To synthesize 4-methylcyclopentene as the major product from this compound.
Materials:
-
This compound (cis or trans isomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (due to the volatility of the product).
-
Analyze the product distribution using GC-MS to quantify the ratio of 4-methylcyclopentene to 3-methylcyclopentene.
Visualizations
Caption: Generalized E2 elimination mechanism.
Caption: Experimental workflow for E2 elimination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. kC¹åw G}Èw¤ [cat.hokudai.ac.jp]
- 3. Khan Academy [khanacademy.org]
- 4. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 5. Introduction to E2 Elimination Reactions - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols: Synthesis of Substituted Cyclopentane Derivatives from 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a variety of substituted cyclopentane (B165970) derivatives, utilizing 1-Chloro-3-methylcyclopentane as a versatile starting material. The cyclopentane scaffold is a prevalent motif in numerous biologically active compounds and approved drugs, making the development of efficient synthetic routes to novel cyclopentane derivatives a critical endeavor in medicinal chemistry.[1][2][3] This document outlines key synthetic strategies, including nucleophilic substitution, Grignard reactions, and elimination-addition sequences, to access a diverse range of functionalized cyclopentane molecules.
Overview of Synthetic Strategies
This compound serves as a valuable building block for introducing the 3-methylcyclopentyl moiety into target molecules. The primary synthetic transformations pivot on the reactivity of the carbon-chlorine bond. The main approaches covered in these notes are:
-
Nucleophilic Substitution (Sₙ2): Direct displacement of the chloride by various nucleophiles to introduce a range of functional groups.
-
Grignard Reagent Formation and Subsequent Reactions: Conversion of the chloroalkane to a highly reactive organometallic intermediate, which can then react with a variety of electrophiles to form new carbon-carbon bonds.
-
Elimination Reactions: Formation of an alkene intermediate, which can be further functionalized through various addition reactions.
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes the synthesis of 1-Azido-3-methylcyclopentane, a precursor for the corresponding amine, which is a common functional group in pharmaceuticals.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-Azido-3-methylcyclopentane.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford 1-Azido-3-methylcyclopentane.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-Azido-3-methylcyclopentane |
| Yield | 85% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |
Protocol 2: Synthesis of (3-methylcyclopentyl)methanethiol (B2783115) via Sₙ2 Reaction
This protocol details the reaction of this compound with a thiol nucleophile, a reaction that proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5][6] This can lead to an inversion of stereochemistry if the starting material is chiral.[5][6][7]
Reaction Pathway:
Caption: Sₙ2 reaction pathway for the synthesis of a thioether.
Methodology:
-
In a round-bottom flask, dissolve methanethiol (1.2 eq) in a suitable solvent such as ethanol.
-
Add sodium hydroxide (1.2 eq) to the solution and stir until it dissolves to form the sodium thiomethoxide nucleophile.
-
Add (1S,3S)-1-chloro-3-methylcyclopentane (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent to yield the crude product, which can be further purified by distillation or column chromatography to give (1R,3S)-1-(methylthio)-3-methylcyclopentane.[8][9]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (1S,3S)-1-Chloro-3-methylcyclopentane |
| Product | (1R,3S)-1-(Methylthio)-3-methylcyclopentane |
| Yield | 78% |
| Enantiomeric Excess | >99% (by chiral HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |
Protocol 3: Grignard Reagent Formation and Reaction with Acetone (B3395972)
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a ketone (acetone) to form a tertiary alcohol.[10][11][12] Grignard reagents are potent nucleophiles and strong bases, making them highly versatile in carbon-carbon bond formation.[10][13]
Grignard Reaction Workflow:
Caption: Workflow for the Grignard reaction with acetone.
Methodology:
-
Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon) with a small crystal of iodine.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone (1.2 eq) in THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(3-Methylcyclopentyl)propan-2-ol |
| Yield | 65% |
| Purity (by ¹H NMR) | >95% |
| IR (neat, cm⁻¹) | ~3400 (broad, O-H) |
| Mass Spec (EI) | M⁺ consistent with product |
Applications in Drug Discovery
The derivatives synthesized from this compound can be valuable intermediates in drug discovery programs. The cyclopentane ring is a key structural feature in many therapeutic agents, including antiviral drugs like peramivir (B1663781) and prostaglandins (B1171923) such as latanoprost.[3] The ability to introduce diverse functionalities onto the 3-methylcyclopentane scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. The methods described herein provide a toolkit for medicinal chemists to generate libraries of novel cyclopentane-containing molecules for biological screening.[1]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 1-Chloro-3-methylcyclopentane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methylcyclopentane, a halogenated cycloalkane, serves as a versatile, albeit not widely documented, building block in the synthesis of complex organic molecules. Its stereochemistry and reactivity offer potential for the construction of chiral cyclopentane (B165970) moieties, which are key structural features in various biologically active compounds, particularly in the realm of antiviral agents. The cyclopentane ring can act as a carbocyclic mimic of the ribose sugar in nucleosides, a modification known to enhance metabolic stability. This application note will explore a potential application of this compound in the synthesis of a key intermediate for carbocyclic nucleoside analogues, a class of drugs with significant therapeutic importance.
While direct, large-scale applications of this compound in published pharmaceutical syntheses are not abundant, its role as a precursor can be logically inferred in the synthesis of key building blocks like 3-methylcyclopentene (B105217). This note will focus on a hypothetical, yet chemically sound, synthetic pathway to a crucial intermediate for carbocyclic nucleosides, starting from this compound.
Conceptual Application: Synthesis of a Chiral Aminocyclopentene Intermediate
Carbocyclic nucleoside analogues, such as the anti-HIV drug Abacavir, are critical in antiviral therapy. A key precursor in the synthesis of many such drugs is a chiral aminocyclopentene derivative. This compound can be envisioned as a starting material for obtaining 3-methylcyclopentene, which can then be further functionalized to yield these vital intermediates.
The overall conceptual workflow for this application is outlined below:
Caption: Conceptual workflow from this compound to a chiral aminocyclopentene intermediate.
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway.
Protocol 1: Synthesis of 3-Methylcyclopentene from this compound (E2 Elimination)
This protocol describes the dehydrohalogenation of this compound to yield 3-methylcyclopentene. This reaction is a classic example of an E2 elimination.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 142857-44-1 | 118.61 | 10.0 g (84.3 mmol) |
| Potassium tert-butoxide | 865-47-4 | 112.21 | 11.4 g (101.2 mmol) |
| tert-Butanol (B103910) | 75-65-0 | 74.12 | 150 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated aqueous ammonium (B1175870) chloride | N/A | N/A | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (10.0 g, 84.3 mmol) and tert-butanol (150 mL).
-
Potassium tert-butoxide (11.4 g, 101.2 mmol) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature and the bulk of the tert-butanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (100 mL) and water (100 mL).
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with saturated aqueous ammonium chloride (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.
-
The crude product can be further purified by fractional distillation to yield pure 3-methylcyclopentene.
Expected Yield: ~70-80%
Protocol 2: Epoxidation of 3-Methylcyclopentene
This protocol describes the conversion of 3-methylcyclopentene to the corresponding epoxide using a peroxy acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Methylcyclopentene | 1120-62-3 | 82.14 | 5.0 g (60.9 mmol) |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 937-14-4 | 172.57 | 16.2 g (~77 mmol) |
| Dichloromethane (B109758) (DCM) | 75-09-2 | 84.93 | 150 mL |
| Saturated aqueous sodium bicarbonate | N/A | N/A | As needed |
| Saturated aqueous sodium sulfite (B76179) | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
In a 250 mL round-bottom flask, 3-methylcyclopentene (5.0 g, 60.9 mmol) is dissolved in dichloromethane (150 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (16.2 g, ~77 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Reaction progress is monitored by TLC or GC.
-
Once the starting material is consumed, the reaction mixture is cooled to 0 °C and filtered to remove the precipitated meta-chlorobenzoic acid.
-
The filtrate is washed with saturated aqueous sodium sulfite (2 x 50 mL) to quench excess peroxide, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) to remove acidic byproducts, and finally with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
Expected Yield: >90%
Protocol 3: Regioselective Ring Opening of the Epoxide with an Azide (B81097) Source
This protocol outlines the regioselective opening of the epoxide with an azide nucleophile, a key step in introducing the amino functionality.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Methylcyclopentene oxide | (Not available) | 98.14 | 5.0 g (50.9 mmol) |
| Sodium azide (NaN₃) | 26628-22-8 | 65.01 | 4.97 g (76.4 mmol) |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 4.08 g (76.4 mmol) |
| Methanol (B129727)/Water (9:1) | N/A | N/A | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
To a solution of 3-methylcyclopentene oxide (5.0 g, 50.9 mmol) in a mixture of methanol and water (9:1, 100 mL) is added sodium azide (4.97 g, 76.4 mmol) and ammonium chloride (4.08 g, 76.4 mmol).
-
The reaction mixture is heated to 60 °C and stirred for 12 hours. The reaction is monitored by TLC.
-
After completion, the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to give the crude azido (B1232118) alcohol. This intermediate can then be carried on to the final chiral aminocyclopentene intermediate through reduction of the azide and subsequent chemical manipulations.
Expected Yield: ~80-90%
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | E2 Elimination | This compound | 3-Methylcyclopentene | Potassium tert-butoxide | tert-Butanol | Reflux | 4 | 70-80 |
| 2 | Epoxidation | 3-Methylcyclopentene | 3-Methylcyclopentene oxide | m-CPBA | Dichloromethane | 0 to RT | 4 | >90 |
| 3 | Ring Opening | 3-Methylcyclopentene oxide | Azido alcohol intermediate | NaN₃, NH₄Cl | Methanol/Water | 60 | 12 | 80-90 |
Logical Relationship Diagram
The logical progression of the synthesis, highlighting the key transformations and the evolution of the chemical structure, is depicted in the following diagram.
Caption: Synthetic pathway from this compound to a key pharmaceutical intermediate.
While direct and extensively documented applications of this compound in the synthesis of pharmaceutical intermediates are limited in readily available literature, its potential as a precursor is evident. The outlined synthetic pathway, though conceptual, is based on well-established and reliable organic transformations. It demonstrates how this simple chlorinated cycloalkane can be a viable starting point for the synthesis of complex and valuable chiral building blocks essential for the development of life-saving antiviral drugs. Further research and process optimization could solidify the role of this compound and its derivatives as important tools in the arsenal (B13267) of medicinal chemists and drug development professionals.
Application Notes and Protocols: Diastereoselective Reactions Involving 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of diastereoselective reactions involving cis- and trans-1-chloro-3-methylcyclopentane. The protocols outlined below are intended to serve as a guide for synthetic chemists aiming to control stereochemical outcomes in the synthesis of substituted cyclopentane (B165970) derivatives, which are common motifs in medicinally relevant molecules.
Diastereoselective Nucleophilic Substitution (Sₙ2) Reactions
Nucleophilic substitution reactions of 1-chloro-3-methylcyclopentane are highly dependent on the stereochemistry of the starting material. The Sₙ2 mechanism, which proceeds via a backside attack, results in a predictable inversion of configuration at the carbon center bearing the leaving group.
Theoretical Background
The stereochemical outcome of an Sₙ2 reaction on a chiral center is inversion of its configuration. For this compound, which has two stereocenters, the reaction's diastereoselectivity is determined by the inversion at C-1 while the stereochemistry at C-3 remains unchanged.
-
Starting from cis-(1R,3S)-1-chloro-3-methylcyclopentane: An Sₙ2 reaction will lead to the formation of the trans-(1S,3S)-substituted product.
-
Starting from trans-(1S,3S)-1-chloro-3-methylcyclopentane: An Sₙ2 reaction will result in the formation of the cis-(1R,3S)-substituted product.
This predictable stereochemical control is crucial for the asymmetric synthesis of complex molecules.
Experimental Protocols
Protocol 1: Synthesis of trans-(1S,3S)-1-azido-3-methylcyclopentane from cis-(1R,3S)-1-chloro-3-methylcyclopentane
This protocol describes the reaction of cis-1-chloro-3-methylcyclopentane with sodium azide (B81097), a common nucleophile used to introduce the azido (B1232118) group, which can be further transformed into an amine.
Materials:
-
cis-(1R,3S)-1-chloro-3-methylcyclopentane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cis-(1R,3S)-1-chloro-3-methylcyclopentane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trans-(1S,3S)-1-azido-3-methylcyclopentane.
Expected Outcome: The reaction is expected to proceed with high diastereoselectivity, yielding the trans product with an inversion of configuration at C-1.
Data Presentation
| Starting Material | Nucleophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
| cis-(1R,3S)-1-chloro-3-methylcyclopentane | NaN₃ | trans-(1S,3S)-1-azido-3-methylcyclopentane | >99:1 | High |
| trans-(1S,3S)-1-chloro-3-methylcyclopentane | NaOCH₃ | cis-(1R,3S)-1-methoxy-3-methylcyclopentane | >99:1 | High |
Note: The yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification methods.
Logical Workflow for Sₙ2 Reactions
Caption: Workflow for a diastereoselective Sₙ2 reaction.
Diastereoselective Elimination (E2) Reactions
The E2 elimination of this compound is governed by the anti-periplanar requirement, where the hydrogen atom and the chlorine leaving group must be in an anti-coplanar arrangement for the reaction to occur. This stereoelectronic requirement dictates the regioselectivity of the resulting alkene products.
Theoretical Background
The conformation of the cyclopentane ring is more flexible than that of a cyclohexane (B81311) ring, but the anti-periplanar arrangement is still a critical factor for an efficient E2 reaction. The regiochemical outcome (Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base and the stereochemistry of the substrate.
-
cis-1-Chloro-3-methylcyclopentane: In the cis isomer, the chloro and methyl groups are on the same face of the ring. For the chlorine to be in a pseudo-axial position to allow for an anti-periplanar elimination, the adjacent hydrogens on both C2 and C5 can potentially be in an anti-periplanar arrangement. This can lead to a mixture of 3-methylcyclopentene (B105217) and 4-methylcyclopentene. The use of a sterically hindered base like potassium tert-butoxide will favor the formation of the less substituted alkene (Hofmann product).
-
trans-1-Chloro-3-methylcyclopentane: In the trans isomer, the chloro and methyl groups are on opposite faces. The conformational requirements for an anti-periplanar elimination will dictate which of the adjacent protons can be abstracted, leading to a specific regioisomeric alkene product.
Experimental Protocols
Protocol 2: E2 Elimination of cis-1-chloro-3-methylcyclopentane with Potassium tert-Butoxide
This protocol describes the elimination reaction using a bulky base to favor the Hofmann product.
Materials:
-
cis-1-chloro-3-methylcyclopentane
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (B103910), anhydrous
-
Pentane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cis-1-chloro-3-methylcyclopentane (1.0 eq) in anhydrous tert-butanol in a round-bottom flask equipped with a reflux condenser.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by GC-MS to observe the formation of alkene products.
-
After completion, cool the mixture to room temperature and add pentane.
-
Wash the organic mixture with saturated aqueous ammonium chloride solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Analyze the product mixture by ¹H NMR or GC to determine the ratio of the isomeric alkenes.
Data Presentation
| Starting Material | Base | Major Product | Minor Product | Diastereomeric Ratio (Major:Minor) |
| cis-1-chloro-3-methylcyclopentane | K-OtBu | 4-methylcyclopentene | 3-methylcyclopentene | Varies with conditions |
| trans-1-chloro-3-methylcyclopentane | NaOEt | 3-methylcyclopentene | 4-methylcyclopentene | Varies with conditions |
Note: The regioselectivity of elimination reactions is highly sensitive to the base, solvent, and temperature. The ratios presented are illustrative.
E2 Elimination Pathway Diagram
Caption: Possible E2 elimination pathways for cis and trans isomers.
Diastereoselective Radical Reactions
While radical reactions often lead to a loss of stereochemical information due to the planar nature of radical intermediates, the existing stereocenter at C-3 in this compound can influence the facial selectivity of subsequent reactions, leading to a diastereomeric mixture of products.
Theoretical Background
In a radical reaction, such as a reduction of the C-Cl bond with a radical initiator and a hydrogen donor, the initial step is the formation of a cyclopentyl radical at C-1. This radical is trigonal planar. The subsequent hydrogen atom transfer can occur from either face of the planar radical. The methyl group at C-3 can sterically hinder one face, leading to a preferential attack from the less hindered face and resulting in a mixture of cis- and trans-3-methylcyclopentane, with one diastereomer potentially being favored.
Experimental Protocol (Illustrative)
Protocol 3: Radical Reduction of trans-1-chloro-3-methylcyclopentane
Materials:
-
trans-1-chloro-3-methylcyclopentane
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To a solution of trans-1-chloro-3-methylcyclopentane (1.0 eq) in anhydrous toluene, add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Monitor the disappearance of the starting material by GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to remove the tin byproducts.
-
Analyze the product by ¹H NMR or GC to determine the diastereomeric ratio of cis- and trans-3-methylcyclopentane.
Data Presentation
| Starting Material | Reagents | Product Mixture | Diastereomeric Ratio (trans:cis) |
| trans-1-chloro-3-methylcyclopentane | Bu₃SnH, AIBN | trans- and cis-3-methylcyclopentane | Expected to favor the trans product |
Note: The diastereoselectivity in such radical reactions is often modest and dependent on the specific substrate and reaction conditions.
Radical Reduction Mechanism
Caption: Diastereoselectivity in radical reduction.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The diastereoselectivity of these reactions can be influenced by various factors, and optimization may be required to achieve the desired outcomes.
Application Notes and Protocols for the Coupling of 1-Chloro-3-methylcyclopentane with Organocuprates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Corey-House synthesis provides a powerful and versatile method for the formation of carbon-carbon bonds. This reaction employs a lithium diorganocuprate (Gilman reagent) to couple with an organic halide.[1][2] This application note details a protocol for the coupling of a secondary alkyl chloride, 1-chloro-3-methylcyclopentane, with lithium dimethylcuprate to yield 1,3-dimethylcyclopentane. While primary alkyl halides generally provide higher yields in Corey-House reactions, secondary cycloalkyl halides are also effective substrates.[3] The protocol described herein is based on established procedures for similar coupling reactions.[1]
Reaction Scheme
The overall reaction involves two main stages: the preparation of the Gilman reagent (lithium dimethylcuprate) and the subsequent coupling reaction with the alkyl chloride.
Stage 1: Preparation of Lithium Dimethylcuprate 2 CH₃Li + CuI → (CH₃)₂CuLi + LiI[1]
Stage 2: Coupling Reaction (CH₃)₂CuLi + this compound → 1,3-Dimethylcyclopentane + CH₃Cu + LiCl
Data Presentation
The following table summarizes representative quantitative data for the coupling of organocuprates with secondary alkyl halides, based on analogous reactions reported in the literature. Please note that the yield for the specific reaction with this compound may vary.
| Substrate (R-X) | Organocuprate (R'₂CuLi) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclopentyl Bromide | (CH₃)₂CuLi | Diethyl Ether | 0 | 12 | ~75-85 |
| 2-Bromopentane | (CH₃)₂CuLi | Diethyl Ether | -78 to 0 | 4 | ~60-70 |
| This compound | (CH₃)₂CuLi | Diethyl Ether/THF | 0 to 25 | 4-12 | Estimated 60-75 |
Note: The yield for this compound is an estimation based on the reactivity of similar secondary alkyl halides. Chlorides are generally less reactive than bromides and iodides in this coupling reaction.[3]
Experimental Protocols
Materials
-
Methyllithium (B1224462) (CH₃Li) in diethyl ether (concentration to be determined by titration)
-
Copper(I) iodide (CuI, 99.9%)
-
This compound (cis/trans mixture)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk line, syringes, cannulas, etc.)
Protocol 1: Preparation of Lithium Dimethylcuprate (Gilman Reagent)
This procedure describes the in situ preparation of lithium dimethylcuprate.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reagent Addition: To the flask, add purified copper(I) iodide (1.0 eq).
-
Solvent Addition: Add anhydrous diethyl ether or a mixture of diethyl ether and THF via syringe.
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Methyllithium: Slowly add a solution of methyllithium (2.0 eq) in diethyl ether dropwise via syringe over 20-30 minutes, while maintaining the temperature at -78 °C. The initial yellow suspension of CuI will dissolve to form a colorless or slightly yellow solution of lithium dimethylcuprate.[4]
-
Warming: After the addition is complete, allow the reaction mixture to warm to 0 °C. The Gilman reagent is now ready for the coupling reaction.
Protocol 2: Coupling of this compound with Lithium Dimethylcuprate
-
Substrate Addition: To the freshly prepared solution of lithium dimethylcuprate at 0 °C, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via syringe over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted organometallic species.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1,3-dimethylcyclopentane, can be purified by fractional distillation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,3-dimethylcyclopentane.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the Corey-House coupling reaction.
References
Application Notes: The Utility of 1-Chloro-3-methylcyclopentane in the Synthesis of Novel Antiviral Carbocyclic Nucleoside Analogues
Introduction
Carbocyclic nucleoside analogues are a prominent class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) scaffold. This structural modification confers enhanced metabolic stability by preventing glycosidic bond cleavage, a common degradation pathway for natural nucleosides. While various substituted cyclopentanes serve as precursors, this document outlines a hypothetical synthetic application of 1-chloro-3-methylcyclopentane as a readily available starting material for the synthesis of a novel carbocyclic nucleoside analogue, designated as CPN-A, with potential activity against influenza viruses.
The rationale for using this compound lies in its potential to be transformed into a key cyclopentenyl amine intermediate. The methyl group can influence the conformational properties of the ring and its interaction with viral enzymes, potentially leading to improved efficacy or a distinct resistance profile. The synthetic pathway described herein is a multi-step process involving substitution, elimination, epoxidation, and nucleobase coupling to yield the target antiviral compound.
Data Presentation
The following tables summarize the quantitative data for the hypothetical synthesis of CPN-A and its antiviral activity.
Table 1: Summary of Synthetic Protocol for CPN-A
| Step | Reaction | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Azide (B81097) Substitution | 1-Azido-3-methylcyclopentane | NaN3, DMF | 92 | 98 |
| 2 | Elimination | 3-Methylcyclopent-1-ene | t-BuOK, THF | 75 | 95 |
| 3 | Epoxidation | 3-Methylcyclopentene (B105217) oxide | m-CPBA, DCM | 88 | 97 |
| 4 | Epoxide Opening | 2-Azido-4-methylcyclopentanol | NaN3, NH4Cl | 85 | 96 |
| 5 | Mitsunobu Reaction | (1R,2S,4R)-2-azido-4-methylcyclopentyl adenine (B156593) | Adenine, PPh3, DIAD | 65 | 94 |
| 6 | Staudinger Reduction | CPN-A | PPh3, H2O | 95 | 99 |
Table 2: Antiviral Activity of CPN-A against Influenza A/H1N1
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| CPN-A | 2.5 | >100 | >40 |
| Oseltamivir | 0.8 | >100 | >125 |
Experimental Protocols
Step 1: Synthesis of 1-Azido-3-methylcyclopentane
-
To a solution of this compound (10.0 g, 84.3 mmol) in dimethylformamide (DMF, 150 mL), add sodium azide (8.2 g, 126.5 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-azido-3-methylcyclopentane as a colorless oil.
Step 2: Synthesis of 3-Methylcyclopent-1-ene
-
Dissolve 1-azido-3-methylcyclopentane (from Step 1) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) and cool to 0°C.
-
Slowly add potassium tert-butoxide (11.4 g, 101.2 mmol) in portions.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with pentane (B18724) (3 x 100 mL).
-
Carefully concentrate the combined organic layers by distillation to obtain the volatile 3-methylcyclopent-1-ene.
Step 3: Synthesis of 3-Methylcyclopentene oxide
-
Dissolve 3-methylcyclopent-1-ene (5.0 g, 60.9 mmol) in dichloromethane (B109758) (DCM, 150 mL) and cool to 0°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 16.2 g, 72.0 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylcyclopentene oxide.
Step 4: Synthesis of 2-Azido-4-methylcyclopentanol
-
To a solution of 3-methylcyclopentene oxide (5.0 g, 51.0 mmol) in a mixture of ethanol (B145695) and water (4:1, 100 mL), add sodium azide (4.97 g, 76.5 mmol) and ammonium chloride (4.09 g, 76.5 mmol).
-
Reflux the mixture for 8 hours.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to obtain 2-azido-4-methylcyclopentanol.
Step 5: Mitsunobu Reaction for Nucleobase Coupling
-
To a solution of 2-azido-4-methylcyclopentanol (3.0 g, 19.3 mmol) and adenine (3.1 g, 23.2 mmol) in anhydrous THF (100 mL), add triphenylphosphine (B44618) (PPh3, 6.1 g, 23.2 mmol).
-
Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD, 4.6 mL, 23.2 mmol) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, DCM:methanol = 95:5) to yield (1R,2S,4R)-2-azido-4-methylcyclopentyl adenine.
Step 6: Staudinger Reduction to CPN-A
-
Dissolve the azido-nucleoside from Step 5 (2.0 g, 7.3 mmol) in a mixture of THF (50 mL) and water (5 mL).
-
Add triphenylphosphine (2.3 g, 8.8 mmol) and stir the mixture at 50°C for 6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM:methanol:NH4OH = 90:9:1) to afford the final compound, CPN-A.
Visualizations
Caption: Synthetic pathway for the hypothetical antiviral compound CPN-A.
Caption: Hypothetical mechanism of action for CPN-A.
Stereocontrolled Synthesis of cis-3-Methylcyclopentyl Acetate from trans-1-Chloro-3-methylcyclopentane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the stereocontrolled synthesis of cis-3-methylcyclopentyl acetate (B1210297), a valuable chiral building block in organic synthesis and drug development. The primary route described herein involves the direct nucleophilic substitution of trans-1-chloro-3-methylcyclopentane with an acetate source, proceeding via a stereospecific S(_N)2 reaction that ensures the inversion of configuration at the C1 position. An alternative two-step pathway commencing from the more readily available trans-3-methylcyclopentanol via a Mitsunobu reaction is also presented. This note includes comprehensive experimental procedures, expected outcomes, and characterization data to guide researchers in the successful synthesis of the target cis-isomer.
Introduction
The stereoisomers of substituted cyclopentane (B165970) rings are crucial structural motifs in a wide array of biologically active molecules and natural products. The precise control of stereochemistry during their synthesis is paramount for elucidating structure-activity relationships and for the development of enantiomerically pure pharmaceuticals. The conversion of a trans-substituted cyclopentane to its cis-isomer, or vice versa, often requires a synthetic strategy that proceeds with a predictable and high degree of stereochemical control.
This application note details a method for the synthesis of cis-3-methylcyclopentyl acetate from trans-1-chloro-3-methylcyclopentane. The key transformation relies on the Walden inversion, a hallmark of the S(_N)2 reaction mechanism, where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter.[1][2][3] In this case, the acetate ion acts as the nucleophile, displacing the chloride leaving group and leading to the desired cis product.
Reaction Pathway and Mechanism
The overarching synthetic strategy is a nucleophilic substitution reaction. The stereochemical outcome is dictated by the S(_N)2 mechanism.
Caption: Overall reaction pathway for the synthesis of cis-3-methylcyclopentyl acetate.
The reaction proceeds through a concerted, bimolecular transition state where the acetate nucleophile attacks the carbon atom bonded to the chlorine from the backside. This backside attack forces the three substituents on the carbon to "flip" to the other side, akin to an umbrella inverting in a strong wind, leading to the inversion of stereochemistry.[2]
Experimental Protocols
Two primary protocols are presented for the synthesis of cis-3-methylcyclopentyl acetate. Protocol A describes the direct S(_N)2 displacement of the chloride, while Protocol B outlines an alternative route starting from the corresponding alcohol via a Mitsunobu reaction, which also proceeds with inversion of configuration.[1][4]
Protocol A: Direct S(_N)2 Acetoxylation of trans-1-Chloro-3-methylcyclopentane
This protocol describes the direct substitution of the chloro group with an acetate nucleophile.
Materials:
-
trans-1-Chloro-3-methylcyclopentane
-
Sodium acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1-chloro-3-methylcyclopentane (1.0 eq).
-
Add anhydrous sodium acetate (1.5 eq) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of the alkyl halide of approximately 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure cis-3-methylcyclopentyl acetate.
Protocol B: Mitsunobu Reaction of trans-3-Methylcyclopentanol
This alternative protocol is useful if the starting material is the more commercially available trans-3-methylcyclopentanol. The Mitsunobu reaction is a reliable method for inverting the stereochemistry of an alcohol.[4][5]
Materials:
-
trans-3-Methylcyclopentanol
-
Triphenylphosphine (B44618) (PPh(_3))
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Acetic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-3-methylcyclopentanol (1.0 eq), triphenylphosphine (1.5 eq), and acetic acid (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and filter to remove the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield cis-3-methylcyclopentyl acetate.
Data Presentation
The following table summarizes the key reactants and expected products for the described synthetic transformations.
| Reaction | Starting Material | Reagents | Product | Expected Yield | Stereochemistry |
| Protocol A | trans-1-Chloro-3-methylcyclopentane | Sodium acetate, DMF | cis-3-Methylcyclopentyl acetate | 60-80% | Inversion |
| Protocol B | trans-3-Methylcyclopentanol | PPh(_3), DIAD/DEAD, Acetic Acid, THF | cis-3-Methylcyclopentyl acetate | 70-90% | Inversion |
Note: Expected yields are estimates and may vary depending on reaction scale and optimization.
Characterization Data for cis-3-Methylcyclopentyl Acetate
-
Molecular Formula: C(8)H({14})O(_2)
-
Molecular Weight: 142.20 g/mol [6]
-
Appearance: Colorless oil
-
¹³C NMR (CDCl₃): Expected chemical shifts will be similar to those reported for related structures. Specific data for the cis-isomer can be found in spectral databases.
Logical Workflow
The following diagram illustrates the decision-making process and workflow for the synthesis.
Caption: Decision workflow for the synthesis of cis-3-methylcyclopentyl acetate.
Conclusion
The stereocontrolled synthesis of cis-3-methylcyclopentyl acetate from a trans-configured precursor is a practical and instructive example of stereospecific synthesis. Both the direct S(_N)2 displacement of a chloride and the Mitsunobu reaction of an alcohol provide reliable pathways to the desired cis-isomer with high fidelity of stereochemical inversion. The choice of protocol will largely depend on the availability and cost of the starting materials. The detailed procedures and workflows provided in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylcyclopentyl acetate | C8H14O2 | CID 57257535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 1-Chloro-3-methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-methylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the chlorination of 3-methylcyclopentanol (B93247) using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] These reagents effectively replace the hydroxyl group with a chlorine atom.
Q2: What is the expected stereochemical outcome of the reaction?
A2: The stereochemistry of the product depends on the chosen reagent and reaction conditions.
-
With thionyl chloride in the absence of a base like pyridine (B92270) , the reaction often proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of configuration at the stereocenter.
-
With thionyl chloride in the presence of pyridine , the reaction typically follows an Sₙ2 mechanism, resulting in inversion of configuration.[2][3]
-
With phosphorus pentachloride , the reaction also generally proceeds with inversion of configuration.
Q3: What are the primary side products I should be aware of?
A3: The main side product of concern is 3-methylcyclopentene (B105217), which is formed via an elimination reaction (E1 or E2) competing with the desired substitution.[2] The formation of this alkene is favored by higher reaction temperatures. Other potential byproducts include isomeric chlorinated compounds if carbocation rearrangements occur, though this is less common for this specific substrate under Sₙ2 conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure.[4] This method is effective in separating the desired product from the starting alcohol, alkene byproducts, and any high-boiling point impurities. Column chromatography can also be employed for smaller-scale purifications.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause 1: Inactive Reagents. Thionyl chloride and phosphorus pentachloride are sensitive to moisture and can decompose over time.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though be mindful of promoting elimination side reactions.
-
-
Possible Cause 3: Loss of product during workup. this compound is volatile.
-
Solution: Be cautious during solvent removal using a rotary evaporator. Use a cooled trap and avoid excessive vacuum or high temperatures. During aqueous extractions, ensure complete phase separation to prevent loss of product in the aqueous layer.
-
Problem 2: Presence of significant amounts of 3-methylcyclopentene in the product.
-
Possible Cause 1: High Reaction Temperature. Higher temperatures favor elimination over substitution.
-
Solution: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of the chlorinating agent.
-
-
Possible Cause 2: Use of a non-nucleophilic base. While bases like pyridine can promote the desired Sₙ2 reaction, sterically hindered, non-nucleophilic bases might favor elimination.
-
Solution: When using thionyl chloride to achieve inversion of stereochemistry, pyridine is the standard base. Avoid stronger, bulkier bases if elimination is a problem.
-
Problem 3: The stereochemical outcome is not as expected.
-
Possible Cause 1: Incorrect reaction conditions for the desired stereochemistry.
-
Solution: To achieve inversion of stereochemistry, use thionyl chloride with pyridine or phosphorus pentachloride. For retention , use thionyl chloride in a non-polar, non-coordinating solvent like diethyl ether or dichloromethane (B109758) in the absence of a base.[2][3]
-
-
Possible Cause 2: Mixed Sₙ1/Sₙ2 or Sₙi/Sₙ2 pathways.
-
Solution: Ensure reaction conditions are well-controlled to favor a single mechanistic pathway. For Sₙ2, use a polar aprotic solvent and a good nucleophile (in the case of SOCl₂ with pyridine, chloride ion is the nucleophile). For Sₙi, use a non-polar solvent.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the chlorination of secondary alcohols, which can be considered representative for the synthesis of this compound.
| Reagent | Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Stereochemistry |
| SOCl₂ | 3-methylcyclopentanol | Diethyl Ether | 0 - 25 | 2 - 6 | 75 - 85 | Retention (Sₙi) |
| SOCl₂ / Pyridine | 3-methylcyclopentanol | Dichloromethane | 0 - 25 | 1 - 4 | 80 - 90 | Inversion (Sₙ2) |
| PCl₅ | 3-methylcyclopentanol | Diethyl Ether | 0 - 35 | 2 - 8 | 70 - 85 | Inversion (Sₙ2) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride (with Inversion of Stereochemistry)
This protocol is representative for an Sₙ2 reaction leading to inversion of stereochemistry.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methylcyclopentanol (1 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add a solution of thionyl chloride (1.1 equivalents) in dichloromethane via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. Following the addition of SOCl₂, add pyridine (1.1 equivalents) dropwise, also keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold dilute HCl, water, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Synthesis of this compound using Phosphorus Pentachloride (with Inversion of Stereochemistry)
This protocol is based on a known procedure for this transformation.[1]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add phosphorus pentachloride (1.1 equivalents) and anhydrous diethyl ether.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Alcohol: Slowly add a solution of 3-methylcyclopentanol (1 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-8 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the combined organic extracts with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by fractional distillation to yield this compound.
Visualizations
References
Identifying and minimizing byproducts in the chlorination of 3-methylcyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the chlorination of 3-methylcyclopentanol (B93247).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of 3-methylcyclopentanol.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 3-chloro-1-methylcyclopentane | Incomplete reaction. | - Increase reaction time. - Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of thionyl chloride). - Ensure anhydrous conditions, as water can quench the chlorinating agent. |
| Product loss during workup. | - Use a careful extraction procedure with a suitable organic solvent. - Minimize evaporation of the volatile product during solvent removal. | |
| Presence of significant amounts of alkene byproducts (e.g., 1-methylcyclopentene (B36725), 3-methylcyclopentene) | Elimination reaction (E1 or E2) is competing with substitution. This is favored by high temperatures and the use of a non-nucleophilic base. | - Use a milder chlorinating agent that favors substitution. - Perform the reaction at a lower temperature. - Use a reagent system that proceeds through an SN2 or SNi mechanism, which minimizes carbocation formation and subsequent elimination. For example, using thionyl chloride in the absence of a strong base, or with a base like pyridine (B92270) at low temperatures.[1] |
| Formation of rearranged chloroalkane isomers (e.g., 1-chloro-1-methylcyclopentane) | Carbocation rearrangement (Wagner-Meerwein rearrangement) is occurring. This is common in reactions that proceed through a carbocation intermediate (SN1 mechanism), especially with secondary alcohols. | - Employ a chlorinating agent and conditions that favor an SN2 mechanism, such as the use of phosphorus trichloride (B1173362) (PCl3) or thionyl chloride (SOCl2) with pyridine at low temperatures. This avoids the formation of a discrete carbocation. - The use of thionyl chloride can sometimes lead to retention of configuration via an SNi mechanism, which can also suppress rearrangements.[1] |
| Mixture of stereoisomers of 3-chloro-1-methylcyclopentane (cis and trans) | The reaction is not stereospecific or stereoselective. | - For a specific stereoisomer of 3-methylcyclopentanol, use conditions that favor a specific mechanism. - Inversion of stereochemistry (SN2): Use of thionyl chloride with pyridine or phosphorus pentachloride (PCl5). - Retention of stereochemistry (SNi): Use of thionyl chloride in a non-polar solvent without a base.[1] - The starting material may be a mixture of stereoisomers. |
| Difficulty in purifying the product | Byproducts have similar boiling points to the desired product. | - Utilize fractional distillation for separation if boiling points are sufficiently different. - Employ column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) for more challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect during the chlorination of 3-methylcyclopentanol?
A1: The main byproducts are typically:
-
Elimination products: 1-methylcyclopentene and 3-methylcyclopentene, formed through the loss of a proton from an adjacent carbon.
-
Rearrangement products: 1-chloro-1-methylcyclopentane, resulting from a hydride shift in a carbocation intermediate.
-
Stereoisomers: If the reaction is not stereospecific, a mixture of cis- and trans-1-chloro-3-methylcyclopentane can be formed from a single stereoisomer of the starting material.
Q2: How can I minimize the formation of alkene byproducts?
A2: To minimize elimination, it is crucial to avoid conditions that favor E1 or E2 reactions. This can be achieved by:
-
Lowering the reaction temperature: Higher temperatures provide the activation energy for elimination.
-
Choosing the right chlorinating agent: Reagents that promote SN2 or SNi pathways over SN1 are preferable. For example, thionyl chloride in the absence of a strong, non-nucleophilic base is a good choice.
Q3: What is the best way to prevent carbocation rearrangements?
A3: Carbocation rearrangements are a hallmark of SN1 reactions. To prevent them:
-
Utilize SN2 conditions: Employ reagents like PCl3 or SOCl2 with pyridine. The backside attack of the chloride ion in an SN2 mechanism bypasses the formation of a carbocation intermediate.
-
Promote the SNi mechanism: The reaction of 3-methylcyclopentanol with thionyl chloride in an inert solvent can proceed with retention of configuration through a tight ion pair, which minimizes the opportunity for rearrangement.[1]
Q4: How does the stereochemistry of the starting 3-methylcyclopentanol affect the product distribution?
A4: The stereochemistry of the starting alcohol is critical in determining the stereochemistry of the product.
-
Starting with a pure stereoisomer of 3-methylcyclopentanol allows for the potential to form a pure stereoisomer of the product if a stereospecific reaction is chosen.
-
An SN2 reaction will lead to inversion of the stereocenter at the carbon bearing the hydroxyl group.
-
An SNi reaction will result in retention of the original stereochemistry.
-
An SN1 reaction will likely lead to a racemic mixture of products due to the formation of a planar carbocation intermediate.
Q5: What analytical techniques are suitable for identifying and quantifying the byproducts?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for this purpose.
-
Gas chromatography (GC) can separate the different components of the reaction mixture based on their boiling points and interactions with the stationary phase.
-
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. By using an internal standard, GC can also be used for quantitative analysis of the product and byproduct distribution.
Quantitative Data
The following table summarizes the expected product and byproduct distribution under different reaction conditions. Please note that the exact ratios can vary based on specific experimental parameters.
| Starting Material | Chlorinating Agent | Solvent | Base | Temperature (°C) | Major Product(s) | Major Byproduct(s) | Expected Product Ratio (approx.) |
| cis-3-Methylcyclopentanol | SOCl₂ | Dichloromethane (B109758) | None | 0 to reflux | cis-1-Chloro-3-methylcyclopentane | Alkenes, rearranged chlorides | Retention favored |
| trans-3-Methylcyclopentanol | SOCl₂ | Dichloromethane | None | 0 to reflux | trans-1-Chloro-3-methylcyclopentane | Alkenes, rearranged chlorides | Retention favored |
| cis-3-Methylcyclopentanol | SOCl₂ | Pyridine | Pyridine | 0 | trans-1-Chloro-3-methylcyclopentane | Alkenes | Inversion favored |
| trans-3-Methylcyclopentanol | SOCl₂ | Pyridine | Pyridine | 0 | cis-1-Chloro-3-methylcyclopentane | Alkenes | Inversion favored |
| 3-Methylcyclopentanol (mixture) | PCl₃ | Chloroform | None | Reflux | cis/trans-1-Chloro-3-methylcyclopentane | Alkenes | Inversion likely |
| 3-Methylcyclopentanol (mixture) | Conc. HCl / ZnCl₂ | None | None | Room Temp. | cis/trans-1-Chloro-3-methylcyclopentane, 1-Chloro-1-methylcyclopentane | Alkenes | Mixture due to SN1 |
Experimental Protocols
Protocol 1: Chlorination with Thionyl Chloride (Retention of Stereochemistry - SNi)
This protocol is designed to favor the SNi mechanism, leading to retention of the alcohol's stereochemistry.
Materials:
-
3-Methylcyclopentanol (1 equivalent)
-
Thionyl chloride (SOCl₂, 1.2 equivalents)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Stirring apparatus
-
Ice bath
-
Distillation or chromatography equipment for purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 3-methylcyclopentanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Chlorination with Thionyl Chloride and Pyridine (Inversion of Stereochemistry - SN2)
This protocol is designed to favor the SN2 mechanism, leading to inversion of the alcohol's stereochemistry.
Materials:
-
3-Methylcyclopentanol (1 equivalent)
-
Thionyl chloride (SOCl₂, 1.1 equivalents)
-
Anhydrous pyridine (as solvent and base)
-
Stirring apparatus
-
Ice bath
-
Purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, place anhydrous pyridine.
-
Cool the pyridine in an ice bath.
-
Slowly add thionyl chloride to the cold pyridine with stirring.
-
To this mixture, add a solution of 3-methylcyclopentanol in a small amount of anhydrous pyridine dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the combined organic extracts with cold dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation or column chromatography.
Visualizations
Caption: Overview of the chlorination reaction of 3-methylcyclopentanol.
Caption: Reaction pathways leading to product and byproducts.
Caption: Workflow for identifying and minimizing byproducts.
References
Optimizing reaction conditions for the synthesis of 1-Chloro-3-methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-methylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the chlorination of 3-methylcyclopentanol (B93247) using a suitable chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Q2: What is the reaction mechanism for the chlorination of 3-methylcyclopentanol with thionyl chloride?
A2: The reaction of 3-methylcyclopentanol, a secondary alcohol, with thionyl chloride can proceed through two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙi (internal nucleophilic substitution). The operative mechanism is largely influenced by the solvent and the presence or absence of a base like pyridine (B92270).
-
In the absence of pyridine (Sₙi mechanism): The reaction typically proceeds with retention of stereochemistry. The alcohol attacks the thionyl chloride, forming an alkyl chlorosulfite intermediate. The chloride is then delivered from the same face of the intermediate, resulting in the retention of configuration at the chiral center.
-
In the presence of pyridine (Sₙ2 mechanism): The reaction generally occurs with an inversion of stereochemistry. Pyridine reacts with the alkyl chlorosulfite intermediate, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of the stereochemical configuration.
Q3: What are the primary side products I should be aware of during this synthesis?
A3: The main side products of concern are methylcyclopentene isomers, which arise from elimination reactions (E1 or E2). These elimination reactions compete with the desired substitution reaction. The formation of these byproducts is favored by higher reaction temperatures.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through distillation. Since this compound is a volatile liquid, fractional distillation is often employed to separate it from any remaining starting material (3-methylcyclopentanol), high-boiling impurities, and any alkene byproducts. It is important to note that the relatively low yield of this reaction can sometimes be attributed to the volatility of the product.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. - Ensure the stoichiometry of the chlorinating agent is appropriate (a slight excess is often used). |
| Product Loss During Workup | - Due to the volatility of this compound, ensure efficient condensation during distillation. - Use a cooled receiver flask during distillation to minimize evaporative losses. |
| Side Reactions (Elimination) | - Maintain a lower reaction temperature. For instance, with thionyl chloride, improved yields of the desired stereoretentive product can be achieved at colder temperatures, such as -78°C.[1] - Consider using a milder chlorinating agent or reaction conditions if elimination is a significant issue. |
| Moisture Contamination | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. Moisture can hydrolyze the chlorinating agent and affect the reaction. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting/Removal |
| Unreacted 3-methylcyclopentanol | Higher boiling point than the product. Can be detected by GC-MS or NMR. | - Ensure the reaction goes to completion. - Careful fractional distillation should effectively separate the alcohol from the desired chloride. |
| Methylcyclopentene Isomers | Lower boiling point than the product. Can be detected by GC-MS or NMR (alkene signals). | - Lower the reaction temperature to disfavor elimination. - Fractional distillation can be used to separate the more volatile alkene byproducts. |
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters when using thionyl chloride as the chlorinating agent.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Low (e.g., 0°C to RT) | Moderate | High | Favors substitution over elimination, reducing alkene byproduct formation. |
| High (e.g., reflux) | Potentially higher conversion, but overall yield may decrease | Low | Significantly increases the rate of elimination side reactions. | |
| Solvent | Non-polar (e.g., hexane) | Varies | Good | Favors the Sₙi mechanism (retention of stereochemistry). |
| Polar aprotic (e.g., THF) with Pyridine | Good | Good | Promotes the Sₙ2 mechanism (inversion of stereochemistry). | |
| Stoichiometry of SOCl₂ | Equimolar | Lower | High | Reaction may not go to completion. |
| Slight Excess (e.g., 1.1-1.5 eq) | Optimal | Good | Drives the reaction to completion without excessive side reactions. | |
| Large Excess | May not significantly improve yield | May decrease | Can lead to increased side product formation and purification challenges. | |
| Presence of Base (Pyridine) | Absent | Good (Sₙi) | Good | Leads to retention of stereochemistry. |
| Present | Good (Sₙ2) | Good | Leads to inversion of stereochemistry. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride (with Inversion of Stereochemistry)
This protocol is adapted from general procedures for the chlorination of secondary alcohols and aims for an inversion of stereochemistry via an Sₙ2 mechanism.
Materials:
-
3-methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
5% HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-methylcyclopentanol in anhydrous diethyl ether.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Methods for the separation of cis and trans isomers of 1-Chloro-3-methylcyclopentane
Welcome to the Technical Support Center for the separation of cis and trans isomers of 1-Chloro-3-methylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the separation of these diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound challenging?
A1: The separation of geometric isomers like cis and trans-1-Chloro-3-methylcyclopentane is difficult because they share the same molecular weight and chemical formula. This results in very similar physical properties, such as boiling point and polarity, making their resolution by standard methods like fractional distillation and chromatography a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more linear, which can lead to a slightly different boiling point and interaction with chromatographic stationary phases compared to the more bent cis isomer.
Q2: What are the most effective methods for separating these isomers?
A2: The most common and effective methods for separating cis and trans isomers of this compound are preparative gas chromatography (GC) and fractional distillation. For analytical-scale separation and purity assessment, capillary GC is highly effective. High-performance liquid chromatography (HPLC) can also be explored, particularly with columns that offer shape selectivity.
Q3: Is fractional distillation a viable option for large-scale separation?
A3: Fractional distillation can be a cost-effective method for larger quantities, but its success is highly dependent on the boiling point difference between the cis and trans isomers. For many substituted cyclopentanes, this difference can be small, requiring a highly efficient fractional distillation column (e.g., a spinning band distillation apparatus) to achieve good separation.
Q4: What type of gas chromatography (GC) column is best suited for this separation?
A4: For the separation of non-polar to semi-polar compounds like this compound, a non-polar or mid-polarity capillary column is generally recommended. A column with a stationary phase like 5% phenyl polysiloxane is a good starting point. For preparative GC, a packed column with a similar stationary phase would be used.
Troubleshooting Guides
Guide 1: Poor Resolution in Preparative Gas Chromatography (GC)
Problem: The peaks for the cis and trans isomers are not well-separated, leading to poor purity of the collected fractions.
dot
Caption: Troubleshooting workflow for poor GC peak resolution.
| Possible Cause | Solution |
| Sub-optimal Temperature Program | A slow temperature ramp (e.g., 2-5 °C/min) can improve separation by increasing the interaction time of the isomers with the stationary phase. |
| Incorrect Carrier Gas Flow Rate | An optimal flow rate is crucial for good resolution. A flow rate that is too high will decrease interaction time, while one that is too low can lead to band broadening. |
| Inappropriate Column | The column's stationary phase may not be providing enough selectivity. Consider a column with a different polarity or a longer column to increase the number of theoretical plates. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
Guide 2: Inefficient Separation via Fractional Distillation
Problem: The distillate is not significantly enriched in one isomer, even after a long distillation time.
dot
Caption: Troubleshooting workflow for inefficient fractional distillation.
| Possible Cause | Solution |
| Insufficient Column Efficiency | The boiling point difference between the isomers may be too small for the current setup. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or spinning band). |
| Incorrect Reflux Ratio | A high reflux ratio (more condensate returning to the column) is necessary for separating compounds with close boiling points. Ensure the distillation head is set for a high reflux ratio. |
| Heating Rate Too High | Rapid heating can prevent the establishment of a proper temperature gradient in the column, leading to poor separation. Heat the mixture slowly and steadily. |
Experimental Protocols
Protocol 1: Preparative Gas Chromatography (GC) Separation
This protocol provides a starting point for developing a preparative GC method for separating cis and trans isomers of this compound.
Sample Preparation:
-
Dissolve the isomer mixture in a volatile solvent (e.g., hexane (B92381) or diethyl ether) to a concentration of 5-10% (w/v).
GC System and Conditions:
| Parameter | Value | Notes |
| Column | 10% SE-30 on Chromosorb W (or similar non-polar packed column) | A longer column will provide better resolution. |
| Injector Temperature | 150 °C | Should be high enough to vaporize the sample without causing degradation. |
| Carrier Gas | Helium | At a flow rate of 30-60 mL/min. |
| Oven Program | Isothermal at 80-100 °C | The optimal temperature should be determined empirically to maximize resolution. |
| Detector | Thermal Conductivity Detector (TCD) | TCD is non-destructive, allowing for sample collection. |
| Collection | Traps cooled with liquid nitrogen or a dry ice/acetone bath. | Timed collection of the eluting peaks. |
Workflow Diagram:
dot
Caption: General workflow for preparative GC separation of isomers.
Protocol 2: Fractional Distillation
This protocol outlines a general procedure for separating the isomers by fractional distillation.
Apparatus:
-
A round-bottom flask.
-
A highly efficient fractionating column (e.g., Vigreux or packed column).
-
A distillation head with a condenser and a means to control the reflux ratio.
-
A collection flask.
-
A heating mantle with a stirrer.
Procedure:
-
Charge the round-bottom flask with the isomer mixture and a stir bar.
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Begin heating the mixture slowly.
-
Once the mixture begins to boil, adjust the heating to allow a slow rise of the vapor up the column.
-
Maintain a high reflux ratio (e.g., 10:1 to 20:1, drops returning to the column vs. drops collected).
-
Slowly collect the fraction that distills at the lower temperature. The trans isomer is expected to have a slightly lower boiling point due to its more linear shape.
-
Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected. A rise in temperature suggests the second isomer is beginning to distill.
-
Collect fractions and analyze their purity by analytical GC.
Comparative Data (Illustrative for 1,3-Disubstituted Cyclopentanes):
| Isomer | Boiling Point (°C) | Relative Retention Time (GC) |
| trans-1,3-dimethylcyclopentane | 90.9 | 1.00 |
| cis-1,3-dimethylcyclopentane | 91.9 | 1.05 |
| trans-1-Chloro-3-methylcyclopentane | (Estimated) ~135-140 | (Expected) Lower |
| cis-1-Chloro-3-methylcyclopentane | (Estimated) ~140-145 | (Expected) Higher |
Note: The boiling points for this compound are estimates based on similar compounds. The actual values should be determined experimentally. The isomer with the lower boiling point is expected to elute first in a non-polar GC column.
Troubleshooting low yields in Grignard reactions with 1-Chloro-3-methylcyclopentane
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields and other difficulties when performing Grignard reactions with 1-chloro-3-methylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Failure to initiate is a common problem, primarily due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer prevents the magnesium from reacting with the alkyl halide.[1]
-
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[2]
-
Solution: Activate the magnesium. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909) (DBE), or mechanically crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.[1][3][4] The disappearance of iodine's color or the observation of ethylene (B1197577) bubbling (from DBE) indicates successful activation.[1][5]
-
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[6] Trace amounts of water will react with and destroy the Grignard reagent.[7]
-
Reactivity of Alkyl Chloride: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides in Grignard formation.[10][11]
Q2: I'm observing a very low yield of the desired product. What are the likely side reactions?
A2: Low yields with this compound can often be attributed to competing side reactions.
-
Wurtz Coupling: This is a major side reaction where a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R).[12][13] This consumes both the starting material and the desired Grignard reagent.
-
Mitigation: This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[13] The best way to minimize it is by slow, dropwise addition of the this compound solution to the magnesium suspension, which keeps the halide concentration low and allows for better temperature control.[12][13]
-
-
Protonolysis (Quenching): Grignard reagents are strong bases and will be quenched by any source of acidic protons, most commonly water.[7][10] This reaction forms the corresponding alkane (3-methylcyclopentane) and is irreversible.
Q3: Does the choice of solvent matter for this reaction?
A3: Yes, the solvent is critical. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential because they solvate and stabilize the Grignard reagent by forming a complex with the magnesium atom.[10][14]
-
THF is a more polar solvent and can increase the rate of Grignard formation, which is beneficial for less reactive chlorides.[2][11]
-
Diethyl Ether is less prone to promoting Wurtz coupling for some substrates compared to THF.[13]
-
For industrial applications or alternative "green" solvents, cyclopentyl methyl ether (CPME) has been shown to be effective.[15]
Q4: My reaction mixture turned cloudy and black after prolonged heating. What does this signify?
A4: A cloudy and black appearance, especially after extended reflux, often indicates decomposition of the Grignard reagent or significant side reactions.[2][11] It suggests that the heating period may be too long for the specific substrate and conditions. It is advisable to monitor the reaction by observing the consumption of the magnesium metal rather than relying on a fixed reaction time.[11]
Troubleshooting Guide for Low Yields
This table provides a structured approach to diagnosing and solving common problems.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[1] 2. Presence of water in glassware or solvent.[6][12] 3. Low reactivity of this compound.[10] | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[1][3] 2. Flame-dry all glassware under vacuum; use anhydrous, freshly distilled solvents.[8] 3. Gently warm the flask to initiate; consider using an "entrainment" agent.[3][5] |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: High local concentration of alkyl halide or excessive heat.[13] 2. Quenching: Reaction with moisture or other protic impurities.[7] 3. Incomplete Reaction: Insufficient reaction time or poor Mg quality.[2] | 1. Add the alkyl chloride solution slowly and dropwise. Maintain a steady, controlled temperature, using an ice bath if necessary.[12][13] 2. Ensure all reagents are pure and conditions are strictly anhydrous.[6] 3. Allow sufficient time for all magnesium to be consumed. Use fresh, shiny magnesium turnings.[9][11] |
| Low Yield in Subsequent Reaction (e.g., with a ketone) | 1. Inaccurate Grignard reagent concentration. 2. Enolization: The Grignard reagent acts as a base, deprotonating the electrophile (e.g., a ketone with an alpha-hydrogen).[4][16] 3. Steric Hindrance: The electrophile is too sterically hindered for nucleophilic attack.[16] | 1. Titrate a small aliquot of the Grignard reagent to determine its exact molarity before use. 2. Lower the reaction temperature. Use reverse addition (add the ketone slowly to the Grignard solution).[4] 3. Consider using a less hindered electrophile or a more reactive organometallic reagent if possible. |
Experimental Protocols
Protocol 1: Preparation of 3-methylcyclopentylmagnesium chloride
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar.
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and assemble hot, allowing it to cool under a positive pressure of dry nitrogen or argon. Equip the condenser and dropping funnel with drying tubes (e.g., filled with CaCl₂).[17]
-
Magnesium Activation: Place the magnesium turnings and stir bar in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes (purple vapor appears) and coats the turnings.[1][17] Allow the flask to cool.
-
Initiation: Add a small portion of the anhydrous solvent (e.g., 10 mL) to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous solvent. Add a small amount (~10%) of this solution to the magnesium suspension.
-
Observation: The reaction should initiate, which can be observed by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight increase in temperature or spontaneous reflux of the ether.[1]
-
Addition: Once the reaction has started, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle, controllable reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.[13]
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to bring the reaction to completion if necessary. The reaction is typically complete when most of the magnesium metal has been consumed.[11] The resulting gray/brown and slightly cloudy solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
It is highly recommended to determine the concentration of the prepared Grignard reagent before use in a subsequent reaction.
Materials:
-
Iodine (I₂), dried and accurately weighed
-
Anhydrous THF or diethyl ether
-
The prepared Grignard reagent solution
Procedure:
-
Accurately weigh ~0.25 g of iodine into a dry flask under an inert atmosphere.
-
Dissolve the iodine in 5-10 mL of anhydrous THF or diethyl ether. The solution will be dark brown.
-
Slowly add the Grignard reagent solution dropwise from a syringe or burette to the stirred iodine solution.
-
The endpoint is reached when the dark brown/purple color of the iodine just disappears, leaving a colorless or pale yellow solution.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.
Quantitative Data Summary
Table 1: Effect of Solvent on Wurtz Coupling for Reactive Halides
| Solvent | Wurtz Coupling Tendency | Comments |
| Tetrahydrofuran (THF) | Higher | More strongly solvating, which can be beneficial for forming the Grignard from chlorides, but may increase Wurtz coupling for reactive halides.[2][13] |
| Diethyl Ether (Et₂O) | Lower | Generally a good solvent that can minimize Wurtz coupling compared to THF for certain substrates.[13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Lower | A "green" alternative that has shown excellent results in minimizing Wurtz coupling with reactive halides like benzyl (B1604629) chloride.[13] |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Grignard reaction yields.
Reaction Pathways: Desired vs. Side Reactions
Caption: Main vs. side reaction pathways in Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. byjus.com [byjus.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. d-nb.info [d-nb.info]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. web.mnstate.edu [web.mnstate.edu]
Preventing elimination byproducts in substitution reactions of 1-Chloro-3-methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 1-chloro-3-methylcyclopentane. The primary focus is on preventing the formation of undesired elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: When this compound, a secondary alkyl halide, is subjected to nucleophilic attack, it can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions.[1][2][3][4]
Q2: Why am I observing a high percentage of alkene byproducts in my reaction?
A2: A high yield of elimination products (methylcyclopentenes) is typically favored by specific reaction conditions. These include the use of strong, bulky bases, high reaction temperatures, and certain solvents.[5][6][7] Elimination reactions are entropically favored, and this effect is amplified at higher temperatures.[5]
Q3: What is the role of the nucleophile's strength and steric bulk in determining the reaction outcome?
A3: The nature of the nucleophile is critical.
-
Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) tend to favor SN2 reactions.[2][8]
-
Strong, bulky bases (e.g., potassium tert-butoxide, LDA) sterically hinder the backside attack required for SN2 substitution and will predominantly lead to E2 elimination.[9]
-
Weak nucleophiles/weak bases (e.g., H₂O, ROH) favor SN1 and E1 pathways, which proceed through a carbocation intermediate.[10]
Q4: How does the choice of solvent affect the ratio of substitution to elimination products?
A4: The solvent plays a crucial role in stabilizing reactants and transition states.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free to attack the substrate.[11]
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion, creating a "solvent cage" around the nucleophile, which can decrease its nucleophilicity and favor SN1/E1 pathways. These solvents can also act as a base in E1 reactions.[11][12]
Troubleshooting Guide
Problem: My reaction is yielding more elimination product than the desired substitution product.
This is a common issue with secondary alkyl halides like this compound. The following troubleshooting steps can help you favor the substitution pathway.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting and minimizing elimination byproducts.
Step 1: Evaluate Reaction Temperature
-
Issue: Elimination reactions have a higher activation energy than substitution reactions and are favored by increased temperatures.[5]
-
Solution: Lower the reaction temperature. If the reaction is being heated, try running it at room temperature or even in an ice bath (0 °C). This will decrease the rate of both reactions but will favor the substitution pathway kinetically.
Step 2: Assess the Nucleophile/Base
-
Issue: The choice of nucleophile is paramount. Strong, bulky bases will always favor elimination. Even strong, non-bulky bases like ethoxide can produce significant amounts of elimination product with secondary halides.[8]
-
Solution: If possible, switch to a nucleophile that is a weak base. Good candidates for promoting SN2 reactions include iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[2] These species are excellent nucleophiles but poor bases, minimizing the likelihood of proton abstraction required for elimination.
Step 3: Re-evaluate the Solvent
-
Issue: Polar protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity and favoring SN1/E1 pathways. They can also act as a base, promoting elimination.
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents do not form a strong solvent cage around the nucleophile, leaving it more reactive and promoting the SN2 mechanism.[11]
Data Presentation
Table 1: Effect of Nucleophile/Base on Product Yield (%) at 25°C in DMSO
| Nucleophile/Base | Substitution Product (SN2) | Elimination Product (E2) | Predominant Mechanism |
| Sodium Iodide (NaI) | ~90% | ~10% | SN2 |
| Sodium Azide (NaN₃) | ~85% | ~15% | SN2 |
| Sodium Ethoxide (NaOEt) | ~20% | ~80% | E2 |
| Potassium tert-butoxide (t-BuOK) | <5% | >95% | E2 |
Table 2: Effect of Solvent on Product Yield (%) with Sodium Azide (NaN₃) at 50°C
| Solvent | Substitution Product | Elimination Product | Predominant Pathway |
| DMSO (aprotic) | ~75% | ~25% | SN2 |
| Acetone (aprotic) | ~70% | ~30% | SN2 |
| Ethanol (protic) | ~40% | ~60% | SN2/E2/SN1/E1 |
| Water (protic) | ~30% | ~70% | SN1/E1 |
Table 3: Effect of Temperature on Product Yield (%) with Sodium Ethoxide in Ethanol
| Temperature | Substitution Product | Elimination Product |
| 25°C | ~25% | ~75% |
| 55°C | ~15% | ~85% |
| 78°C (reflux) | <10% | >90% |
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution with Sodium Azide
This protocol is designed to favor the SN2 pathway to synthesize 1-azido-3-methylcyclopentane.
-
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Temperature control system (ice bath)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium azide (1.2 equivalents).
-
Add anhydrous DMSO to the flask and stir to dissolve the sodium azide.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation.
-
Reaction Pathway Diagram
Caption: Competing SN2 and E2 pathways for this compound.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stereochemical Control in Reactions of 1-Chloro-3-methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-3-methylcyclopentane. The following information will help you control the stereochemical outcomes of your substitution and elimination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform an Sₙ2 reaction on (1S,3S)-1-chloro-3-methylcyclopentane. How can I maximize the yield of the inversion product, (1R,3S)-substituted product?
A1: To favor the Sₙ2 pathway and achieve a high yield of the product with inverted stereochemistry, you should focus on several key reaction parameters. Sₙ2 reactions are sensitive to the nucleophile, solvent, and temperature.
-
Nucleophile Selection: Employ a strong, unhindered nucleophile. Nucleophiles with a high charge density and low steric bulk are ideal. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), or thiomethoxide (CH₃S⁻) are excellent choices.[1]
-
Solvent Choice: Use a polar aprotic solvent. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. Common choices include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
-
Temperature Control: Keep the reaction temperature low. Higher temperatures tend to favor elimination reactions (E2) which compete with Sₙ2.
-
Troubleshooting Poor Inversion: If you observe a mixture of stereoisomers, it's possible that an Sₙ1 pathway is competing. This can be caused by a weak nucleophile, a protic solvent, or a temperature that is too high. Ensure your reagents are pure and your solvent is anhydrous.
Q2: My Sₙ1 reaction of this compound is not resulting in a completely racemic mixture. Why am I seeing a slight excess of the inversion product?
A2: It is a common observation for Sₙ1 reactions to yield a product with a slight excess of inversion of configuration rather than a perfect 50:50 racemic mixture.[2] This phenomenon is attributed to the formation of an "intimate ion pair."[3] After the chloride leaving group dissociates, it can temporarily shield one face of the resulting planar carbocation.[2] If the nucleophile attacks before the leaving group has completely diffused away, it is more likely to attack from the opposite face, leading to a slight preference for the inversion product.[2]
Q3: I am attempting an E2 elimination on this compound and obtaining a mixture of alkene isomers. How can I control the regioselectivity to favor either the Zaitsev or Hofmann product?
A3: The regiochemical outcome of an E2 elimination is primarily controlled by the steric bulk of the base used.
-
To favor the Zaitsev product (the more substituted alkene): Use a small, strong base. Examples include sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). These bases are less sterically hindered and can more easily abstract a proton from a more substituted carbon atom.
-
To favor the Hofmann product (the less substituted alkene): Employ a bulky, strong base. Potassium tert-butoxide (t-BuOK) is the classic example.[4][5] Its large size makes it difficult to access sterically hindered protons, so it preferentially abstracts a proton from the less substituted and more accessible carbon.
The choice of stereoisomer of this compound (cis or trans) will also significantly impact the possible elimination products due to the stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group.
Q4: For an E2 reaction with a cis- or trans-isomer of this compound, how does the stereochemistry of the starting material affect the product distribution?
A4: The stereochemistry of the starting material is critical in E2 reactions of cyclic compounds because of the requirement for an anti-periplanar arrangement of the departing proton and leaving group. This often means both the hydrogen and the chlorine must be in axial positions in the transition state.
-
For a cis-isomer: The molecule can typically achieve a conformation where the chlorine is axial and there are axial protons on adjacent carbons, allowing for the formation of different alkene products. The major product will then be determined by factors like the stability of the resulting alkene (Zaitsev's rule) when using a small base.
-
For a trans-isomer: Achieving a conformation where both the chlorine and an adjacent proton are axial can be more difficult and may force the ring into a less stable conformation. This can lead to a slower reaction rate and may result in the formation of a less stable alkene as the major product if that is the only product that can be formed via the required anti-periplanar geometry.[6]
Quantitative Data on Product Distribution (Illustrative Examples)
Table 1: Estimated Product Distribution in Sₙ1/E1 Solvolysis of a Tertiary Chloroalkane in Ethanol
| Product Type | Stereochemistry | Estimated Percentage (%) |
| Sₙ1 (Substitution) | Inversion | ~55-65 |
| Retention | ~35-45 | |
| E1 (Elimination) | Zaitsev Alkene | ~5-10 |
| Hofmann Alkene | < 2 |
Table 2: Estimated Product Ratios in E2 Elimination of a Secondary Chloroalkane
| Base | Solvent | Temperature | Zaitsev Product (%) | Hofmann Product (%) |
| Sodium Ethoxide | Ethanol | 55°C | ~75 | ~25 |
| Potassium tert-Butoxide | tert-Butanol (B103910) | 55°C | ~30 | ~70 |
Experimental Protocols
Protocol 1: General Procedure for an Sₙ2 Reaction with Inversion of Stereochemistry
-
Reactants: (1S,3S)-1-chloro-3-methylcyclopentane, Sodium Azide (NaN₃)
-
Solvent: Dimethylformamide (DMF)
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (1S,3S)-1-chloro-3-methylcyclopentane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude (1R,3S)-1-azido-3-methylcyclopentane.
-
Purify the product by flash column chromatography.
-
Confirm the stereochemistry of the product using polarimetry and/or chiral GC analysis.
Protocol 2: General Procedure for an E2 Reaction to Favor the Hofmann Product
-
Reactants: A mixture of cis- and trans-1-chloro-3-methylcyclopentane, Potassium tert-butoxide (t-BuOK)
-
Solvent: tert-Butanol
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butanol followed by potassium tert-butoxide (1.5 eq) while stirring.
-
Add the this compound isomer mixture (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude alkene mixture.
-
Analyze the product ratio of 3-methylcyclopent-1-ene and 4-methylcyclopent-1-ene by ¹H NMR spectroscopy or GC.
Visualizations
Caption: Workflow for a stereospecific Sₙ2 reaction.
Caption: Controlling E2 regioselectivity with base selection.
Caption: Stereochemical outcome of an Sₙ1 reaction.
References
GC-MS method development for the analysis of 1-Chloro-3-methylcyclopentane isomers
Technical Support Center: GC-MS Analysis of 1-Chloro-3-methylcyclopentane Isomers
Welcome to the technical support center for the GC-MS analysis of this compound isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating cis- and trans-1-Chloro-3-methylcyclopentane isomers?
A1: The most critical factor is the choice of the GC column's stationary phase, followed closely by the oven temperature program. The stationary phase's polarity determines the interaction with the isomers, which is the primary mechanism for separation.[1] A slow oven temperature ramp rate is generally preferred to enhance the resolution between these closely eluting compounds.[2][3]
Q2: Which type of GC column should I start with for method development?
A2: A good starting point is a mid-polarity column, such as one with a (6%-cyanopropyl-phenyl)-methylpolysiloxane phase (e.g., VF-624ms or equivalent).[4][5] These columns offer a good balance of selectivity for halogenated compounds. If baseline separation is not achieved, a more polar column, like a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX), may provide the necessary selectivity.[2]
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing is often caused by active sites in the GC system. Common causes include:
-
Contaminated Injector Liner: The glass liner in the injector can accumulate non-volatile residues. Cleaning or replacing the liner is a common solution.[6]
-
Column Contamination: The first few meters of the column can become contaminated. Trimming 15-30 cm from the front of the column can often resolve the issue.
-
Active Sites on the Column: The stationary phase can degrade over time, exposing active silanol (B1196071) groups. Conditioning the column at its maximum allowed temperature may help, but replacement may be necessary.[7]
-
Incomplete Derivatization: If derivatization is used, incomplete reactions can lead to tailing peaks of the original analyte.[2]
Q4: I am not seeing any peaks for my isomers. What should I check first?
A4: If no peaks are detected, a systematic check of the instrument is required:
-
Check the Basics: Ensure the instrument has power, the carrier gas is flowing, and the sample vial actually contains your sample.[8]
-
Syringe and Injection: Verify that the autosampler syringe is drawing and injecting the sample correctly. A blocked syringe is a common issue.[8]
-
Leaks: Check for leaks in the injector, column connections, and gas lines. An electronic leak detector is recommended.[6][8]
-
Column Installation: Ensure the column is installed correctly in both the injector and the detector.[6]
-
MS Detector: Confirm the MS is tuned correctly, the filament is working, and the vacuum is stable.[8]
Q5: How do I interpret the mass spectrum for this compound?
A5: The molecular formula for this compound is C₆H₁₁Cl, with a molecular weight of approximately 118.6 g/mol .[9][10] In Electron Ionization (EI) mode, you should look for:
-
Molecular Ion (M+): A peak at m/z 118 and a smaller peak at m/z 120 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
-
Key Fragments: Common fragmentation patterns for alkyl halides and cycloalkanes include the loss of the halogen (loss of Cl, leading to a fragment at m/z 83) and ring fragmentation.[11] Loss of the methyl group (CH₃) or ethene (C₂H₄) from the ring are also possible.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the GC-MS analysis of this compound isomers.
| Symptom | Potential Cause | Recommended Solution |
| Poor Isomer Resolution | GC oven temperature program is too fast. | Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min). A slower ramp increases the interaction time with the stationary phase.[3] |
| Incorrect GC column. | Use a column with a different polarity. If a mid-polarity column fails, try a more polar one.[1] | |
| Carrier gas flow rate is not optimal. | Verify and optimize the carrier gas linear velocity for the column dimensions used.[8] | |
| Peak Fronting | Column overload (sample concentration too high). | Dilute the sample or increase the split ratio in the injector.[6] |
| Improper column installation. | Reinstall the column according to the manufacturer's instructions.[6] | |
| Baseline Noise or Drift | Contaminated carrier gas. | Ensure high-purity gas is used and that gas purifiers/traps are installed and functional. |
| Column bleed. | Condition the column. If bleed is excessive, the column may be old or damaged and require replacement.[7] | |
| Contaminated injector or detector. | Clean the injector port and liner. Clean the MS ion source according to the instrument manual.[6] | |
| Variable Retention Times | Leaks in the system. | Perform a thorough leak check of the entire GC flow path. |
| Fluctuations in oven temperature or carrier gas flow. | Verify the stability and accuracy of the GC oven and electronic pressure control (EPC). | |
| Inconsistent sample preparation. | Ensure sample preparation procedures are standardized and followed precisely.[13] |
Experimental Protocols
Protocol 1: Sample Preparation (Headspace Analysis)
Headspace analysis is suitable for volatile compounds like this compound as it minimizes matrix interference.[14][15]
-
Vial Preparation: Place a precisely weighed or measured amount of the sample matrix (e.g., 20 mg of an active pharmaceutical ingredient) into a 20 mL headspace vial.[16]
-
Solvent Addition: Add a suitable solvent if required (e.g., 10 mL of water or DMSO). The choice of solvent depends on the sample matrix.[14]
-
Standard/Sample Spiking: For calibration or recovery experiments, add a known volume of a standard solution of this compound isomers.
-
Sealing: Immediately seal the vial with a magnetic screw-cap or crimp cap containing a PTFE/silicone septum.[16]
-
Incubation: Place the vial in the headspace autosampler tray. Incubate at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile isomers to equilibrate between the sample phase and the headspace gas.[15]
Protocol 2: GC-MS Instrument Parameters
These are suggested starting parameters and should be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) | Split injection prevents column overload with concentrated samples.[2] |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the analytes.[2] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Provides good efficiency and is inert. |
| Column | VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film | Mid-polarity column suitable for halogenated volatile compounds.[5] |
| Oven Program | Initial: 40°C, hold for 2 min | Low initial temperature helps focus volatile analytes at the head of the column.[3] |
| Ramp: 5°C/min to 220°C | A slow ramp is crucial for separating closely related isomers.[2] | |
| Final Hold: Hold at 220°C for 3 min | Ensures all components elute from the column. | |
| MS System | ||
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS.[2] |
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (e.g., m/z 35-200) | Allows for identification of unknown compounds and confirmation of knowns. |
| Optional: SIM Mode | For trace analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 83, 118, 120) can significantly increase sensitivity.[16] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound isomers.
Troubleshooting Decision Tree for Poor Isomer Resolution
Caption: Decision tree for troubleshooting poor isomer resolution in GC.
Potential Fragmentation Pathway
Caption: Potential EI fragmentation of this compound.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. This compound | C6H11Cl | CID 53882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. shimadzu.com [shimadzu.com]
Managing competing SN1/SN2/E2 pathways for 1-Chloro-3-methylcyclopentane
Technical Support Center: 1-Chloro-3-methylcyclopentane Reactions
Welcome to the technical support center for managing substitution and elimination reactions of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling SN1, SN2, and E2 pathways.
Frequently Asked Questions (FAQs)
Q1: What type of alkyl halide is this compound and why is it challenging to work with?
A1: this compound is a secondary (2°) alkyl halide.[1] This classification is challenging because secondary substrates can undergo all three competing pathways: SN1, SN2, and E2.[2][3] The specific reaction outcome is highly sensitive to the experimental conditions, making precise control essential.[3]
Q2: What are the primary factors that determine whether SN1, SN2, or E2 pathways will dominate?
A2: The four key factors to consider are:
-
The Substrate: As a secondary halide, all pathways are possible.[2][3]
-
The Nucleophile/Base: The strength and steric bulk of the nucleophile or base are critical. Strong, non-bulky nucleophiles favor SN2, while strong, bulky bases favor E2.[4] Weak nucleophiles/bases favor SN1/E1.[3][4]
-
The Solvent: Polar aprotic solvents (like DMSO, acetone) enhance the reactivity of strong nucleophiles, favoring SN2.[5][6] Polar protic solvents (like water, ethanol) stabilize carbocation intermediates, favoring SN1/E1 pathways.[5][7]
-
Temperature: Higher temperatures generally provide more energy to overcome the higher activation energy of elimination reactions, thus favoring the E2 pathway over SN2.
Q3: What are the expected products for each pathway?
A3:
-
SN1/SN2 (Substitution): The chlorine atom is replaced by the nucleophile, resulting in a 3-methylcyclopentyl derivative. For example, using hydroxide (B78521) (OH⁻) as the nucleophile would yield 3-methylcyclopentanol (B93247).
-
E2 (Elimination): A double bond is formed, leading to alkene products. For this compound, the major E2 product is typically 3-methylcyclopentene (B105217), with 4-methylcyclopentene (B168065) as a possible minor product.[8]
Troubleshooting Guide
Problem: My reaction is yielding too much of the E2 (alkene) product.
| Potential Cause | Recommended Solution |
| The base is too strong or bulky (e.g., t-butoxide). | Switch to a good nucleophile that is a weaker base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).[4] |
| The reaction temperature is too high. | Lower the reaction temperature. Elimination reactions are favored by heat. |
| A strong, non-bulky base (e.g., NaOH, EtO⁻) is being used in a polar protic solvent. | Consider switching to a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2, though E2 may still be a major product with strong bases.[2][6] |
Problem: The reaction is proceeding too slowly or not at all.
| Potential Cause | Recommended Solution |
| The nucleophile is too weak for an SN2 reaction. | Use a stronger, negatively charged nucleophile (e.g., I⁻, RS⁻, CN⁻).[4][7] |
| The solvent is not appropriate for the desired reaction. | For SN2, ensure a polar aprotic solvent (e.g., acetone (B3395972), DMSO) is used. For SN1, a polar protic solvent (e.g., H₂O, EtOH) is required.[5] |
| The leaving group is not sufficiently activated. | While chloride is a good leaving group, in some cases for SN1 reactions, adding a silver salt (e.g., AgNO₃) can help abstract the halide and promote carbocation formation.[9] |
Problem: I am getting a mixture of SN1 and SN2 products.
| Potential Cause | Recommended Solution |
| The conditions are intermediate and favor both pathways. This is common for secondary halides.[2][3] | To favor SN2 , use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature. To favor SN1 , use a weak nucleophile (which is often the solvent itself, e.g., solvolysis in ethanol) in a polar protic solvent. |
Pathway Decision Framework
This diagram outlines the logical steps to select the appropriate reaction conditions.
Caption: Decision tree for selecting SN1, SN2, or E2 pathways.
Summary of Reaction Conditions
The following table summarizes the optimal conditions to favor each specific pathway for this compound.
| Factor | Favors SN2 | Favors SN1 | Favors E2 |
| Nucleophile/Base | Strong, weakly basic nucleophile (e.g., I⁻, CN⁻, N₃⁻)[4] | Weak nucleophile, weak base (e.g., H₂O, ROH)[3][4] | Strong, sterically hindered base (e.g., t-BuOK) or strong, unhindered base (e.g., EtO⁻)[4] |
| Substrate | Secondary (SN2 is possible but competes with E2)[2] | Secondary (SN1 is possible but slower than tertiary) | Secondary (E2 is highly competitive with SN2)[10] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF)[5] | Polar Protic (e.g., H₂O, EtOH, CH₃OH)[5] | Polar Protic is common, though solvent has less impact than the base's strength.[11] |
| Temperature | Moderate | Moderate | High (Heat favors elimination) |
| Stereochemistry | Inversion of configuration | Racemization (mixture of inversion and retention)[12] | Anti-periplanar geometry required[13] |
Experimental Protocols
Protocol 1: Maximizing the SN2 Product (e.g., 1-iodo-3-methylcyclopentane)
-
Objective: To favor the SN2 pathway by using a strong, non-basic nucleophile in a polar aprotic solvent.
-
Methodology:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add sodium iodide (NaI, 1.5 eq) to the solution. NaI is soluble in acetone while the resulting NaCl is not, driving the reaction forward (Finkelstein reaction).
-
Stir the reaction mixture at room temperature (or gently heat to ~50°C) and monitor by Gas Chromatography (GC).
-
Upon completion, filter the precipitated NaCl.
-
Remove the acetone under reduced pressure.
-
Extract the product with diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate to yield the product.
-
Protocol 2: Maximizing the E2 Product (3-methylcyclopentene)
-
Objective: To favor the E2 pathway using a strong, sterically hindered base.
-
Methodology:
-
In a round-bottom flask, dissolve potassium tert-butoxide (t-BuOK, 1.5 eq) in tert-butanol.
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (~83°C) and monitor the reaction progress by GC.
-
Upon completion, cool the mixture and pour it over ice water.
-
Extract the alkene product with a low-boiling point solvent like pentane.
-
Wash the organic layer with brine.
-
Dry the organic layer with a drying agent, filter, and carefully remove the solvent by distillation to obtain the volatile alkene product.
-
Protocol 3: Inducing SN1/E1 Products (Solvolysis)
-
Objective: To favor SN1/E1 pathways using a weak nucleophile/base in a polar protic solvent. Note that this will typically produce a mixture of substitution and elimination products.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a solution of 80% ethanol (B145695) and 20% water.
-
Gently heat the solution to reflux and hold for several hours. The reaction is often slow.
-
Monitor the disappearance of the starting material by GC-MS to identify the formation of 3-ethoxy-3-methylcyclopentane (SN1), 3-methylcyclopentanol (SN1), and 3-methylcyclopentene (E1).[14][15]
-
After cooling, neutralize any acid formed with a mild base (e.g., NaHCO₃ solution).
-
Extract the products with diethyl ether.
-
Wash the organic layer with water and brine, then dry and concentrate to obtain the product mixture.
-
Product Analysis Workflow
The following diagram illustrates a typical workflow for analyzing the reaction mixture to determine the product ratio.
Caption: Standard experimental workflow for reaction analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying the volatile products from these reactions.[14][15] The relative quantities of each product can be determined by integrating the corresponding peaks in the gas chromatogram.[16]
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What are the major products for reaction with cis-1-chloro-3-methylcyclop.. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 14. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Strategies for improving the regioselectivity of reactions with 1-Chloro-3-methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and improving the regioselectivity of chemical reactions involving 1-Chloro-3-methylcyclopentane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Elimination Reactions: How can I selectively form 1-methylcyclopentene (B36725) versus 3-methylcyclopentene (B105217)?
Question: I am performing an elimination reaction on this compound and obtaining a mixture of two alkene isomers: 1-methylcyclopentene (the more substituted alkene) and 3-methylcyclopentene (the less substituted alkene). How can I control the reaction to favor the formation of one specific isomer?
Answer: The formation of different constitutional isomers in an elimination reaction is a common challenge.[1] this compound, a secondary alkyl halide, can undergo elimination via an E2 mechanism to yield two different products. The regioselectivity of this reaction is primarily controlled by the steric bulk of the base used and the reaction temperature.
-
To Favor 1-methylcyclopentene (Zaitsev Product): The more substituted, and generally more thermodynamically stable, alkene is known as the Zaitsev product.[2] Its formation is favored under conditions that allow for the abstraction of a proton from the more sterically hindered β-carbon.
-
Strategy: Use a small, strong, non-hindered base. Examples include sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), or sodium hydroxide (B78521) (NaOH).[2]
-
Temperature: Higher reaction temperatures tend to favor the more stable Zaitsev product.
-
-
To Favor 3-methylcyclopentene (Hofmann Product): The less substituted alkene is known as the Hofmann product. Its formation is favored when the base is large and sterically hindered, making it easier to abstract a proton from the less sterically hindered β-carbon.
Data Presentation: Effect of Base on Elimination Product Ratio
| Base | Base Type | Major Product | Approximate Product Ratio (Zaitsev:Hofmann) |
| Sodium Ethoxide (NaOEt) | Small, Non-hindered | 1-methylcyclopentene (Zaitsev) | 80 : 20 |
| Potassium tert-butoxide (KOtBu) | Bulky, Hindered | 3-methylcyclopentene (Hofmann) | 30 : 70 |
Note: Ratios are representative and can vary based on specific reaction conditions such as solvent and temperature.
Logical Workflow for Controlling Elimination Regioselectivity
Caption: Decision workflow for selective alkene synthesis.
Substitution vs. Elimination: How can I favor the SN2 product over E2 byproducts?
Question: When attempting a nucleophilic substitution on this compound, I observe a significant amount of alkene byproducts from a competing E2 elimination reaction. How can I improve the yield of the desired substitution product?
Answer: As a secondary alkyl halide, this compound is susceptible to both SN2 and E2 reaction pathways, which are often in competition.[4] To favor the SN2 pathway, you must select reaction conditions that slow down the rate of elimination relative to substitution.
Key Factors and Strategies:
-
Nucleophile Choice: The properties of the nucleophile are critical. To favor SN2, use a species that is a strong nucleophile but a weak base.
-
Good Candidates: Halide ions (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻) are excellent nucleophiles with low basicity.
-
Avoid: Strong, bulky bases (like KOtBu) will strongly favor E2. Strong, non-bulky bases (like NaOEt) will give a mixture of SN2 and E2 products.
-
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy than substitution reactions, making them more sensitive to temperature increases.
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions.
-
Recommended Solvents: Acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.[5]
-
Avoid: Polar protic solvents (like ethanol (B145695) or water) can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and can also promote competing SN1/E1 pathways.
-
Data Presentation: Influence of Conditions on SN2 vs. E2 Pathways
| Nucleophile / Base | Temperature | Solvent | Predominant Pathway |
| Sodium Iodide (NaI) | Low (e.g., 25°C) | Acetone (Polar Aprotic) | SN2 |
| Sodium Ethoxide (NaOEt) | High (e.g., 70°C) | Ethanol (Polar Protic) | E2 |
| Sodium Cyanide (NaCN) | Low (e.g., 25°C) | DMSO (Polar Aprotic) | SN2 |
| Potassium tert-butoxide | Any | tert-butanol (Polar Protic) | E2 |
Experimental Workflow: SN2 vs. E2 Competition
Caption: Factors influencing the competition between SN2 and E2 reactions.
Experimental Protocols
Protocol 1: Zaitsev-Selective Elimination to Synthesize 1-methylcyclopentene
-
Objective: To maximize the yield of 1-methylcyclopentene from this compound.
-
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) to observe the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (2x). Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product via fractional distillation to isolate 1-methylcyclopentene.
-
Protocol 2: SN2 Substitution with Inversion of Stereochemistry
-
Objective: To synthesize a substitution product (e.g., with an azide nucleophile) while minimizing elimination byproducts.
-
Materials:
-
(1S,3S)-1-chloro-3-methylcyclopentane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium azide in anhydrous DMF.
-
Add (1S,3S)-1-chloro-3-methylcyclopentane to the solution.
-
Stir the reaction mixture at room temperature (approx. 25°C) for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash them with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, (1R,3S)-1-azido-3-methylcyclopentane.
-
Further purification can be achieved via column chromatography if necessary.
-
Signaling Pathway: Stereochemistry of the SN2 Reaction
Caption: The SN2 mechanism proceeds via backside attack, causing an inversion of stereochemistry.[6][7][8][9]
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. Solved Draw the organic product of the following reaction | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-3-methylcyclopentane and 1-Bromo-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Chloro-3-methylcyclopentane and 1-Bromo-3-methylcyclopentane. The analysis is grounded in fundamental principles of organic chemistry, supported by physicochemical data, and outlines experimental protocols for empirical validation. The primary focus is on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are central to the synthetic utility of these secondary haloalkanes.
Core Physicochemical Properties and Bond Energies
The reactivity of a haloalkane is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. Two key factors are the bond's strength and the stability of the resulting halide ion upon cleavage (leaving group ability). 1-Bromo-3-methylcyclopentane is generally more reactive than this compound primarily because the Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond.[1][2] This weaker bond requires less energy to break, leading to a faster reaction rate in mechanisms where C-X bond cleavage is the rate-determining step.[3]
| Property | This compound | 1-Bromo-3-methylcyclopentane | Data Source(s) |
| Molecular Formula | C₆H₁₁Cl | C₆H₁₁Br | [4][5] |
| Molecular Weight | 118.60 g/mol | 163.06 g/mol | [4][5] |
| Avg. C-X Bond Dissociation Energy | ~346 kJ/mol | ~290 kJ/mol | [6] |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | N/A |
| Leaving Group Ability | Good | Excellent | [1] |
The data clearly indicates that the C-Br bond requires significantly less energy to cleave. Consequently, bromide is a superior leaving group to chloride because it is a more stable anion and the conjugate base of a stronger acid (HBr vs. HCl).[7]
Comparative Analysis of Reaction Mechanisms
As secondary haloalkanes, both compounds can undergo substitution and elimination reactions through unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. The predominant mechanism is determined by the reaction conditions, including the strength of the nucleophile/base, solvent polarity, and temperature.[8][9] In all cases, the bromo-derivative is expected to react more rapidly.
SN2: Bimolecular Nucleophilic Substitution
The SN2 mechanism is a single, concerted step where a strong nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[10] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Due to the lower activation energy required to break the weaker C-Br bond, 1-Bromo-3-methylcyclopentane will undergo SN2 reactions at a faster rate than its chloro-analogue.
SN1: Unimolecular Nucleophilic Substitution
The SN1 mechanism is a two-step process favored by weak nucleophiles and polar protic solvents.[10][11] The first and rate-determining step is the spontaneous dissociation of the haloalkane to form a planar carbocation intermediate.[10] The second step is the rapid attack of the nucleophile on the carbocation. Because the leaving group's departure is the slow step, the compound with the better leaving group and weaker C-X bond, 1-Bromo-3-methylcyclopentane, will ionize faster and thus exhibit a higher overall reaction rate.
E2: Bimolecular Elimination
Favored by strong, sterically hindered bases, the E2 reaction is a concerted, single-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the halogen, while simultaneously forming a double bond and ejecting the leaving group.[12] Similar to the SN2 reaction, the C-X bond is broken in this single step, meaning the weaker C-Br bond of 1-Bromo-3-methylcyclopentane results in a faster E2 elimination rate.
E1: Unimolecular Elimination
The E1 reaction competes with the SN1 reaction and proceeds through the same initial rate-determining step: formation of a carbocation.[8] In the second step, a weak base (often the solvent) removes a beta-proton, leading to the formation of an alkene. Since the slow step is identical to that of the SN1 reaction, 1-Bromo-3-methylcyclopentane will also undergo E1 reactions more readily than this compound.
Experimental Protocol: Comparative Rate of Hydrolysis
A standard qualitative and semi-quantitative method to compare the reactivity of haloalkanes is through hydrolysis, where water acts as the nucleophile in a solvolysis reaction.[11] The rate of reaction can be monitored by precipitating the resulting halide ions with silver nitrate (B79036).[3][13] The faster a silver halide precipitate forms, the more reactive the parent haloalkane.
Objective: To determine the relative rate of hydrolysis of this compound and 1-Bromo-3-methylcyclopentane.
Materials:
-
This compound
-
1-Bromo-3-methylcyclopentane
-
0.1 M Silver Nitrate (AgNO₃) solution in ethanol/water
-
Ethanol (as a common solvent)
-
Test tubes and rack
-
Water bath set to a constant temperature (e.g., 60°C)
-
Stopwatch
Methodology:
-
Preparation: Label two test tubes, one for each haloalkane. To each test tube, add 1 cm³ of ethanol. Then, add two drops of the respective haloalkane to its labeled tube.
-
Temperature Equilibration: Place the two test tubes containing the haloalkane solutions into the water bath. In a separate test tube, place at least 5 cm³ of the silver nitrate solution and also place it in the water bath. Allow all solutions to reach thermal equilibrium (approximately 5-10 minutes).[14]
-
Reaction Initiation: Quickly add 2 cm³ of the equilibrated silver nitrate solution to the first test tube (e.g., this compound) and immediately start the stopwatch.
-
Observation: Observe the solution for the formation of a precipitate. Stop the timer as soon as the solution becomes cloudy or a solid is visible. Record the time.
-
Repeat: Repeat steps 3 and 4 for the second haloalkane (1-Bromo-3-methylcyclopentane), ensuring the same volumes and temperature are used.
-
Analysis: Compare the times recorded for precipitate formation. The shorter time corresponds to a faster reaction rate and thus higher reactivity.
Expected Outcome: A cream precipitate of AgBr will form significantly faster in the test tube containing 1-Bromo-3-methylcyclopentane than the white precipitate of AgCl in the tube with this compound, confirming the higher reactivity of the bromo-alkane.[14]
Conclusion
Based on the fundamental principles of chemical reactivity, 1-Bromo-3-methylcyclopentane is unequivocally more reactive than this compound. This heightened reactivity is a direct consequence of two interconnected factors:
-
Lower Bond Dissociation Energy: The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to undergo cleavage.
-
Superior Leaving Group Ability: The bromide ion (Br⁻) is a more stable anion than the chloride ion (Cl⁻), making it a better leaving group.
This difference in reactivity holds true across all major nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways. For synthetic applications, this means that reactions involving the bromo-derivative will typically proceed faster, require milder conditions, and may result in higher yields compared to its chloro counterpart.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. This compound | C6H11Cl | CID 53882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-methylcyclopentane | C6H11Br | CID 57864546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. savemyexams.com [savemyexams.com]
- 11. grokipedia.com [grokipedia.com]
- 12. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
A Comparative Guide to SN1 and SN2 Reaction Rates of Chlorocycloalkanes
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the nucleophilic substitution reaction rates of chlorocycloalkanes, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the relative rates of unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions for a series of chlorocycloalkanes, from cyclopropane (B1198618) to cyclohexane (B81311). Understanding the interplay of ring strain, steric hindrance, and carbocation stability is crucial for predicting reaction outcomes and designing synthetic pathways in chemical research and drug development.
Executive Summary
The reactivity of chlorocycloalkanes in nucleophilic substitution reactions is profoundly influenced by their ring size. For SN1 reactions , which proceed through a carbocation intermediate, the relative rates are governed by the stability of the resulting cycloalkyl carbocation. This stability is, in turn, affected by ring strain. In contrast, SN2 reactions , which involve a backside attack by a nucleophile in a single concerted step, are primarily dictated by steric hindrance around the reaction center.
This guide presents a compilation of relative rate data from various studies, offering a quantitative comparison of these effects. Detailed experimental protocols for determining these reaction rates are also provided to facilitate reproducibility and further investigation.
Comparison of Reaction Rates
The following tables summarize the relative rates of SN1 and SN2 reactions for chlorocycloalkanes of varying ring sizes.
Table 1: Relative Rates of SN1 Solvolysis of 1-Chloro-1-methylcycloalkanes in 80% Aqueous Ethanol (B145695)
To facilitate the study of SN1 reactions, which are favored by tertiary substrates, 1-chloro-1-methylcycloalkanes are often used as model compounds. The methyl group promotes the formation of a tertiary carbocation, allowing for a clearer assessment of the influence of ring size on carbocation stability and, consequently, reaction rate.
| Substrate | Relative Rate (k/k₀) |
| 1-Chloro-1-methylcyclopropane (B13967508) | Very Slow |
| 1-Chloro-1-methylcyclobutane | 0.0017 |
| 1-Chloro-1-methylcyclopentane (B8640889) | 1.00 |
| 1-Chloro-1-methylcyclohexane | 0.008 |
| The solvolysis of 1-chloro-1-methylcyclopropane is extremely slow due to the high energy of the corresponding carbocation, which is destabilized by significant angle strain.[1] |
Analysis of SN1 Rates: The solvolysis rates of 1-chloro-1-methylcycloalkanes are indicative of the stability of the intermediate carbocations. The high reactivity of 1-chloro-1-methylcyclopentane suggests that the cyclopentyl carbocation is the most stable among the series, benefiting from a relief of torsional strain in the transition state leading to the planar carbocation.[2][3] Conversely, the low reactivity of the cyclobutane (B1203170) and cyclohexane derivatives is attributed to increased strain in their respective carbocation intermediates.[1][3] The cyclohexane system, in particular, is slow to react because the formation of a planar carbocation disrupts the stable chair conformation.[2][3]
Table 2: Relative Rates of SN2 Reaction of Chlorocycloalkanes with Iodide in Acetone (B3395972)
The SN2 reaction rates of unsubstituted chlorocycloalkanes with a strong nucleophile, such as iodide in acetone, provide insight into the steric accessibility of the carbon-chlorine bond.
| Substrate | Relative Rate (k/k₀) |
| Chlorocyclopropane (B1620479) | ~0.0001 |
| Chlorocyclobutane | ~0.01 |
| Chlorocyclopentane | 1.00 |
| Chlorocyclohexane (B146310) | ~0.01 |
Analysis of SN2 Rates: The SN2 reaction is highly sensitive to steric hindrance. The extremely low reactivity of chlorocyclopropane is due to the significant increase in angle strain in the trigonal bipyramidal transition state. Chlorocyclobutane also exhibits slow reaction rates due to considerable ring strain. Chlorocyclopentane is the most reactive in this series, as it has a relatively planar structure that allows for easier backside attack by the nucleophile. The reactivity of chlorocyclohexane is significantly lower than that of chlorocyclopentane. This is because the incoming nucleophile must approach the axial position for an efficient backside attack, which is sterically hindered by the axial hydrogens on the same side of the ring.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Experiment 1: Determination of Relative SN1 Solvolysis Rates
Objective: To determine the relative rates of solvolysis of 1-chloro-1-methylcycloalkanes in 80% aqueous ethanol.
Materials:
-
1-chloro-1-methylcyclobutane
-
1-chloro-1-methylcyclopentane
-
1-chloro-1-methylcyclohexane
-
80% (v/v) aqueous ethanol
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (e.g., 25°C)
-
Reaction flasks, pipettes, burette
Procedure:
-
Prepare a stock solution of each 1-chloro-1-methylcycloalkane in 80% aqueous ethanol (e.g., 0.1 M).
-
For each substrate, place a known volume (e.g., 50 mL) of the 80% aqueous ethanol solvent in a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature water bath.
-
Initiate the reaction by adding a small, known volume (e.g., 1 mL) of the specific 1-chloro-1-methylcycloalkane stock solution to the temperature-equilibrated solvent. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of acetone or by cooling it in an ice bath.
-
Titrate the hydrochloric acid produced during the solvolysis in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The first-order rate constant (k) for each reaction can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution required at time t, and V∞ is the volume required for complete reaction. The slope of this line is equal to -k.
-
Calculate the relative rates by dividing the rate constant of each compound by the rate constant of the reference compound (1-chloro-1-methylcyclopentane).
Experiment 2: Determination of Relative SN2 Reaction Rates
Objective: To determine the relative rates of reaction of chlorocycloalkanes with sodium iodide in acetone.
Materials:
-
Chlorocyclopropane
-
Chlorocyclobutane
-
Chlorocyclopentane
-
Chlorocyclohexane
-
A solution of sodium iodide in anhydrous acetone (e.g., 0.1 M)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Constant temperature bath (e.g., 50°C)
-
Reaction flasks, pipettes, burette
Procedure:
-
Prepare a stock solution of each chlorocycloalkane in anhydrous acetone (e.g., 0.1 M).
-
Place a known volume (e.g., 25 mL) of the sodium iodide in acetone solution into a reaction flask and allow it to equilibrate in the constant temperature bath.
-
Initiate the reaction by adding a known volume (e.g., 25 mL) of a specific chlorocycloalkane stock solution to the sodium iodide solution. Start a timer immediately.
-
At various time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solution that will stop the reaction (e.g., by rapid cooling and dilution with a solvent in which all components are soluble).
-
The concentration of unreacted iodide at each time point can be determined by titration with the standardized sodium thiosulfate solution, using starch as an indicator.
-
The second-order rate constant (k) for each reaction can be determined using the appropriate integrated rate law for a second-order reaction.
-
Calculate the relative rates by dividing the rate constant of each compound by the rate constant of the reference compound (chlorocyclopentane).
Visualizing Reaction Mechanisms and Logical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of SN1 and SN2 reactions and the logical relationship between ring size and reactivity.
Caption: The SN1 reaction mechanism proceeds in two steps, with the formation of a carbocation intermediate being the slow, rate-determining step.
Caption: The SN2 reaction mechanism is a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry.
Caption: A logical diagram illustrating the relative reactivity of chlorocycloalkanes in SN1 and SN2 reactions, highlighting the optimal reactivity of the five-membered ring.
References
Alternative synthetic routes to 3-methylcyclopentyl derivatives
A Comparative Guide to Alternative Synthetic Routes for 3-Methylcyclopentyl Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a cornerstone of innovation. The 3-methylcyclopentyl moiety is a prevalent scaffold in numerous biologically active molecules, making the selection of an optimal synthetic route a critical decision in the drug development pipeline. This guide provides an objective comparison of several alternative synthetic pathways to key 3-methylcyclopentyl derivatives, supported by experimental data and detailed methodologies.
Synthesis of 3-Methyl-2-cyclopenten-1-one (B1293772): A Key Intermediate
A common precursor for various 3-methylcyclopentyl derivatives is 3-methyl-2-cyclopenten-1-one. The following sections compare several prominent methods for its synthesis.
Intramolecular Aldol (B89426) Condensation of 2,5-Hexanedione (B30556)
The intramolecular aldol condensation of 2,5-hexanedione is a robust and widely utilized method for the synthesis of 3-methyl-2-cyclopenten-1-one.[1] This reaction involves the base-catalyzed cyclization of the diketone to form the five-membered ring of the target enone.[1][2] The choice of catalyst can significantly influence the reaction's efficiency.
Comparative Performance of Catalysts for Intramolecular Aldol Condensation
| Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 2,5-Hexanedione | CaO | 150 | 14 | 98 | - |
| 2,5-Hexanedione | γ-Al2O3/AlOOH | Not Specified | 6 | 77.2 | 85.9 |
| 2,5-Hexanedione | Li2O/ZrO2 | 250 | Not Specified | >95 (Conversion) | 96 |
Experimental Protocol: Intramolecular Aldol Condensation using CaO
-
Materials: 2,5-Hexanedione (3g), Deionized Water (10mL), Calcium Oxide (CaO) (400mg), Nitrogen gas.[3]
-
Equipment: 25mL three-necked flask, heating mantle with temperature control, magnetic stirrer, condenser.[3]
-
Procedure:
-
To a 25mL three-necked flask equipped with a magnetic stirrer and a condenser, add 3g of 2,5-hexanedione and 10mL of deionized water.[3]
-
Purge the flask with nitrogen gas to establish an inert atmosphere.[3]
-
Commence stirring and heat the mixture to 150°C using a heating mantle.[3]
-
Once the temperature has stabilized, introduce 400mg of CaO to the reaction mixture.[3]
-
Maintain the reaction at 150°C under a nitrogen atmosphere for 14 hours.[3]
-
Monitor the reaction progress via gas chromatography (GC) analysis of aliquots.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.[3]
-
Filter the mixture to remove the CaO catalyst.[3]
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by vacuum distillation.[3]
-
Dehydrohalogenation of 3-Methylcyclopentanone (B121447)
Another classical approach to 3-methyl-2-cyclopenten-1-one involves a two-step sequence: α-halogenation of 3-methylcyclopentanone followed by base-induced dehydrohalogenation.[4] This method allows for the introduction of the double bond in a controlled manner.
Experimental Protocol: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation
Step 1: α-Bromination of 3-Methylcyclopentanone [4]
-
Materials: 3-Methylcyclopentanone, Glacial Acetic Acid, Bromine.
-
Procedure:
-
Dissolve 3-methylcyclopentanone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the bromine color dissipates.
-
Pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.
-
Separate the organic layer and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-bromo-3-methylcyclopentanone.
-
Step 2: Dehydrohalogenation [4]
-
Materials: 2-Bromo-3-methylcyclopentanone, Pyridine (B92270), Toluene.
-
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromo-3-methylcyclopentanone (1 equivalent) in toluene.
-
Add pyridine (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex.[5][6][7] This reaction can be performed both inter- and intramolecularly and offers a convergent approach to complex cyclopentenones.[5][6]
General Performance of the Pauson-Khand Reaction
| Catalyst | Temperature | Reaction Time | Yield (%) |
| Co₂(CO)₈ | Elevated | Hours to days | 40-60 (typical for early examples) |
| Various (Rh, Ir, etc.) | Milder conditions possible | Can be faster | Highly variable |
Experimental Protocol: General Intermolecular Pauson-Khand Reaction
-
Materials: Alkene, Alkyne, Dicobalt octacarbonyl (Co₂(CO)₈), Solvent (e.g., Toluene), Carbon Monoxide atmosphere.
-
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne in an appropriate solvent under an inert atmosphere.
-
Add dicobalt octacarbonyl and stir to form the alkyne-cobalt complex.
-
Introduce the alkene to the reaction mixture.
-
Pressurize the vessel with carbon monoxide.
-
Heat the reaction mixture to the desired temperature and maintain for the required time, monitoring by TLC or GC.
-
Upon completion, cool the reaction and carefully vent the CO.
-
The reaction mixture is typically worked up by oxidative removal of the cobalt complex (e.g., with N-methylmorpholine N-oxide) followed by purification via column chromatography.
-
Synthesis of 3-Methylcyclopentylamine
3-Methylcyclopentylamine is a valuable building block, and its synthesis can be efficiently achieved from 3-methylcyclopentanone via reductive amination.
Reductive Amination of 3-Methylcyclopentanone
Reductive amination involves the reaction of a ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Comparative Performance of Catalysts for Reductive Amination
| Starting Material | Catalyst | Reductant | Temperature (°C) | Pressure (MPa) | Yield (%) |
| Cyclopentanone (B42830) | Ru/Nb₂O₅-L | H₂ | 90 | 2 | 84 |
| Cyclohexanone (B45756) | Rh/SiO₂ | H₂ | 100 | 0.6 (NH₃ + H₂) | 83.4 (Conversion) |
| Cyclohexanone | 2 wt.% Ni-Rh/SiO₂ | H₂ | 100 | 0.6 (NH₃ + H₂) | 96.4 |
Note: Data for cyclopentanone and cyclohexanone are presented to illustrate typical conditions and yields for this type of transformation.[8][9]
Experimental Protocol: General Reductive Amination
-
Materials: 3-Methylcyclopentanone, Ammonia (e.g., in methanol), Catalyst (e.g., Raney Nickel, Ru/C), Hydrogen gas, Solvent (e.g., Methanol).
-
Procedure:
-
Charge a high-pressure reactor with 3-methylcyclopentanone, a solution of ammonia in methanol, and the catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction conditions for the required duration, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or other appropriate methods.
-
Conclusion
The synthesis of 3-methylcyclopentyl derivatives can be approached through several distinct and effective routes. The intramolecular aldol condensation of 2,5-hexanedione offers a high-yielding and straightforward method to the key intermediate, 3-methyl-2-cyclopenten-1-one. For instances where 3-methylcyclopentanone is a more accessible starting material, the dehydrohalogenation sequence provides a reliable alternative. The Pauson-Khand reaction, while mechanistically more complex, presents a convergent and versatile strategy for constructing the cyclopentenone core. Subsequent functionalization, such as the reductive amination of 3-methylcyclopentanone, provides direct access to other valuable derivatives like 3-methylcyclopentylamine. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 1-chloro-3-methylcyclopentane: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. A compound's stereochemistry can dictate its biological activity, physical properties, and synthetic accessibility. This guide provides a comparative analysis of analytical techniques for the structural validation of 1-chloro-3-methylcyclopentane, a halogenated cycloalkane with multiple stereoisomers. While X-ray crystallography stands as the definitive method for determining absolute atomic arrangement, its application is contingent on obtaining a suitable crystal.[1] This guide will therefore compare the capabilities of X-ray crystallography with complementary spectroscopic and chromatographic techniques that are routinely employed for comprehensive structural elucidation.
Methodology Comparison: Unraveling the Structure of this compound
The structural validation of this compound requires confirming its molecular formula (C₆H₁₁Cl)[2][3], establishing the connectivity of its atoms, and defining the relative and absolute stereochemistry of its two chiral centers (C1 and C3). Four primary analytical techniques provide overlapping and complementary information to achieve this.
Single-Crystal X-ray Crystallography
X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.[4] By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise positions of each atom. For this compound, this technique would definitively establish:
-
Connectivity: The covalent bonding framework, confirming the cyclopentane (B165970) ring and the positions of the chloro and methyl substituents.
-
Stereochemistry: The relative orientation (cis or trans) of the substituents.
-
Absolute Configuration: The absolute stereochemistry (R/S designation) at both chiral centers, providing the structure of a single enantiomer.[5]
-
Molecular Geometry: Highly accurate measurements of bond lengths and angles.[6]
The primary challenge for a small, non-polar molecule like this compound is growing a single crystal of sufficient size and quality, which is a prerequisite for this analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[4][5]
-
¹H NMR: Provides information about the number of different proton environments, their neighboring protons (via spin-spin splitting), and their relative numbers (via integration). For this compound, ¹H NMR would help distinguish between the cis and trans isomers based on the distinct chemical shifts and coupling constants of the protons on C1 and C3.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. The two stereoisomers (cis and trans) would be expected to produce different sets of peaks.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with the carbons they are attached to, confirming the overall bonding structure.
While NMR is excellent for determining connectivity and relative stereochemistry, it cannot typically determine the absolute configuration of a single enantiomer without the use of chiral resolving agents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[7]
-
Molecular Ion Peak (M⁺): The mass spectrometer would show a molecular ion peak corresponding to the mass of C₆H₁₁Cl.
-
Isotope Pattern: Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[7] Mass spectrometry would therefore show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom in the molecule.[7]
-
Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. Analyzing these fragments can provide further clues about the molecule's structure.[8]
Gas Chromatography (GC)
Gas chromatography is a technique used to separate volatile compounds.[9] For a mixture of this compound isomers, GC can be used to:
-
Separate Diastereomers: The cis and trans isomers have different physical properties and can be separated using a standard GC column.
-
Separate Enantiomers: By using a chiral stationary phase (CSP), it is possible to separate the enantiomers of both the cis and trans isomers.[10][11] This allows for the determination of the enantiomeric purity of a sample.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical quantitative data that would be obtained for a single enantiomer (e.g., (1R,3R)-1-chloro-3-methylcyclopentane) using the described techniques.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Gas Chromatography |
| Molecular Information | ||||
| Molecular Formula | C₆H₁₁Cl | Inferred from ¹H & ¹³C spectra | C₆H₁₁Cl (from HRMS) | - |
| Molecular Weight | 118.60 g/mol (calculated) | - | m/z 118 & 120 | - |
| Stereochemistry | Absolute (e.g., 1R, 3R) | Relative (cis/trans) | - | Separation of isomers |
| Structural Data | ||||
| C-Cl Bond Length | ~1.77 Å | - | - | - |
| C-C Bond Length (avg) | ~1.54 Å | - | - | - |
| C-C-C Bond Angle (avg) | ~104° (in ring) | - | - | - |
| Spectroscopic Data | ||||
| ¹H Chemical Shift (CHCl) | - | ~4.0-4.5 ppm | - | - |
| ¹³C Chemical Shift (CHCl) | - | ~60-65 ppm | - | - |
| Chromatographic Data | ||||
| Retention Time | - | - | - | Varies with column/method |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve purified this compound in a suitable solvent (e.g., pentane (B18724) or a solvent mixture). Slow evaporation of the solvent at a controlled, low temperature (e.g., -20°C) is attempted to encourage the formation of single crystals. The crystal should ideally be >0.1 mm in all dimensions.[1]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra using standard pulse programs.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and measure the chemical shifts (in ppm) relative to TMS. Analyze the splitting patterns and coupling constants to determine proton connectivity. Correlate the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column (a chiral column is used for enantiomer separation). The oven temperature is programmed to ramp up, separating the isomers based on their boiling points and interactions with the stationary phase.
-
MS Detection: As each compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge (m/z) ratio.
-
Data Analysis: The retention time from the GC confirms the identity of the isomers. The mass spectrum for each peak is analyzed to confirm the molecular weight and the characteristic 3:1 isotope pattern for chlorine.
Visualizations
Caption: Workflow for the comprehensive structural validation of this compound.
Caption: Stereoisomeric relationships of this compound.
References
- 1. IB Colourful Solutions in Chemistry [ibchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C6H11Cl | CID 53882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. azom.com [azom.com]
A Researcher's Guide to the Computational Analysis of Transition States in 1-Chloro-3-methylcyclopentane Reactions
An Objective Comparison of Methodologies and Potential Reaction Pathways
For researchers and professionals in drug development and chemical synthesis, understanding the intricate details of reaction mechanisms is paramount. Computational chemistry provides a powerful lens to examine the fleeting transition states that govern the outcome of chemical reactions. This guide offers a comparative framework for the computational analysis of substitution (S(_N)2) and elimination (E2) reactions of 1-chloro-3-methylcyclopentane, a molecule that presents interesting stereochemical and regiochemical questions.
Comparing S(_N)2 and E2 Reaction Pathways
The reaction of this compound with a nucleophile/base can proceed through two primary competing pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). A computational analysis would seek to determine the activation energies ((\Delta)E
‡
) and key geometric parameters of the transition state for each pathway.
Table 1: Hypothetical Comparison of Calculated Activation Energies for S(_N)2 vs. E2 Reactions
| Reaction Pathway | Nucleophile/Base | Computational Method | Basis Set | Solvent Model | Activation Energy ((\Delta)E
|
| S(_N)2 | OH
| B3LYP | 6-31G(d) | PCM (Water) | 22.5 |
| M06-2X | 6-311+G(d,p) | SMD (Water) | 21.8 | ||
| B3LYP | def2-TZVP | IEFPCM (Water) | 22.1 | ||
| E2 (trans) | OH
| B3LYP | 6-31G(d) | PCM (Water) | 24.1 |
| M06-2X | 6-311+G(d,p) | SMD (Water) | 23.5 | ||
| B3LYP | def2-TZVP | IEFPCM (Water) | 23.8 | ||
| E2 (cis) | OH
| B3LYP | 6-31G(d) | PCM (Water) | 28.7 |
| M06-2X | 6-311+G(d,p) | SMD (Water) | 28.1 | ||
| B3LYP | def2-TZVP | IEFPCM (Water) | 28.4 |
Note: The data in this table is illustrative and represents typical expected values for such calculations. The choice of density functional (e.g., B3LYP, M06-2X) and basis set can influence the calculated energies.
Table 2: Hypothetical Key Geometric Parameters of the Transition States
| Reaction Pathway | Parameter | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) |
| S(_N)2 | C-Cl bond length (Å) | 2.58 | 2.55 |
| C-O bond length (Å) | 2.15 | 2.12 | |
| (\angle) O-C-Cl (°) | 178.5 | 178.8 | |
| E2 (trans) | C-Cl bond length (Å) | 2.45 | 2.42 |
| C-H bond length (Å) | 1.62 | 1.59 | |
| O-H bond length (Å) | 1.21 | 1.23 | |
| (\angle) H-C-C-Cl (dihedral, °) | 179.1 | 179.3 |
Note: This data is hypothetical. The bond lengths and angles at the transition state are critical indicators of the reaction mechanism.
Experimental Protocols: A Guide to the Computational Methodology
A robust computational study of the reaction mechanisms of this compound would involve the following steps:
-
Conformational Search: The initial step is to identify the lowest energy conformations of the reactants, in this case, the different stereoisomers of this compound. This is typically performed using a molecular mechanics force field followed by geometry optimization with a quantum mechanical method.
-
Locating Transition States:
-
Initial Guess: An initial guess for the transition state structure is generated. For S(_N)2, this would involve elongating the C-Cl bond and placing the nucleophile on the opposite side of the carbon atom. For E2, the base would be positioned near an anti-periplanar hydrogen atom.
-
Optimization: The guessed structure is then optimized using a transition state search algorithm (e.g., Berny algorithm in Gaussian). This algorithm seeks a first-order saddle point on the potential energy surface.
-
-
Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the desired products.
-
Energy Calculations: Single-point energy calculations are performed on the optimized reactant, transition state, and product structures using a higher level of theory or a larger basis set to obtain more accurate activation and reaction energies.
-
Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD), or Integral Equation Formalism PCM (IEFPCM) is employed.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for conveying the complex relationships in reaction mechanisms and computational workflows.
Spectroscopic differentiation between cis and trans-1-Chloro-3-methylcyclopentane
In the realm of stereochemistry, the subtle yet profound differences between diastereomers like cis and trans-1-chloro-3-methylcyclopentane present a significant analytical challenge. For researchers in drug development and organic synthesis, the precise identification of stereoisomers is paramount, as the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between these two isomers, supported by predicted data and detailed experimental protocols.
The key to distinguishing between the cis and trans isomers lies in their differing molecular symmetry. The cis isomer, where the chlorine atom and the methyl group are on the same face of the cyclopentane (B165970) ring, possesses a plane of symmetry. In contrast, the trans isomer, with these groups on opposite faces, lacks this element of symmetry, leading to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of these isomers. The differences in their symmetry are directly reflected in the number and splitting patterns of signals in both ¹H and ¹³C NMR spectra.
¹³C NMR Spectroscopy:
Due to the plane of symmetry in the cis isomer, pairs of carbon atoms are chemically equivalent. This results in a simplified ¹³C NMR spectrum with fewer signals than the number of carbon atoms. The trans isomer, lacking this symmetry, is expected to show a unique signal for each of its six carbon atoms.
¹H NMR Spectroscopy:
Similarly, the proton environments in the cis isomer are more symmetrical. This leads to fewer and often broader signals in the ¹H NMR spectrum compared to the trans isomer, where the lack of symmetry results in a more complex spectrum with distinct signals for most protons. The coupling constants between adjacent protons can also provide valuable information about the dihedral angles and, consequently, the stereochemical relationship of the substituents.
Predicted NMR Data
| Spectroscopic Parameter | Cis-1-Chloro-3-methylcyclopentane (Predicted) | Trans-1-Chloro-3-methylcyclopentane (Predicted) |
| ¹³C NMR Signals | 4 signals expected due to symmetry | 6 signals expected |
| ¹H NMR Complexity | Simpler spectrum with fewer distinct multiplets | More complex spectrum with a larger number of distinct multiplets |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. While the overall spectra of the cis and trans isomers will share similarities due to the presence of the same functional groups, key differences are expected in the "fingerprint region" (below 1500 cm⁻¹). The distinct spatial arrangement of the chlorine and methyl groups in each isomer will influence the C-Cl stretching and various bending vibrations, resulting in a unique pattern of absorption bands for each.
The C-Cl stretching frequency is particularly sensitive to the local environment. In the cis isomer, steric interactions between the chlorine and methyl groups may influence the bond strength and, consequently, the absorption frequency compared to the less hindered trans isomer.
Predicted IR Data
| Spectroscopic Parameter | Cis-1-Chloro-3-methylcyclopentane (Predicted) | Trans-1-Chloro-3-methylcyclopentane (Predicted) |
| C-Cl Stretch (cm⁻¹) | Expected to be a single strong band, potentially at a slightly different frequency due to steric interactions. | Expected to be a single strong band. |
| Fingerprint Region | Unique pattern of absorption bands. | Distinctly different pattern of absorption bands compared to the cis isomer. |
Mass Spectrometry (MS): Fragmentation Patterns
In mass spectrometry, both isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the relative abundances of fragment ions may differ. The stereochemical relationship between the substituents can influence the stability of the molecular ion and the pathways of fragmentation. For instance, the proximity of the chlorine and methyl groups in the cis isomer might facilitate or inhibit certain fragmentation pathways compared to the trans isomer, leading to variations in the intensity of specific fragment peaks. A common fragmentation for alkyl halides is the loss of the halogen atom, which would result in a prominent peak at M-35 and M-37 (due to the isotopes of chlorine).
Predicted Mass Spectrometry Data
| Spectroscopic Parameter | Cis-1-Chloro-3-methylcyclopentane (Predicted) | Trans-1-Chloro-3-methylcyclopentane (Predicted) |
| Molecular Ion (M⁺) | Same m/z value for both isomers. | Same m/z value for both isomers. |
| Key Fragment Ions | [M-Cl]⁺, loss of methyl, and other cyclopentane ring fragments. | [M-Cl]⁺, loss of methyl, and other cyclopentane ring fragments. |
| Relative Abundances | May show slight differences in the ratios of fragment ion intensities due to stereochemical influences on fragmentation pathways. | May show slight differences in the ratios of fragment ion intensities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) for fragmentation analysis.
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of key fragment ions between the two isomers.
Logical Workflow for Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis and trans-1-chloro-3-methylcyclopentane.
Caption: Logical workflow for differentiating cis and trans isomers.
A Comparative Analysis of Chlorinating Agents for the Synthesis of 1-Chloro-3-methylcyclopentane
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective preparation of halogenated intermediates is paramount. This guide provides a comparative study of common chlorinating agents—thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂)—for the synthesis of 1-Chloro-3-methylcyclopentane from 3-methylcyclopentanol (B93247). The objective is to furnish a comprehensive overview of their performance, supported by experimental data and detailed protocols to inform reagent selection.
Executive Summary
The conversion of 3-methylcyclopentanol to this compound can be effectively achieved using various chlorinating agents. Thionyl chloride offers versatility in stereochemical control, phosphorus pentachloride provides a straightforward, albeit potentially hazardous, option, and sulfuryl chloride presents a milder alternative. The choice of reagent will ultimately depend on the desired stereochemical outcome, reaction scale, and safety considerations.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent for the synthesis of this compound from the corresponding secondary alcohol is a critical step that influences reaction yield, stereochemistry, and overall efficiency. This section compares the performance of thionyl chloride, phosphorus pentachloride, and sulfuryl chloride in this transformation.
| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat (reflux, 76°C) or in an inert solvent (e.g., DCM) at room temperature.[1] Addition of pyridine (B92270) leads to inversion of stereochemistry. | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying workup. Stereochemical outcome can be controlled. | Can be corrosive and react violently with water. |
| Phosphorus Pentachloride (PCl₅) | In an inert solvent like diethyl ether. | POCl₃, HCl(g) | Effective for converting alcohols to alkyl chlorides.[2][3] | Solid reagent, can be difficult to handle. Byproduct (POCl₃) needs to be separated. |
| Sulfuryl Chloride (SO₂Cl₂) | In an inert solvent like dichloromethane (B109758) (DCM) under catalyst-free conditions.[4] | SO₂(g), HCl(g) | Mild and efficient reagent. Gaseous byproducts simplify purification.[4] | Less commonly used for simple alcohol chlorination compared to SOCl₂. |
Reaction Mechanisms and Stereochemistry
The stereochemical outcome of the chlorination of 3-methylcyclopentanol is a key consideration. The starting material is a chiral secondary alcohol, and the reaction can proceed with either retention or inversion of configuration at the stereocenter.
Thionyl Chloride (SOCl₂): The reaction of alcohols with thionyl chloride can proceed through two primary mechanisms, leading to different stereochemical outcomes.
-
Sₙi (Substitution Nucleophilic internal) Mechanism (Retention of Configuration): In the absence of a base, the alcohol attacks thionyl chloride to form an alkyl chlorosulfite intermediate. The chloride is then delivered from the same face as the departing sulfur dioxide molecule, resulting in retention of the original stereochemistry.
-
Sₙ2 (Substitution Nucleophilic bimolecular) Mechanism (Inversion of Configuration): In the presence of a base like pyridine, the pyridine attacks the intermediate, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of stereochemistry.
Phosphorus Pentachloride (PCl₅): The reaction of alcohols with PCl₅ typically proceeds via an Sₙ2-like mechanism, resulting in inversion of configuration.[5] The alcohol oxygen attacks the phosphorus atom, and subsequent backside attack by a chloride ion on the carbon atom displaces the oxygen-phosphorus group.
Sulfuryl Chloride (SO₂Cl₂): While less commonly used for simple alcohol chlorination, sulfuryl chloride can also convert alcohols to alkyl chlorides. The mechanism is believed to involve a radical pathway or an Sₙ2-type displacement, which would generally lead to inversion of configuration.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the chlorination of a secondary alcohol like 3-methylcyclopentanol using the discussed reagents.
Protocol 1: Chlorination using Thionyl Chloride
Materials:
-
3-methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Pyridine (optional, for inversion of configuration)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 3-methylcyclopentanol in anhydrous diethyl ether or DCM at 0 °C, slowly add thionyl chloride (1.2 equivalents).
-
For retention of configuration (Sₙi): Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
For inversion of configuration (Sₙ2): Add pyridine (1.2 equivalents) to the reaction mixture at 0 °C before the addition of thionyl chloride. Then, add thionyl chloride and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by distillation.
Protocol 2: Chlorination using Phosphorus Pentachloride
Materials:
-
3-methylcyclopentanol
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve 3-methylcyclopentanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add solid phosphorus pentachloride (1.1 equivalents) in portions.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and stir until the excess PCl₅ has hydrolyzed.
-
Separate the ethereal layer, wash it with cold water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by distillation.
Protocol 3: Chlorination using Sulfuryl Chloride
Materials:
-
3-methylcyclopentanol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-methylcyclopentanol in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add sulfuryl chloride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthesis and the factors influencing the choice of reagent, the following diagrams are provided.
References
- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Absolute Configuration of 1-Chloro-3-methylcyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and stereoselective synthesis. For small, halogenated cyclic compounds such as 1-chloro-3-methylcyclopentane, a variety of analytical techniques can be employed. This guide provides a comparative overview of key methodologies, complete with experimental protocols and representative data, to aid researchers in selecting the most appropriate approach for their needs.
Comparison of Analytical Techniques
The choice of method for determining the absolute configuration of this compound derivatives depends on factors such as sample availability, purity, physical state, and the instrumentation at hand. Below is a summary of the most common techniques, their principles, and typical data outputs.
| Technique | Principle | Sample Requirements | Key Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Volatile and thermally stable sample. | High resolution and sensitivity; suitable for determining enantiomeric excess (ee). | Does not directly provide the absolute configuration without a reference standard. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-10 mg of pure sample in a suitable solvent (e.g., CDCl₃). | Provides the absolute configuration without the need for crystallization; powerful when combined with Density Functional Theory (DFT) calculations. | Requires specialized instrumentation; interpretation relies on accurate computational modeling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, resulting in distinguishable NMR signals for the enantiomers. | 1-5 mg of sample; requires a suitable chiral auxiliary. | Widely accessible instrumentation; can determine enantiomeric excess and absolute configuration by analyzing chemical shift differences. | Derivatization can be complex; interpretation may require sophisticated analysis of conformational effects. |
| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms (enhanced by the presence of a halogen like chlorine) allows for the direct determination of the three-dimensional structure. | A high-quality single crystal of the compound or a suitable crystalline derivative. | Provides an unambiguous and definitive assignment of the absolute configuration. | Growing suitable crystals can be a significant challenge, especially for oils or conformationally flexible molecules. |
Experimental Protocols and Data
This section provides detailed methodologies for the three most common solution-state techniques applicable to this compound.
Chiral Gas Chromatography (GC) for Enantiomeric Separation
Chiral GC is an excellent first step to confirm the enantiomeric purity of a sample and to separate the enantiomers for further analysis.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Dex).[1]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Dilute the sample of this compound in a volatile solvent such as hexane.
Expected Data:
The two enantiomers will exhibit different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (1R, 3R)-1-chloro-3-methylcyclopentane | 18.5 | 50 |
| (1S, 3S)-1-chloro-3-methylcyclopentane | 19.2 | 50 |
Note: The elution order depends on the specific chiral stationary phase used and must be confirmed with a standard of known configuration.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
VCD, in conjunction with quantum chemical calculations, is a powerful, non-destructive method for determining the absolute configuration of a molecule in solution.[2][3]
Experimental Protocol:
-
Instrument: A commercial VCD spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure this compound in 150 µL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cell: Use an IR cell with BaF₂ windows and a pathlength of 100 µm.
-
Data Acquisition: Collect the VCD spectrum in the mid-IR region (e.g., 800-1600 cm⁻¹) for several hours to achieve a good signal-to-noise ratio.
-
Computational Analysis:
-
Perform a conformational search for the R and S enantiomers of this compound.
-
For each stable conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum for both the R and S enantiomers.
-
Compare the experimental VCD spectrum with the calculated spectra to assign the absolute configuration.[4]
-
Expected Data:
The experimental VCD spectrum will show a mirror-image relationship to its enantiomer. The absolute configuration is determined by matching the experimental spectrum to the computationally predicted spectrum for one of the enantiomers.
| Vibrational Mode (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA for (1R, 3R) | Calculated ΔA for (1S, 3S) |
| 1450 | +2.5 | +2.8 | -2.8 |
| 1380 | -1.8 | -2.0 | +2.0 |
| 1250 | +3.1 | +3.5 | -3.5 |
| 1100 | -0.9 | -1.1 | +1.1 |
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride. The resulting diastereomers will have distinct NMR spectra.
Experimental Protocol:
-
Derivatization: React the racemic or enantiomerically enriched this compound (after conversion to the corresponding alcohol) with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, Mosher's acid chloride) to form diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra of the diastereomeric mixture.
-
Data Interpretation: Compare the chemical shifts of protons near the stereogenic centers. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on established models of the CDA's shielding/deshielding effects.
Expected Data:
The protons in the two diastereomers will experience different magnetic environments, leading to separate signals in the NMR spectrum.
| Proton | Chemical Shift δ (ppm) for (R)-Ester | Chemical Shift δ (ppm) for (S)-Ester | Δδ (δS - δR) |
| H at C1 | 4.85 | 4.95 | +0.10 |
| Methyl Protons at C3 | 1.05 | 1.02 | -0.03 |
Visualizing the Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Chiral Gas Chromatography Analysis.
Caption: Workflow for VCD Spectroscopy and Computational Analysis.
Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.
Conclusion
The determination of the absolute configuration of this compound derivatives can be approached through several robust analytical methods. Chiral GC is invaluable for assessing enantiomeric purity, while VCD offers a non-destructive path to absolute configuration for samples in solution. NMR with chiral auxiliaries provides a widely accessible alternative. For definitive structural elucidation, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. By understanding the principles, requirements, and expected outcomes of each technique, researchers can confidently select and implement the most effective strategy for their specific analytical challenge.
References
A Comparative Guide to the Kinetic Studies of the Solvolysis of 1-Chloro-3-methylcyclopentane and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis kinetics of 1-chloro-3-methylcyclopentane and its structural analogs. The data and protocols presented herein are intended to support research and development in medicinal chemistry and related fields where understanding reaction mechanisms and kinetics is crucial.
Introduction to Solvolysis and the S(_N)1 Mechanism
Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. The solvolysis of tertiary and secondary haloalkanes, such as this compound, typically proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is a two-step process involving the formation of a carbocation intermediate. The rate of an S(_N)1 reaction is dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration. The stability of the carbocation intermediate is a key factor in determining the reaction rate.
Comparative Kinetic Data
| Compound | Rate Constant (k) x 10-5 s-1 | Relative Rate |
| 1-Chloro-1-methylcyclopentane (B8640889) | 88.05 | 67.7 |
| 1-Chloro-1-methylcyclohexane | 1.30 | 1.0 |
| 1-Chloro-1-ethylcyclopentane | 81.38 | 62.6 |
| 1-Chloro-1-ethylcyclohexane | 1.22 | 0.94 |
| 1-Chloro-1-isopropylcyclopentane | 40.83 | 31.4 |
| 1-Chloro-1-isopropylcyclohexane | 1.00 | 0.77 |
| 3-Chloro-3-methylpentane (acyclic analog) | 2.38 | 1.83 |
Data sourced from Ranganayakulu, K., et al. (1980). Some studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes. Canadian Journal of Chemistry, 58(14), 1484-1488.[1]
Analysis of the Data:
The solvolysis of 1-chloro-1-methylcyclopentane is significantly faster than that of its six-membered ring counterpart, 1-chloro-1-methylcyclohexane.[1] This is attributed to the relief of steric strain in the transition state leading to the carbocation intermediate in the five-membered ring system. The cyclopentane (B165970) ring has inherent eclipsing strain, which is partially relieved upon the formation of the sp²-hybridized carbocation. In contrast, the chair conformation of cyclohexane (B81311) is relatively strain-free, and moving to a planar carbocation introduces strain.
The effect of the alkyl substituent (methyl, ethyl, isopropyl) on the rate of solvolysis is also noteworthy. As the bulk of the alkyl group increases, the rate of solvolysis for the cyclopentyl chlorides decreases. This is likely due to steric hindrance to solvation of the developing carbocation.
The acyclic analog, 3-chloro-3-methylpentane, exhibits a solvolysis rate that is intermediate between the cyclopentyl and cyclohexyl derivatives, highlighting the significant role of ring strain in these reactions.
Expected Kinetics for this compound:
The methyl group at the 3-position in this compound is not expected to have a significant electronic effect on the rate-determining step, which involves the ionization of the C-Cl bond at the 1-position. Its steric effect is also likely to be minimal on the stability of the carbocation intermediate. Therefore, the rate of solvolysis for this compound is predicted to be very similar to that of 1-chloro-1-methylcyclopentane.
Experimental Protocols
The following is a detailed methodology for determining the solvolysis kinetics of a cyclic haloalkane, adapted from established procedures for S(_N)1 reactions.
Objective: To determine the first-order rate constant for the solvolysis of a cyclic haloalkane (e.g., 1-chloro-1-methylcyclopentane) in a mixed solvent system.
Materials:
-
Cyclic haloalkane (e.g., 1-chloro-1-methylcyclopentane)
-
Solvent (e.g., 80:20 ethanol (B145695):water mixture)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.04 M)
-
Bromothymol blue indicator solution
-
Acetone
-
Distilled water
-
Erlenmeyer flasks (125 mL)
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume).
-
In a clean, dry Erlenmeyer flask, accurately pipette a known volume of the solvent.
-
Add a few drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic) or green (neutral). If it is blue (basic), add a drop of dilute acid to neutralize it.
-
Place the flask in a constant temperature water bath and allow it to equilibrate to the desired reaction temperature (e.g., 30°C).
-
-
Initiation of the Reaction:
-
Accurately measure a small volume of the cyclic haloalkane (e.g., ~0.1 mL of a stock solution) and dissolve it in a small amount of acetone.
-
Rapidly add the haloalkane solution to the temperature-equilibrated solvent mixture in the Erlenmeyer flask.
-
Start the stopwatch immediately upon addition. This is time t=0.
-
-
Titration Procedure:
-
Immediately begin titrating the liberated HCl with the standardized NaOH solution from the burette.
-
The endpoint of the titration is reached when the indicator color changes from yellow to a persistent blue.
-
Record the volume of NaOH added and the time at which the endpoint is reached.
-
Without refilling the burette, continue the titration by adding more NaOH as the reaction proceeds and the solution turns yellow again. Record the cumulative volume of NaOH and the time for each subsequent endpoint.
-
Continue taking readings at regular intervals until the reaction is approximately 70-80% complete.
-
-
Determination of the "Infinity" Titer (V∞):
-
To determine the total amount of HCl that will be produced, a separate "infinity" sample is prepared.
-
Add a known amount of the haloalkane to the solvent mixture and heat it in a sealed container in the water bath for an extended period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Allow the solution to cool to the reaction temperature and then titrate the total amount of HCl produced with the standardized NaOH solution. This gives the infinity titer, V∞.
-
-
Data Analysis:
-
The concentration of the alkyl halide at any time, t, is proportional to (V∞ - Vt), where Vt is the volume of NaOH used at time t.
-
The initial concentration of the alkyl halide is proportional to V∞.
-
For a first-order reaction, a plot of ln(V∞ - Vt) versus time (t) should yield a straight line.
-
The slope of this line is equal to -k, where k is the first-order rate constant.
-
Visualizations
Solvolysis Reaction Mechanism (S(_N)1)
Caption: The S(_N)1 mechanism for the solvolysis of this compound.
Experimental Workflow for Kinetic Studies
Caption: Workflow for the kinetic analysis of a solvolysis reaction.
References
Benchmarking the stability of 1-Chloro-3-methylcyclopentane against other cyclic haloalkanes
For Immediate Release:
This comprehensive guide offers a comparative analysis of the stability of 1-Chloro-3-methylcyclopentane against other cyclic haloalkanes. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed look at the factors governing the reactivity of these compounds, supported by experimental data and protocols.
The stability of a haloalkane is a critical factor in its application, influencing reaction kinetics, shelf-life, and potential metabolic pathways. In cyclic systems, this stability is further modulated by ring strain and stereochemistry. This guide will delve into these aspects, offering a clear comparison to aid in the selection and handling of these important chemical entities.
Quantitative Stability Comparison
The following table summarizes the expected relative stability and provides relevant experimental data on the thermal decomposition (dehydrochlorination) of related compounds, which serves as an indicator of their intrinsic thermal stability.
| Compound | Structure | Carbocation Intermediate (SN1) | Ring Strain | Relative Solvolysis Rate (Predicted) | High-Temperature Dehydrochlorination Rate Constant (k, s⁻¹)[1] |
| Chlorocyclobutane | C₄H₇Cl | Secondary, high strain | High | Fast | Data not available |
| Chlorocyclopentane (B1362555) | C₅H₉Cl | Secondary | Moderate | Moderate | 10¹³·⁶⁵ exp(-24570 K/T) |
| This compound | C₆H₁₁Cl | Secondary | Moderate | Moderate | Data not available |
| Chlorocyclohexane | C₆H₁₁Cl | Secondary | Low (Chair conformation) | Slow | 10¹⁴·³³ exp(-25950 K/T) |
| 1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | Tertiary | Moderate | Fastest | Data not available |
Note on Predictions: The relative solvolysis rates are predicted based on the stability of the corresponding carbocation and the relief of ring strain upon ionization. Tertiary halides are significantly less stable (more reactive) than secondary halides. Among the secondary cycloalkyl chlorides, reactivity generally decreases as ring strain is relieved in the transition state leading to the carbocation. Cyclohexyl systems are typically more stable (less reactive) than cyclopentyl systems in solvolysis reactions due to the stability of the chair conformation. The methyl group in this compound is not expected to significantly alter the rate compared to chlorocyclopentane as it does not directly stabilize the secondary carbocation.
Experimental Protocols
Two primary experimental methods are employed to assess the stability of haloalkanes.
Semi-Quantitative Analysis via Silver Nitrate (B79036) Precipitation
This method provides a rapid, visual comparison of the relative reactivities of haloalkanes. The rate of precipitation of silver halide upon reaction with an ethanolic silver nitrate solution is indicative of the C-X bond lability.
Protocol:
-
Preparation: Prepare a solution of 0.1 M silver nitrate in a 1:1 ethanol/water mixture.
-
Reaction Setup: In separate test tubes, add equal molar amounts of each haloalkane to be tested.
-
Initiation: To each test tube, add an equal volume of the ethanolic silver nitrate solution simultaneously and start a timer.
-
Observation: Observe the test tubes for the formation of a precipitate (silver chloride, a white solid).
-
Analysis: The time taken for the precipitate to appear is inversely proportional to the reactivity (and thus, directly proportional to the stability) of the haloalkane.
Quantitative Analysis via Solvolysis Rate Measurement (Titrimetric Method)
This method provides quantitative kinetic data (rate constants) for the solvolysis reaction. The reaction is monitored by titrating the acid produced (HCl) with a standardized base over time.
Protocol:
-
Solvent Preparation: Prepare a buffered solvent system, typically 80% aqueous ethanol, to maintain a constant pH.
-
Reaction Initiation: Dissolve a known concentration of the haloalkane in the buffered solvent at a constant temperature (e.g., 30°C).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding it to a cold solvent.
-
Titration: Titrate the quenched aliquot with a standardized solution of sodium hydroxide (B78521) using a suitable indicator to determine the concentration of HCl produced.
-
Data Analysis: The rate constant (k) for the first-order solvolysis reaction can be determined by plotting ln([R-Cl]₀/[R-Cl]t) versus time, where [R-Cl]₀ is the initial concentration of the haloalkane and [R-Cl]t is the concentration at time t.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the semi-quantitative analysis of cyclic haloalkane stability using silver nitrate.
Caption: Workflow for the comparative stability analysis of cyclic haloalkanes.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-3-methylcyclopentane: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-chloro-3-methylcyclopentane, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety and environmental compliance. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for information on laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a laboratory coat. All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. In the event of a small spill, it should be absorbed using an inert material such as vermiculite (B1170534) or sand, and the contaminated material must be collected in a sealed, properly labeled container for disposal as hazardous waste.
Waste Classification and Characterization
As a chlorinated hydrocarbon, this compound is classified as a halogenated organic waste and is considered hazardous.[1] Proper identification and classification are the first steps in compliant disposal. Waste containing this chemical must not be mixed with non-hazardous waste or other categories of chemical waste.
If the this compound is a spent solvent, it is likely to be classified under the U.S. Environmental Protection Agency (EPA) hazardous waste codes F001 or F002. These codes apply to spent halogenated solvents used in degreasing and other applications. If the waste is not a spent solvent, it must still be evaluated for hazardous characteristics, namely ignitability, corrosivity, reactivity, and toxicity. The toxicity of a waste is determined through the Toxicity Characteristic Leaching Procedure (TCLP).
The following table summarizes the general characteristics that would classify a waste as hazardous under the Resource Conservation and Recovery Act (RCRA).
| Hazardous Characteristic | EPA Waste Code | Description | Regulatory Threshold |
| Ignitability | D001 | Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes; ignitable compressed gases; and oxidizers. | Flash Point < 60°C |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year. | pH ≤ 2 or ≥ 12.5 |
| Reactivity | D003 | Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water. | Varies by specific reactivity |
| Toxicity | D004-D043 | Wastes that, when subjected to the TCLP, have a leachate with contaminant concentrations exceeding regulatory limits. | Specific to contaminant |
Step-by-Step Disposal Procedures
The required operational plan for the disposal of this compound is as follows:
-
Segregation: At the point of generation, segregate waste containing this compound from all other waste streams, particularly non-halogenated organic waste.[1]
-
Containerization: Collect the waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and equipped with a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly marked on the label.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and away from sources of ignition.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[1] Under no circumstances should this chemical be disposed of down the drain.
Experimental Dehalogenation Protocol (for Pre-treatment Consideration)
While not a substitute for professional disposal, chemical dehalogenation can be explored as a pre-treatment method to reduce the hazardous nature of this compound in a laboratory setting. Dehalogenation involves the removal of the chlorine atom from the organic molecule. The following is a generalized experimental protocol for a dehalogenation reaction. This procedure should only be carried out by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Objective: To chemically reduce this compound to a less hazardous, non-halogenated organic compound.
Materials:
-
This compound
-
A suitable reducing agent (e.g., sodium borohydride, or a metal catalyst with a hydrogen source)
-
An appropriate solvent (e.g., ethanol, isopropanol)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating mantle or water bath (if required)
-
Condenser (if refluxing)
-
Quenching solution (e.g., dilute acid or water)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve a known quantity of this compound in the chosen solvent within the reaction vessel.
-
Slowly add the reducing agent to the solution while stirring. The reaction may be exothermic, so control the rate of addition to maintain a safe temperature.
-
If necessary, heat the reaction mixture to the appropriate temperature and for the required duration to ensure the reaction goes to completion. This may involve refluxing the solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., gas chromatography-mass spectrometry, GC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the quenching solution to neutralize any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to isolate the organic product.
-
Wash the organic layer with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent using a rotary evaporator to yield the dehalogenated product.
-
Important: The resulting product and any aqueous waste must still be characterized and disposed of in accordance with institutional and regulatory guidelines. While the primary hazardous characteristic (halogenation) may have been removed, the resulting product may still be considered hazardous based on other characteristics.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper management and disposal of this compound waste.
References
Personal protective equipment for handling 1-Chloro-3-methylcyclopentane
Essential Safety and Handling Guide for 1-Chloro-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safety of all personnel. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar chlorinated hydrocarbons and general laboratory safety best practices.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves. See the glove selection table below for more details. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects against splashes and potential flash fires due to the flammable nature of the compound. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is required. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes the inhalation of potentially harmful vapors. |
Glove Selection for Handling this compound
Since specific breakthrough time data for this compound is unavailable, the following recommendations are based on the chemical resistance of glove materials to chlorinated hydrocarbons in general. It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if contamination is suspected.
| Glove Material | Recommendation | Chemical Resistance to Chlorinated Hydrocarbons |
| Viton® | Excellent | Provides excellent resistance to chlorinated solvents and aromatic hydrocarbons.[2][3] |
| Butyl Rubber | Good | Offers good resistance to many chemicals, but may not perform as well as Viton® with halogenated solvents.[2][4] |
| Nitrile Rubber | Fair (for splash protection only) | Nitrile gloves have poor resistance to halogenated hydrocarbons and should only be used for short-term splash protection.[5][6] If used, they must be changed immediately upon contact. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Work Area: All handling of this compound must be conducted in a well-ventilated chemical fume hood.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable solvents. This should include absorbent materials, such as vermiculite (B1170534) or sand, and waste disposal bags.
-
Fire Extinguisher: A Class B fire extinguisher (for flammable liquids) should be located in the vicinity of the work area.
Donning of Personal Protective Equipment (PPE)
Follow the correct sequence for putting on PPE to ensure maximum protection:
-
Lab Coat: Put on a flame-resistant lab coat and ensure it is fully buttoned.
-
Gloves: Don the appropriate chemically resistant gloves (Viton® or Butyl rubber recommended). Check for any tears or punctures.
-
Eye/Face Protection: Wear chemical safety goggles. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Respiratory Protection: If required, ensure your respirator is properly fitted and has the correct cartridges.
Handling this compound
-
Grounding: Use properly grounded and bonded containers and equipment to prevent static discharge, which could ignite flammable vapors.
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.
-
Heating: Avoid heating the substance. If heating is necessary, use a controlled heating source like a heating mantle with a temperature controller and conduct the procedure in a fume hood.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Doffing of Personal Protective Equipment (PPE)
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, turning the contaminated side inward.
-
Eye/Face Protection: Remove your goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
Waste Segregation and Collection
-
Hazardous Waste: this compound and any materials contaminated with it (e.g., used gloves, absorbent materials from a spill) must be treated as hazardous waste.
-
Waste Containers: Collect this waste in a clearly labeled, leak-proof container that is compatible with chlorinated solvents. Do not mix with other types of chemical waste.
Spill Cleanup Procedure
In the event of a small spill inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Final Disposal
-
Licensed Disposal Service: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Regulations: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Procedures
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
